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  • Product: 4-(3-Piperidyl)aniline Dihydrochloride
  • CAS: 19733-57-4

Core Science & Biosynthesis

Foundational

Aqueous Solubility Profiling of 4-(3-Piperidyl)aniline Dihydrochloride: Mechanistic Insights and Experimental Protocols

As a Senior Application Scientist, I frequently observe formulation bottlenecks stemming from a fundamental misunderstanding of salt solubility. Solubility is not a static parameter; it is a dynamic, multi-variable equil...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe formulation bottlenecks stemming from a fundamental misunderstanding of salt solubility. Solubility is not a static parameter; it is a dynamic, multi-variable equilibrium. When dealing with diamine scaffolds like 4-(3-Piperidyl)aniline Dihydrochloride (CAS: 19733-57-4) , researchers must navigate complex acid-base equilibria, common ion effects, and phase transitions.

This whitepaper provides an in-depth technical breakdown of the solubility profile of 4-(3-Piperidyl)aniline Dihydrochloride, detailing the causality behind its physical behavior and providing a self-validating experimental workflow for empirical quantification.

The Chemical Anatomy and Dual pKa Dynamics

4-(3-Piperidyl)aniline is a bifunctional molecule featuring two distinct basic centers:

  • Aniline Ring (Primary Aromatic Amine): Weakly basic, with an estimated pKa​ of ~4.6.

  • Piperidine Ring (Secondary Aliphatic Amine): Strongly basic, with an estimated pKa​ of ~10.4.

To enhance its inherently poor aqueous solubility, the compound is formulated as a dihydrochloride salt [1]. In this state, both nitrogen atoms are protonated, yielding a highly polar dicationic species. However, as the pH of the aqueous environment changes, the molecule undergoes sequential deprotonation, fundamentally altering its hydration capacity and solubility profile[2].

G Dication Dication (Di-HCl) Highly Soluble pH < 4.5 Monocation Monocation Moderately Soluble pH 4.5 - 9.5 Dication->Monocation Deprotonation of Aniline (pKa ~4.6) FreeBase Free Base Poorly Soluble pH > 10.0 Monocation->FreeBase Deprotonation of Piperidine (pKa ~10.4)

Fig 1: pH-dependent ionization states and solubility transitions of 4-(3-Piperidyl)aniline.

The Causality of Solubility: Thermodynamic Pitfalls

Understanding why a compound precipitates is more critical than simply recording that it did. For 4-(3-Piperidyl)aniline Dihydrochloride, two primary thermodynamic phenomena dictate its behavior in solution:

A. The pH-Solubility Shift

At a pH below 4.0, the dication dominates, maximizing ion-dipole interactions with water and resulting in exceptional solubility. As the pH surpasses 4.6, the aniline group deprotonates. The resulting monocation is still soluble, but its hydration sphere is reduced. Once the pH exceeds 10.4, the piperidine group deprotonates, yielding the uncharged free base. Stripped of its ionic character, the free base relies solely on weak hydrogen bonding and van der Waals forces, leading to rapid precipitation[2].

B. The Common Ion Effect (The Saline Trap)

A frequent error in preclinical formulation is dissolving dihydrochloride salts in normal saline (0.9% NaCl) and observing unexpected precipitation. This is driven by the common ion effect [3]. The solubility product ( Ksp​ ) of the salt is defined as:

Ksp​=[Drug2+][Cl−]2

Because saline contains ~154 mM of chloride ions, the massive excess of Cl− forces the equilibrium to the left. The compound precipitates not as the free base, but as the intact dihydrochloride (or monohydrochloride) salt, despite the pH being acidic[3][4].

Quantitative Solubility Profile

The table below summarizes the expected quantitative solubility profile of 4-(3-Piperidyl)aniline Dihydrochloride across physiological and extreme pH ranges.

pH RangeDominant Ionic SpeciesEstimated Solubility (mg/mL)Physical State in Aqueous Suspension
1.0 - 3.0 Dication (Di-HCl)> 50.0Clear, homogeneous solution
4.0 - 6.0 Monocation15.0 - 30.0Clear to slightly turbid
7.0 - 9.0 Monocation ⇌ Free Base1.0 - 5.0Turbid, partial precipitation
> 10.0 Free Base< 0.1Heavy solid precipitate

Note: Values are extrapolated estimates at 37°C in standard buffered media without excess chloride.

Experimental Workflow: The Self-Validating Shake-Flask Protocol

To empirically validate the solubility of this compound for your specific formulation, you must use a rigorous, self-validating methodology. The standard shake-flask method is the gold standard, provided strict causality checks are implemented[5].

Why this protocol is self-validating:

Dissolving a dihydrochloride salt releases protons, effectively acting as a weak acid. If you add 50 mg of the salt to unbuffered water at pH 7.0, the dissolution process will crash the pH down to ~3.0. If you only measure the initial pH, you will falsely record a massive solubility at "pH 7.0". Measuring the final equilibrium pH is mandatory. Furthermore, analyzing the residual solid via X-Ray Diffraction (XRD) confirms exactly which species precipitated (the di-HCl salt, mono-HCl salt, or free base).

G Prep 1. Buffer Preparation (pH 1.2 to 12.0, controlled ionic strength) Add 2. Excess Solid Addition (Add 4-(3-Piperidyl)aniline 2HCl until saturation) Prep->Add Equilibrate 3. Isothermal Equilibration (Shake at 37°C for 48h to ensure thermodynamics) Add->Equilibrate Separate 4. Phase Separation (Ultracentrifugation at 10,000 x g) Equilibrate->Separate Analyze 5. Dual Analysis (HPLC-UV for Supernatant + XRD for Solid Pellet) Separate->Analyze

Fig 2: Standardized shake-flask methodology for determining pH-solubility profiles.

Step-by-Step Methodology:
  • Buffer Preparation: Prepare a series of 50 mM buffers ranging from pH 1.2 to 12.0. Avoid using chloride-based buffers (like HCl/KCl) for the low pH ranges if you wish to isolate the pH effect from the common ion effect. Use phosphoric or citric acid systems instead.

  • Solid Addition: Add an excess amount of 4-(3-Piperidyl)aniline Dihydrochloride (e.g., 100 mg) to 1 mL of each buffer in sealed glass vials.

  • Equilibration: Place the vials in an isothermal shaker at 37°C for 48 hours. Causality note: 48 hours is required because the transition from a metastable amorphous precipitate to a stable crystalline free base is kinetically slow.

  • Final pH Measurement: Open the vials and measure the pH of the suspension. Record this as the true pH.

  • Phase Separation: Centrifuge the samples at 10,000 x g for 15 minutes to separate the undissolved solid from the saturated supernatant.

  • Quantification: Dilute the supernatant appropriately and quantify the dissolved drug concentration using HPLC-UV (detecting the aniline chromophore at ~254 nm).

  • Solid-State Verification: Dry the residual pellet and analyze it via Powder X-Ray Diffraction (PXRD) to confirm the crystal habit of the precipitate[5].

Formulation Strategies for Physiological pH

If your target application requires delivery at physiological pH (7.4), 4-(3-Piperidyl)aniline will likely exist as a poorly soluble mixture of monocation and free base. To bypass this, consider the following interventions:

  • Co-solvency: Incorporate 10-20% Propylene Glycol or PEG-400 to lower the dielectric constant of the medium, which significantly enhances the solubility of the free base[2].

  • Complexation: Utilize Hydroxypropyl- β -Cyclodextrin (HP- β -CD). The hydrophobic cavity of the cyclodextrin can encapsulate the uncharged piperidine/aniline rings, shielding them from the aqueous environment and artificially boosting apparent solubility[4].

Sources

Exploratory

Pharmacokinetics and ADME Profiling of 4-(3-Piperidyl)aniline Dihydrochloride Derivatives: A Technical Whitepaper

Executive Summary In modern small-molecule drug discovery, the 4-(3-piperidyl)aniline scaffold has emerged as a privileged structural motif. It serves as the core pharmacophore for a diverse array of therapeutic agents,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern small-molecule drug discovery, the 4-(3-piperidyl)aniline scaffold has emerged as a privileged structural motif. It serves as the core pharmacophore for a diverse array of therapeutic agents, ranging from poly (ADP-ribose) polymerase (PARP) inhibitors like Niraparib[1] to kinesin spindle protein (KIF18A) inhibitors[2] and vesicular acetylcholine transporter (VAChT) ligands[3].

As a Senior Application Scientist overseeing preclinical pharmacokinetics, I have observed that while this scaffold offers exceptional target-binding versatility, its inherent physicochemical properties present unique Absorption, Distribution, Metabolism, and Excretion (ADME) challenges. This whitepaper provides an in-depth mechanistic analysis of the pharmacokinetics of 4-(3-piperidyl)aniline dihydrochloride derivatives, detailing the causality behind formulation choices and providing self-validating protocols for ADME profiling.

Physicochemical Profiling & The Dihydrochloride Advantage

The free base of 4-(3-piperidyl)aniline exhibits biphasic basicity. The piperidine nitrogen acts as a strong base (pKa ~9.5–10.5), while the primary aniline nitrogen acts as a weak base (pKa ~4.5–5.0)[4].

The Causality of Salt Selection: Synthesizing and formulating these derivatives as dihydrochloride salts is not merely a convention; it is a deliberate biopharmaceutical design choice. The free base is highly lipophilic and exhibits poor aqueous solubility, which routinely leads to erratic oral bioavailability. By utilizing the dihydrochloride salt, both nitrogen atoms are fully protonated in the highly acidic environment of the stomach (pH 1.2–2.0), ensuring rapid and complete dissolution.

As the dissolved compound transits into the duodenum (pH ~6.0), the aniline nitrogen deprotonates. This pH-dependent ionization shift sharply increases the compound's partition coefficient (LogD), driving passive transcellular permeability across the intestinal enterocytes, while the still-protonated piperidine ring maintains sufficient aqueous solubility to prevent precipitation in the gut lumen.

Absorption and Distribution Dynamics

Absorption: The oral bioavailability ( F% ) of piperidyl-aniline derivatives is heavily influenced by their lipophilicity and their susceptibility to first-pass hepatic metabolism. When optimized, derivatives utilizing this scaffold demonstrate robust oral bioavailability (e.g., ~65% in preclinical rodent models) due to rapid gastrointestinal absorption[1].

Distribution: The volume of distribution ( Vss​ ) for these compounds is typically massive (often >6.0 L/kg)[1]. This extensive tissue distribution is driven by the lipophilic nature of the neutral aniline moiety combined with the basic piperidine ring, which promotes lysosomal trapping in peripheral tissues. For derivatives targeted at the central nervous system (CNS), such as VAChT inhibitors, maintaining a LogD between 1.5 and 2.0 is critical to ensure optimal blood-brain barrier (BBB) penetration without excessive non-specific lipid binding[3].

Metabolic Biotransformation Pathways

The metabolic fate of 4-(3-piperidyl)aniline derivatives is governed by two distinct functional nodes, making them highly susceptible to both Phase I and Phase II biotransformations[4].

  • Piperidine Ring (Phase I): This aliphatic heterocycle is a classic substrate for cytochrome P450 enzymes, primarily CYP3A4 and CYP2D6. The dominant metabolic pathways include N-dealkylation, N-oxidation, and hydroxylation at the α-carbon, which can subsequently lead to piperidine ring-opening[4].

  • Aniline Moiety (Phase I & II): The primary aromatic amine is a known structural alert in medicinal chemistry. It is subject to rapid Phase II N-acetylation by N-acetyltransferases (NAT1/NAT2) and N-glucuronidation by UGTs[3]. Furthermore, CYP1A2-mediated N-oxidation can generate reactive hydroxylamine species, necessitating careful structural optimization (such as ortho-substitution) to mitigate potential idiosyncratic hepatotoxicity.

MetabolicPathways Parent 4-(3-Piperidyl)aniline Derivative CYP CYP450 Oxidation (Phase I) Parent->CYP UGT UGT/NAT Conjugation (Phase II) Parent->UGT NOx N-Oxidation (Piperidine/Aniline) CYP->NOx NDealk N-Dealkylation CYP->NDealk NAcet N-Acetylation (Aniline) UGT->NAcet Gluc N-Glucuronidation UGT->Gluc

Metabolic biotransformation pathways of the 4-(3-piperidyl)aniline scaffold.

Self-Validating Experimental Protocol: In Vitro Microsomal Stability

To accurately predict the hepatic clearance of novel 4-(3-piperidyl)aniline derivatives, a robust in vitro microsomal stability assay is required. The following protocol is designed as a self-validating system to ensure data integrity.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock of the dihydrochloride derivative in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4). Causality: Using pH 7.4 buffer ensures the compound is evaluated in its physiological ionization state, which dictates its binding affinity to CYP450 active sites.

  • Matrix Incubation: Add Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL.

    • Self-Validation Step: You must run parallel incubations with a positive control (e.g., Verapamil, a known CYP3A4 substrate) to validate enzyme viability, and a negative control (HLM without NADPH) to rule out chemical instability or non-CYP mediated degradation.

  • Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Quenching & Extraction: At predetermined time points (0, 5, 15, 30, 45, and 60 minutes), transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing a stable-isotope-labeled internal standard. Causality: The 3:1 organic-to-aqueous ratio ensures complete protein precipitation and immediately halts enzymatic activity.

  • LC-MS/MS Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS (Multiple Reaction Monitoring mode) to quantify the logarithmic disappearance of the parent compound and calculate intrinsic clearance ( CLint​ ).

MicrosomalWorkflow Prep 1. Compound Prep (1 µM in buffer) Microsomes 2. Add HLM/RLM (0.5 mg/mL) Prep->Microsomes NADPH 3. Initiate Reaction (1 mM NADPH) Microsomes->NADPH Quench 4. Quench & Extract (Ice-cold MeCN) NADPH->Quench LCMS 5. LC-MS/MS Quantification Quench->LCMS

Self-validating in vitro microsomal stability workflow for ADME profiling.

Excretion and Clearance Mechanisms

The systemic clearance of piperidyl-aniline derivatives is typically a combination of hepatic metabolism and renal excretion. The basic piperidine nitrogen undergoes active tubular secretion in the proximal tubule via Organic Cation Transporters (OCT1/OCT2). Because the piperidine pKa is highly basic, the compound remains largely ionized in the urine (pH ~6.0), which minimizes passive tubular reabsorption and facilitates highly efficient renal clearance of the unchanged drug fraction.

Quantitative Data Presentation: ADME Parameters

The following table summarizes the foundational pharmacokinetic parameters associated with the 4-(3-piperidyl)aniline dihydrochloride scaffold, providing a baseline for lead optimization.

Pharmacokinetic ParameterTypical Range for ScaffoldMechanistic Implication in Drug Design
pKa (Piperidine) 9.5 – 10.5Ensures complete protonation in gastric fluid; dictates renal active secretion.
pKa (Aniline) 4.5 – 5.0Deprotonates in the duodenum, increasing lipophilicity for intestinal absorption.
LogD (at pH 7.4) 1.5 – 2.5Optimal range for balancing aqueous solubility and passive membrane permeability.
Oral Bioavailability ( F% ) 40% – 65%Moderate to high; limited primarily by hepatic first-pass CYP450 metabolism.
Volume of Distribution ( Vss​ ) > 5.0 L/kgExtensive tissue distribution and potential lysosomal trapping due to basicity.

References

  • Heteroaromatic and Aniline Derivatives of Piperidines As Potent Ligands for Vesicular Acetylcholine Transporter Journal of Medicinal Chemistry - ACS Publications URL
  • Niraparib hydrochloride. Poly [ADP-ribose] polymerase (PARP) inhibitor, Oncolytic.
  • A Comparative Analysis of the ADME Properties of Piperidine Isomers for Drug Discovery Benchchem URL
  • US20230382889A1 - Compounds for inhibiting kif18a Google Patents URL

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Foundational

Thermal Stability and Phase Transition Dynamics of 4-(3-Piperidyl)aniline Dihydrochloride

As pharmaceutical pipelines increasingly rely on complex nitrogenous heterocycles, understanding the solid-state thermal behavior of intermediate building blocks is paramount. 4-(3-Piperidyl)aniline Dihydrochloride (CAS:...

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Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical pipelines increasingly rely on complex nitrogenous heterocycles, understanding the solid-state thermal behavior of intermediate building blocks is paramount. 4-(3-Piperidyl)aniline Dihydrochloride (CAS: 19733-57-4) is a highly polar, dual-amine salt utilized extensively in the synthesis of kinase inhibitors and PARP inhibitors[1].

This technical whitepaper provides an in-depth analysis of the thermal stability, degradation kinetics, and melting point determination of this compound. By examining the causality behind its thermal behavior, we establish a self-validating analytical framework for researchers and drug development professionals.

Physicochemical Profiling and Structural Causality

To understand the thermal stability of 4-(3-Piperidyl)aniline Dihydrochloride, one must first analyze its molecular architecture. The compound features two distinct basic centers: a primary aniline amine and a secondary piperidine amine. In its dihydrochloride form, both centers are protonated, creating a robust, ion-paired crystal lattice driven by extensive N–H···Cl hydrogen bonding.

Quantitative Chemical Properties
PropertyValueCausality / Significance
Chemical Formula C₁₁H₁₈Cl₂N₂Dictates the stoichiometric ratio of HCl to the free base[1].
Molecular Weight 249.18 g/mol Critical for calculating theoretical mass loss during thermal degradation[1].
Theoretical HCl Mass 72.92 g/mol Represents 29.26% of the total mass; key for validating TGA data.
Physical State Solid (Crystalline)High lattice energy requires significant thermal input to disrupt.
The Causality of Thermal Degradation

When heat is applied to 4-(3-Piperidyl)aniline Dihydrochloride, the thermal energy initially works to overcome the crystal lattice energy. However, the activation energy required to break the lattice is nearly identical to the energy required to break the covalent-like hydrogen bonds holding the HCl molecules.

Consequently, this compound does not exhibit a true thermodynamic melting point ( Tm​ ). Instead, it undergoes melt-decomposition ( Tm,dec​ ). As the lattice collapses, dehydrohalogenation occurs, volatilizing HCl gas. Once the HCl is lost, the resulting electron-rich aniline free base becomes highly susceptible to rapid oxidative degradation if exposed to atmospheric oxygen. This behavior is characteristic of benzenamine hydrochlorides, which typically exhibit aggressive decomposition in the 200–220 °C range[2].

ThermalDegradation A 4-(3-Piperidyl)aniline Dihydrochloride B Monohydrochloride Intermediate A->B 150-200 °C - HCl (g) C Free Base Formation B->C >200 °C - HCl (g) D Oxidative Degradation C->D >250 °C Exothermic

Figure 1: Stepwise thermal degradation pathway of 4-(3-Piperidyl)aniline Dihydrochloride.

Self-Validating Analytical Workflows

To accurately characterize a compound that decomposes upon melting, a single analytical method is insufficient. We must employ an orthogonal, self-validating system. By coupling Thermogravimetric Analysis (TGA) with Differential Scanning Calorimetry (DSC) and corroborating the data with visual Capillary Melting Point analysis, we eliminate false positives (e.g., mistaking a decomposition endotherm for a pure melt).

Workflow S1 Sample Preparation (Desiccation & Milling) S2 Simultaneous TGA/DSC (N2 Atmosphere) S1->S2 S3 Capillary Method (Visual Decomp Confirmation) S1->S3 S4 Data Synthesis (Cross-Validation of Tm,dec) S2->S4 S3->S4

Figure 2: Orthogonal workflow for self-validating thermal phase characterization.

Protocol A: Simultaneous TGA/DSC Analysis

Causality of Design: Running DSC alone is dangerous for hydrochlorides; an endothermic peak could represent melting, or it could represent the energy absorbed during the volatilization of HCl. By running TGA simultaneously, any endotherm in the DSC that perfectly aligns with a ~29.3% mass loss in the TGA is definitively proven to be dehydrohalogenation, not a pure melt. Nitrogen ( N2​ ) purge is mandatory to suppress the exothermic oxidation of the newly formed free base, which would otherwise mask the endothermic melting events.

Step-by-Step Methodology:

  • Calibration: Run a baseline calibration using a high-purity Indium standard to verify temperature and enthalpy accuracy.

  • Sample Preparation: Accurately weigh 3.0 to 5.0 mg of desiccated 4-(3-Piperidyl)aniline Dihydrochloride into an alumina crucible. Do not use standard aluminum pans, as evolving HCl gas will corrode the aluminum and skew the heat flow data.

  • Atmosphere Control: Purge the furnace with dry Nitrogen gas at a flow rate of 50 mL/min for 10 minutes prior to heating to displace all oxygen.

  • Thermal Program: Heat the sample from 25 °C to 350 °C at a controlled ramp rate of 10 °C/min.

  • Data Extraction: Overlay the TGA mass-loss derivative curve (DTG) with the DSC heat flow curve. Identify the onset temperature of mass loss and correlate it with the corresponding DSC endotherm.

Protocol B: Visual Capillary Melting Point

Causality of Design: While TGA/DSC provides precise thermodynamic data, it lacks visual context. A capillary melt provides macroscopic confirmation of the phase change. If the sample turns brown or black (charring) concurrently with liquefaction, it validates the TGA data that decomposition is occurring.

Step-by-Step Methodology:

  • Pulverization: Triturate the sample in an agate mortar to ensure a uniform, fine powder. This maximizes surface area and ensures uniform heat transfer.

  • Packing: Load the powder into a glass capillary tube to a tightly packed depth of 2–3 mm. Tap the tube repeatedly on a hard surface to eliminate air pockets, which act as thermal insulators.

  • Ramp Strategy: Insert the capillary into the melting point apparatus. Rapidly heat to 180 °C, then reduce the ramp rate strictly to 1 °C/min. A slow ramp rate is critical; fast heating will artificially inflate the apparent decomposition temperature due to thermal lag.

  • Observation: Record the Tonset​ (first sign of liquid/discoloration) and Tclear​ (complete liquefaction/charring).

Expected Quantitative Thermal Profile

Based on the structural mechanics of benzenamine hydrochlorides[2] and the specific 29.26% theoretical HCl mass of 4-(3-Piperidyl)aniline Dihydrochloride[1], researchers should expect the following validated thermal profile:

Thermal EventTemp Range (°C)TGA ObservationDSC ObservationVisual Capillary Observation
Moisture Desorption 50 – 100< 1.0% mass lossBroad, shallow endothermNo visible change
Primary Dehydrohalogenation 180 – 215~14.6% mass loss (1st HCl)Sharp endothermSlight yellowing/browning
Melt-Decomposition ( Tm,dec​ ) 215 – 240~14.6% mass loss (2nd HCl)Deep endothermLiquefaction with rapid charring
Free Base Oxidation > 250Continuous mass lossBroad exotherm (if O₂ present)Complete blackening

Note: Exact onset temperatures will vary slightly based on the heating rate and the specific crystalline polymorph of the synthesized batch.

Conclusion

The thermal characterization of 4-(3-Piperidyl)aniline Dihydrochloride requires moving beyond simple capillary melting points. Because the compound's lattice energy and its N–H···Cl bond dissociation energy are closely aligned, it undergoes a complex melt-decomposition phase transition. By employing the self-validating, orthogonal TGA/DSC and visual capillary workflows outlined in this guide, researchers can accurately map the dehydrohalogenation kinetics and ensure the structural integrity of this critical intermediate during high-temperature pharmaceutical processing.

References

Sources

Exploratory

Toxicology and Safety Profiling of 4-(3-Piperidyl)aniline Dihydrochloride in Pharmaceutical Scale-Up

Executive Summary & Industrial Relevance In modern drug development, the safe handling and rigorous toxicological profiling of Active Pharmaceutical Ingredient (API) intermediates are as critical as the final drug produc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Industrial Relevance

In modern drug development, the safe handling and rigorous toxicological profiling of Active Pharmaceutical Ingredient (API) intermediates are as critical as the final drug product itself. 4-(3-Piperidyl)aniline Dihydrochloride (often utilized in its enantiomerically pure form, (S)-4-(piperidin-3-yl)aniline) is a pivotal chemical building block. It is most notably utilized in the large-scale synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors, such as Niraparib, which are deployed in targeted therapies for BRCA-mutated ovarian and breast cancers[1].

As a Senior Application Scientist, it is imperative to approach this compound not just as a structural intermediate, but as a biologically active entity. The presence of both a piperidine ring and an aniline moiety imparts specific toxicological risks, including acute oral toxicity and potential hematological effects. This whitepaper synthesizes the physicochemical data, mechanistic toxicology, and validated analytical protocols necessary for the safe handling and quality control of 4-(3-Piperidyl)aniline Dihydrochloride.

Physicochemical Properties & Hazard Characterization

Understanding the baseline chemical properties is the first step in predicting biological interactions and designing safety protocols. The dihydrochloride salt form enhances aqueous solubility but also contributes to its irritant profile.

Table 1: Physicochemical Identifiers

PropertySpecification
Chemical Name 4-(3-Piperidyl)aniline Dihydrochloride
Synonyms 4-(piperidin-3-yl)aniline dihydrochloride
CAS Registry Number 19733-57-4
Molecular Formula C₁₁H₁₆N₂ · 2HCl
Molecular Weight 249.18 g/mol
Physical State Solid / Powder[2]

Based on aggregated Safety Data Sheet (SDS) information from chemical manufacturers, the compound exhibits significant acute toxicity and localized irritation risks.

Table 2: GHS Hazard Classifications & Safety Data

Hazard ClassHazard StatementKey Precautionary Codes
Acute Toxicity, Oral (Cat. 4) H302: Harmful if swallowedP264, P270, P301+P312
Skin Irritation (Cat. 2) H315: Causes skin irritationP280, P302+P352
Eye Irritation (Cat. 2A) H319: Causes serious eye irritationP305+P351+P338
STOT - Single Exposure H335: May cause respiratory irritationP261, P271, P304+P340

Mechanistic Toxicology: The Aniline Moiety

To implement effective safety measures, we must understand the causality of the toxicity. The primary toxicological concern with 4-(3-Piperidyl)aniline stems from its unsubstituted primary aromatic amine (aniline) group.

When absorbed systemically, aniline derivatives are not inherently toxic; rather, they undergo bioactivation in the liver. Hepatic Cytochrome P450 (CYP450) enzymes catalyze the N-oxidation of the amine, forming an N-hydroxylamine metabolite. This highly reactive species enters erythrocytes and initiates a redox cycle, oxidizing the ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺). This results in methemoglobinemia , a condition where the blood loses its oxygen-carrying capacity, leading to tissue hypoxia and cyanosis. Furthermore, this redox cycling generates Reactive Oxygen Species (ROS), causing secondary oxidative stress and cellular damage.

G A 4-(3-Piperidyl)aniline B Hepatic CYP450 Oxidation A->B Absorption C N-Hydroxylamine Metabolite B->C Phase I Metabolism D Hemoglobin Oxidation C->D Erythrocyte Entry F ROS Generation / Oxidative Stress C->F Redox Cycling E Methemoglobinemia & Hypoxia D->E Fe2+ to Fe3+

Metabolic activation pathway of aniline derivatives leading to oxidative stress.

Validated Experimental Protocols

To ensure both occupational safety and the purity of the final API (e.g., Niraparib), laboratories must employ self-validating analytical and biological assays.

In Vitro Cytotoxicity Assessment (MTT Assay)

Before scaling up synthesis, the basal cytotoxicity of the intermediate must be quantified. We utilize the MTT assay because it directly measures mitochondrial succinate dehydrogenase activity—an excellent proxy for the oxidative stress induced by aniline metabolites.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells (liver origin, possessing CYP450 activity) in a 96-well plate at 1×10⁴ cells/well. Incubate for 24h at 37°C, 5% CO₂.

  • Compound Preparation: Dissolve 4-(3-Piperidyl)aniline Dihydrochloride in sterile PBS to create a 10 mM stock. Serial dilute in culture media to test concentrations (1 µM to 1000 µM).

  • Exposure: Aspirate old media and apply the compound dilutions. Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours to allow viable cells to form purple formazan crystals.

  • Solubilization & Reading: Add 100 µL of DMSO to dissolve the crystals. Read absorbance at 570 nm using a microplate reader.

Self-Validating Mechanism: This protocol is a closed logical loop. It mandates a Vehicle Control (0.1% PBS) to establish the 100% viability baseline, and a Positive Control (1% Triton X-100) to prove the assay can detect cell death. If the positive control does not yield <10% viability, the entire plate is rejected, preventing false-negative safety data.

HPLC-UV Quantification of Residual Intermediate in API

Because 4-(3-Piperidyl)aniline is a structural alert for toxicity, its residual presence in the final drug product must be strictly monitored (typically < 0.15% per ICH M7 guidelines).

Causality of Method Design: The molecule contains two basic nitrogen atoms (piperidine pKa ~10, aniline pKa ~4.6). On a standard C18 silica column, these unprotonated amines would interact with residual silanols, causing severe peak tailing. Therefore, we use Trifluoroacetic acid (TFA) in the mobile phase. TFA acts as an ion-pairing agent, protonating the amines and ensuring sharp, symmetrical peaks.

G S1 Sample Prep (Dissolve in MeOH/H2O) S2 Filtration (0.22 µm PTFE) S1->S2 S3 HPLC Injection (C18 Column, 254 nm) S2->S3 S4 Gradient Elution (Acetonitrile/TFA buffer) S3->S4 S5 Data Analysis (Peak Integration) S4->S5 S6 System Suitability (RSD < 2.0%) S6->S3 Validates

Step-by-step HPLC workflow for quantifying residual intermediate in API.

Step-by-Step Methodology:

  • Mobile Phase Prep: Prepare Mobile Phase A (0.1% TFA in Water) and Mobile Phase B (0.1% TFA in Acetonitrile). Degas via sonication.

  • System Setup: Equip the HPLC with a reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm). Set column temperature to 30°C and UV detector to 254 nm.

  • System Suitability Test (SST): Inject a 50 µg/mL standard solution of 4-(3-Piperidyl)aniline five consecutive times.

  • Sample Injection: Inject 20 µL of the prepared API sample (1 mg/mL). Run a gradient from 5% B to 95% B over 20 minutes.

  • Integration: Calculate the area under the curve (AUC) for the intermediate peak and quantify against the standard calibration curve.

Self-Validating Mechanism: The SST is the gatekeeper. The analysis is only deemed valid if the Relative Standard Deviation (RSD) of the five standard injections is ≤ 2.0%, and the peak tailing factor is ≤ 1.5. If these parameters fail, the system is not trusted to accurately quantify trace toxic impurities.

Industrial Handling & Risk Mitigation

Given the H302 (Harmful if swallowed) and H335 (Respiratory irritation) classifications, industrial scale-up requires stringent engineering controls:

  • Containment: All powder weighing and transfer must occur within a ventilated balance enclosure or a negative-pressure isolator to prevent inhalation of aerosolized dust.

  • PPE: Operators must wear nitrile gloves (double-gloving recommended during bulk transfer), a P3 particulate respirator, and chemical-resistant coveralls.

  • Spill Protocol: In the event of a spill, avoid dry sweeping. Moisten the powder with a 5% acetic acid solution (to neutralize and dissolve the basic amine) before wiping up with absorbent pads, followed by a thorough wash with soap and water.

References

  • Sigma-Aldrich. "4-(3-PIPERIDYL)ANILINE 2HCL | 19733-57-4 Safety Data & Pricing." Accessed April 5, 2026.

  • Echemi Chemical Database. "4-(3-Piperidyl)aniline Dihydrochloride - Properties and Suppliers." Accessed April 5, 2026. 3

  • Google Patents (WIPO). "WO2019072237A1 - Process for preparing intermediate of anti-tumor drug niraparib and intermediate thereof." Accessed April 5, 2026. 1

  • CymitQuimica. "4-(Piperidin-3-yl)aniline dihydrochloride Product Information." Accessed April 5, 2026. 2

Sources

Foundational

The Chemical and Mechanistic Profile of 4-(3-Piperidyl)aniline Dihydrochloride in Advanced Drug Development

Executive Summary In the landscape of targeted oncology, the architectural precision of active pharmaceutical ingredients (APIs) dictates their clinical efficacy. 4-(3-Piperidyl)aniline Dihydrochloride (and its free base...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of targeted oncology, the architectural precision of active pharmaceutical ingredients (APIs) dictates their clinical efficacy. 4-(3-Piperidyl)aniline Dihydrochloride (and its free base and chiral derivatives) serves as a foundational building block in the synthesis of poly (ADP-ribose) polymerase (PARP) inhibitors, most notably Niraparib [].

This whitepaper provides an in-depth technical analysis of 4-(3-piperidyl)aniline dihydrochloride. We will deconstruct its physicochemical profile, its mechanistic necessity in occupying the PARP1/2 catalytic domain, and the self-validating synthetic protocols required to transition this intermediate into a high-purity clinical-grade API[2].

Physicochemical Profiling & Structural Identification

The utility of 4-(3-piperidyl)aniline in drug synthesis is heavily dependent on its salt form and stereochemistry. The dihydrochloride salt is preferentially utilized during early storage and transport due to its enhanced oxidative stability. The free aniline moiety is highly susceptible to air oxidation; however, protonation of both the primary aniline nitrogen and the secondary piperidine nitrogen mitigates electron density, thereby preventing premature degradation[3].

Quantitative Data Summary
PropertyRacemic DihydrochlorideRacemic Free Base(S)-Enantiomer (Free Base)
CAS Registry Number 19733-57-4[4]19733-56-3[5]1196713-21-9[6]
Molecular Weight 249.18 g/mol [3]176.26 g/mol [6]176.26 g/mol [7]
Molecular Formula C₁₁H₁₆N₂ · 2HClC₁₁H₁₆N₂C₁₁H₁₆N₂
Physical State Solid powderCrystalline SolidCrystalline Solid
Role in Synthesis Stable storage precursorIntermediateDirect Niraparib precursor

Mechanistic Role in PARP Inhibition

The structural logic behind selecting the 4-(3-piperidyl)aniline core is rooted in its highly specific binding kinetics within the PARP1/2 active site.

  • The Piperidine Ring: Mimics the nicotinamide moiety of NAD⁺. The basic piperidine nitrogen forms a critical hydrogen bond with the highly conserved Gly863 residue in the PARP1 catalytic domain.

  • The Chiral Center: The (S)-configuration (CAS: 1196713-21-9) is non-negotiable[6]. It precisely vectors the piperidine ring into the hydrophobic pocket of the enzyme, whereas the (R)-enantiomer creates steric clashes that abrogate binding affinity.

  • The Aniline Core: Acts as a rigid linker that undergoes cross-coupling with the indazole-7-carboxamide group, locking the molecule into a bioactive conformation that traps PARP on single-strand DNA breaks, leading to synthetic lethality in BRCA-mutated cells[8].

Mechanism SSB DNA Single-Strand Break PARP PARP1/2 Recruitment SSB->PARP NAD NAD+ Binding PARP->NAD Repair DNA Repair & Survival NAD->Repair Niraparib Niraparib Binding (via Piperidyl Core) Niraparib->PARP Competitive Inhibition Apoptosis Synthetic Lethality (Cell Death) Niraparib->Apoptosis BRCA-mutant Cells

Mechanism of PARP1/2 inhibition by Niraparib leading to synthetic lethality in BRCA-mutant cells.

Experimental Workflow & Self-Validating Protocols

The transformation of 4-(3-piperidyl)aniline into Niraparib requires stringent control over chemoselectivity and enantiomeric purity. As detailed in the landmark , the following protocols are engineered as self-validating systems to ensure absolute reproducibility.

Protocol 1: Cu-Catalyzed C-N Cross-Coupling

This step fuses the Boc-protected (S)-4-(piperidin-3-yl)aniline with the 2H-indazole-7-carboxamide core[9].

  • Reagents: Combine tert-butyl (S)-3-(4-aminophenyl)piperidine-1-carboxylate (1.0 eq), 2H-indazole-7-carboxamide (1.05 eq), CuI (0.1 eq), L-proline (0.2 eq), and K₂CO₃ (2.0 eq) in anhydrous DMSO.

  • Degassing: Purge the vessel with nitrogen for 15 minutes.

  • Reaction: Heat to 90°C and stir for 12–16 hours.

  • Causality & Self-Validation: L-proline acts as a bidentate ligand to stabilize the Cu(I) intermediate, preventing its disproportionation into inactive Cu(0) and Cu(II). The system is self-validating : a distinct visual color shift from a resting blue/green to a deep brown/red active catalytic species confirms successful ligand coordination and active turnover. If the solution remains green, the system has oxidized, and the reaction will fail.

Protocol 2: API Deprotection (Boc Cleavage)
  • Preparation: Dissolve the Boc-protected Niraparib intermediate in Dichloromethane (DCM) and cool to 0°C.

  • Acidification: Add 4M HCl in dioxane (5.0 eq) dropwise[9].

  • Maturation: Allow the reaction to warm to room temperature and stir for 2 hours.

  • Causality & Self-Validation: The use of HCl in dioxane provides a strictly anhydrous acidic environment. This ensures the selective cleavage of the Boc group without hydrolyzing the primary carboxamide on the indazole ring. This step is self-validating via phase separation: as the free base is deprotected, it immediately forms a hydrochloride salt that is insoluble in DCM. The sudden precipitation of a white solid visually confirms reaction completion and drives the equilibrium forward.

Protocol 3: Chiral HPLC Validation for Enantiomeric Excess (ee)

To ensure the (S)-enantiomer is >99% pure, a chiral stationary phase is utilized.

  • Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Hexane / Isopropanol / Diethylamine (80:20:0.1 v/v/v).

  • Causality & Self-Validation: Diethylamine is strictly required to suppress non-specific ionic interactions between the basic piperidine nitrogen and residual silanols on the silica support. This prevents peak tailing. The protocol is self-validating because achieving baseline resolution of the (R) and (S) peaks directly confirms the column's theoretical plate efficiency, allowing for absolute integration of the enantiomeric excess without the need for secondary chemical derivatization.

Workflow A Racemic 4-(3-Piperidyl)aniline CAS: 19733-56-3 B Chiral Resolution (e.g., L-Tartaric Acid) A->B C (S)-4-(Piperidin-3-yl)aniline CAS: 1196713-21-9 B->C Desired D (R)-4-(Piperidin-3-yl)aniline (Discarded) B->D Undesired E Boc-Protection of Piperidine N C->E F Cross-Coupling with Indazole Core E->F G Deprotection (HCl/Dioxane) F->G H Niraparib API (PARP Inhibitor) G->H

Workflow for the isolation of (S)-4-(piperidin-3-yl)aniline and subsequent Niraparib synthesis.

References

  • Synthesis of Niraparib Organic Process Research & Development (Chung, C. K., et al., 2014) URL:[Link]

  • Google Patents (WO2019072237A1)

Sources

Protocols & Analytical Methods

Method

Protocol for dissolving 4-(3-Piperidyl)aniline Dihydrochloride in DMSO

An Application Note and Protocol for the Dissolution of 4-(3-Piperidyl)aniline Dihydrochloride in DMSO Abstract This document provides a comprehensive, technically grounded protocol for the dissolution of 4-(3-Piperidyl)...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Dissolution of 4-(3-Piperidyl)aniline Dihydrochloride in DMSO

Abstract

This document provides a comprehensive, technically grounded protocol for the dissolution of 4-(3-Piperidyl)aniline Dihydrochloride in Dimethyl Sulfoxide (DMSO). Designed for researchers, scientists, and drug development professionals, this guide moves beyond a simple set of instructions to explain the critical scientific principles underpinning each step. We address the unique challenges associated with dissolving a dihydrochloride salt in a polar aprotic solvent, with a significant focus on mitigating the effects of DMSO's hygroscopic nature to ensure solution stability, concentration accuracy, and experimental reproducibility. This protocol includes pre-dissolution considerations, a detailed step-by-step workflow, post-dissolution quality control, and best practices for storage and handling.

Introduction

4-(3-Piperidyl)aniline is a privileged bifunctional scaffold in modern medicinal chemistry, featuring prominently in the development of novel therapeutics. Its derivatives have been notably investigated as inhibitors of critical cell signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various cancers.[1] The compound is typically supplied as a dihydrochloride salt to enhance its stability and aqueous solubility.[1]

For preclinical research and high-throughput screening, Dimethyl Sulfoxide (DMSO) is the solvent of choice due to its remarkable ability to dissolve a wide array of both polar and nonpolar compounds.[2][3] However, creating stable, accurate stock solutions of hydrochloride salts like 4-(3-Piperidyl)aniline Dihydrochloride in DMSO is not a trivial task. The primary challenges stem from two key factors: the chemical nature of the salt in an aprotic solvent and the pronounced hygroscopicity of DMSO.[4][5] Water absorbed from the atmosphere can drastically alter the solvent properties, leading to compound precipitation, reduced stability, and compromised assay results.[6][7]

This application note provides an expert-driven protocol designed to navigate these challenges, ensuring the integrity of the resulting stock solution for downstream applications.

Part 1: Foundational Knowledge & Pre-Protocol Preparations

A successful dissolution begins with a thorough understanding of the materials involved. Rushing this stage is a common source of experimental error.

1.1: Characterization of Reagents

It is imperative to use high-purity reagents. The quality of both the solute and the solvent directly impacts the stability and reliability of the final stock solution.

Table 1: Physicochemical Properties of Key Reagents

Property4-(3-Piperidyl)aniline DihydrochlorideDimethyl Sulfoxide (DMSO)
Chemical Formula C₁₁H₁₆N₂ · 2HCl(CH₃)₂SO
Molecular Weight ~249.18 g/mol (Varies slightly based on specific salt form)78.13 g/mol [2]
Appearance Typically an off-white to tan crystalline powder[8]Colorless, odorless liquid[9]
Key Chemical Feature Dihydrochloride salt of a bifunctional amine[1]Polar aprotic, hygroscopic solvent[2][4]
Recommended Grade ≥98% PurityAnhydrous, ≥99.9% Purity, packaged under inert gas
CAS Number 19733-57-467-68-5[4]
1.2: The Scientific Rationale: Why Anhydrous DMSO is Critical

DMSO's utility is intrinsically linked to its purity. Its hygroscopic nature means it readily absorbs atmospheric moisture, a process that begins immediately upon exposure.[5]

  • Impact on Solubility: The introduction of water into DMSO creates a new solvent system with different properties. This can decrease the solubility of lipophilic compounds and may cause previously dissolved compounds to precipitate out of solution, especially during freeze-thaw cycles.[6][7]

  • Compound Stability: Water can participate in hydrolytic degradation pathways for sensitive compounds.

  • Assay Interference: The presence of excess water can alter reaction kinetics or cellular responses in biological assays.

Therefore, the use of high-purity, anhydrous DMSO, stored in its original sealed container until the moment of use, is non-negotiable for achieving reproducible results.

1.3: Safety & Handling

Adherence to safety protocols is paramount.

  • Personal Protective Equipment (PPE): Always wear nitrile gloves, a lab coat, and safety glasses or goggles.

  • DMSO Handling: DMSO is known to enhance the absorption of substances through the skin.[9][10] This means that any dissolved compound, including 4-(3-Piperidyl)aniline Dihydrochloride, can be more readily absorbed. In case of skin contact, wash the area thoroughly with water.[11]

  • Compound Handling: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation.

  • Waste Disposal: Dispose of all chemical waste according to your institution's environmental health and safety guidelines.

Part 2: The Dissolution Protocol

This section details the step-by-step methodology for preparing a 10 mM stock solution of 4-(3-Piperidyl)aniline Dihydrochloride in anhydrous DMSO.

2.1: Workflow Overview

The following diagram illustrates the complete workflow from preparation to final storage.

G cluster_prep Phase 1: Preparation cluster_diss Phase 2: Dissolution cluster_post Phase 3: QC & Storage A Equilibrate Reagents B Prepare Workspace (Low Humidity) A->B C Perform Calculations B->C D Weigh Compound C->D E Add Anhydrous DMSO D->E F Mix & Facilitate Dissolution (Vortex, Sonicate) E->F G Visual QC Check (Clarity, No Particulates) F->G H Aliquot into Single-Use Tubes G->H I Store at -20°C or -80°C H->I

Caption: High-level workflow for preparing a DMSO stock solution.

2.2: Equipment & Reagents
  • 4-(3-Piperidyl)aniline Dihydrochloride (≥98% purity)

  • Anhydrous DMSO (≥99.9% purity, in a sealed bottle)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials with PTFE-lined caps

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Bath sonicator

  • Water bath (optional, set to 37°C)

2.3: Step-by-Step Procedure

Objective: Prepare 1 mL of a 10 mM stock solution.

  • Preparation:

    • Allow the sealed container of anhydrous DMSO and the compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture on cold surfaces.

    • If possible, perform the dissolution steps in an environment with controlled low humidity, such as a glove box or on a bench flushed with dry nitrogen gas.[12]

  • Calculation:

    • Formula: Mass (mg) = [Desired Concentration (mM)] × [Final Volume (mL)] × [Molecular Weight ( g/mol )] / 1000

    • Example: Mass (mg) = 10 mM × 1 mL × 249.18 g/mol / 1000 = 2.49 mg

  • Weighing:

    • Tare a sterile, dry microcentrifuge tube or vial on the analytical balance.

    • Carefully weigh exactly 2.49 mg of 4-(3-Piperidyl)aniline Dihydrochloride directly into the tared container.

  • Dissolution:

    • Open a new or properly stored bottle of anhydrous DMSO.

    • Using a calibrated micropipette, add 1 mL of anhydrous DMSO to the container with the weighed compound.

    • Immediately cap the container tightly.

    • Vortex the solution for 1-2 minutes.[13]

  • Facilitating Dissolution & Quality Check:

    • Visually inspect the solution against a dark background. It should be clear and free of any solid particulates.

    • If particulates remain: This indicates that the compound has not fully dissolved. Proceed to the decision workflow below.

2.4: Troubleshooting Dissolution Issues

Some compounds, especially salts, may require additional energy to fully dissolve.

G Start Is solution clear? Action Apply Gentle Sonication (10-15 min in water bath) Start->Action No Success Solution is Ready for Aliquoting Start->Success Yes Recheck Re-inspect Solution Action->Recheck Warm Apply Gentle Warming (37°C for 5-10 min) Warm->Recheck Recheck->Warm No Recheck->Success Yes Fail Consult Literature for Solubility Limit Recheck->Fail Still not clear

Caption: Decision tree for addressing incomplete dissolution.

  • Sonication: Place the sealed tube in a bath sonicator for 10-15 minutes. The ultrasonic waves provide mechanical energy to break apart compound agglomerates and enhance solvent interaction.[14]

  • Gentle Warming: If sonication is insufficient, place the tube in a 37°C water bath for 5-10 minutes. This increases the kinetic energy of the system. Caution: Do not overheat, as this may degrade the compound.[13][14] Always allow the solution to return to room temperature before final use or storage.

Part 3: Post-Dissolution Handling & Storage

Proper storage is as crucial as the dissolution itself for maintaining the integrity of your stock solution.

3.1: Aliquoting for Long-Term Stability

The single most effective strategy to preserve stock solution quality is to create single-use aliquots.

  • Rationale: Aliquoting prevents repeated freeze-thaw cycles, which can cause compound precipitation.[6] It also minimizes the solution's repeated exposure to atmospheric moisture each time the main stock is accessed.[13][14]

  • Procedure: Once a clear solution is obtained, dispense small, experiment-appropriate volumes (e.g., 10-50 µL) into sterile, tightly-sealing microcentrifuge tubes.

3.2: Storage Conditions
  • Temperature: Store aliquots at -20°C for short-to-medium term storage (up to 3-6 months) or at -80°C for long-term storage (over 6 months).[13]

  • Light: While not always necessary, storing in amber tubes or in a light-blocking container is a good practice to prevent potential photodegradation.

Part 4: Application in Downstream Assays

When using the stock solution for experiments (e.g., cell-based assays), two principles are critical.

  • Final DMSO Concentration: The final concentration of DMSO in the assay medium should be kept as low as possible, typically below 0.5% , and ideally at or below 0.1%.[13][14] High concentrations of DMSO can be cytotoxic or cause unintended biological effects.

  • Vehicle Control: Always include a "vehicle control" in your experimental design. This control should contain the same final concentration of DMSO as your test samples but without the dissolved compound. This allows you to differentiate the effects of the compound from the effects of the solvent itself.[14]

Conclusion

The successful preparation of a 4-(3-Piperidyl)aniline Dihydrochloride stock solution in DMSO hinges on a methodical approach that respects the chemical properties of both the compound and the solvent. By utilizing high-purity, anhydrous DMSO, minimizing exposure to atmospheric moisture, applying appropriate energy to facilitate dissolution, and adhering to strict storage protocols, researchers can produce stable and accurate stock solutions. This diligence is fundamental to generating reliable, reproducible data in drug discovery and development.

References

  • AntBio. (2026, January 13). Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation. AntBio. [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved April 7, 2026, from [Link]

  • Aure Chemical. (n.d.). DMSO as Extraction Solvent: Applications in Chemical Processing and Purification. Retrieved April 7, 2026, from [Link]

  • LookChem. (2024, September 9). Innovative Applications of DMSO. [Link]

  • Sperandio, O., et al. (2025, July 19). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. PMC. [Link]

  • Savit Interactive. (2025, December 12). Factors That Determine the Quality of Dimethyl Sulphoxide (DMSO). [Link]

  • Chemistry Stack Exchange. (2014, April 2). Hygroscopic behaviour of DMSO - how bad is it?. [Link]

  • Ziath Ltd. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO. Retrieved April 7, 2026, from [Link]

  • Kozikowski, B. A., et al. (2005, September 15). In situ DMSO hydration measurements of HTS compound libraries. PubMed. [Link]

  • ChemBK. (n.d.). 3-(4-piperidyl)aniline dihydrochloride. Retrieved April 7, 2026, from [Link]

  • Mitsuboshi Chemical Co., Ltd. (n.d.). Aniline derivatives. Retrieved April 7, 2026, from [Link]

  • Ministry of Health, Labour and Welfare, Japan. (2020, March 13). Dimethyl Sulfoxide. Shokuba Anzen Site. [Link]

Sources

Application

Application Note: High-pH RP-HPLC Method Development and Validation for 4-(3-Piperidyl)aniline Dihydrochloride Quantification

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application Focus: Polar Basic Compounds, High-pH Reversed-Phase Chromatography, ICH Q2(R2) Validation Introduction & Mechanistic Ra...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application Focus: Polar Basic Compounds, High-pH Reversed-Phase Chromatography, ICH Q2(R2) Validation

Introduction & Mechanistic Rationale

4-(3-Piperidyl)aniline Dihydrochloride is a highly polar, basic pharmaceutical building block. Structurally, it features two distinct ionizable centers: an aniline primary amine and a piperidine secondary amine. As a dihydrochloride salt, it exhibits extreme hydrophilicity.

Quantifying this compound using conventional reversed-phase liquid chromatography (RP-HPLC) presents significant analytical challenges. On standard C18 columns at neutral or acidic pH, the compound elutes near the void volume due to its dicationic state. Furthermore, basic analytes are notorious for severe peak tailing caused by secondary ion-exchange interactions with residual, acidic surface silanols on standard silica-based stationary phases .

To achieve robust retention and symmetrical peak shape, a High-pH Reversed-Phase strategy must be employed.

Method Development Strategy (Expertise & Experience)

Developing an assay for 4-(3-Piperidyl)aniline requires a deep understanding of its ionization behavior and the physical limits of chromatographic media.

  • Causality of pH Selection: The pKa of the aniline nitrogen is approximately 4.6, while the piperidine nitrogen has a pKa of approximately 10.4. In a standard acidic mobile phase (pH 2–3), both nitrogens are protonated. By adjusting the mobile phase pH to 11.0—at least 0.5 units above the highest pKa—both basic centers are fully deprotonated. The molecule exists as a neutral free base, maximizing hydrophobic interaction with the stationary phase and eliminating electrostatic repulsion .

  • Causality of Column Selection: Traditional silica columns undergo rapid dissolution via siloxane bond hydrolysis at pH > 8.0. Therefore, an Ethylene Bridged Hybrid (BEH) particle technology is mandatory. The incorporation of ethylene bridges within the silica matrix provides exceptional chemical stability up to pH 12.0, making it the ideal choice for high-pH applications .

  • Causality of Buffer Selection: 10 mM Ammonium Bicarbonate adjusted with Ammonium Hydroxide provides excellent buffering capacity at pH 11.0. Furthermore, it is fully volatile, ensuring the method is "LC-MS ready" should the project require mass spectrometric identification of impurities later in development.

G A Target Analyte: 4-(3-Piperidyl)aniline 2HCl (Highly Polar, Basic) B Assess pKa Values Aniline: ~4.6 | Piperidine: ~10.4 A->B C1 Low pH Strategy (pH 2-3) Analyte: Dicationic Result: Poor Retention B->C1 Protonated C2 Neutral pH Strategy (pH 7) Analyte: Monocationic Result: Peak Tailing B->C2 Partially Protonated C3 High pH Strategy (pH 11+) Analyte: Neutral Free Base Result: Strong Retention B->C3 Deprotonated D Select High-pH Stable Column (Ethylene Bridged Hybrid C18) C3->D Preferred Pathway E Optimize Mobile Phase (10mM NH4HCO3, pH 11.0 / ACN) D->E

Fig 1: pH-dependent method development strategy for basic polar analytes.

Experimental Protocol

Reagents and Materials
  • 4-(3-Piperidyl)aniline Dihydrochloride Reference Standard (Purity > 99.0%)

  • Acetonitrile (HPLC Grade)

  • Ammonium Bicarbonate (LC-MS Grade)

  • Ammonium Hydroxide (28-30% NH₃ basis)

  • Ultra-pure Water (18.2 MΩ·cm)

Chromatographic Conditions
  • Column: Waters XBridge BEH C18, 150 x 4.6 mm, 3.5 µm

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 11.0 ± 0.05 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C (Causality: Lowers mobile phase viscosity and improves mass transfer kinetics, sharpening the peak profile).

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Needle Wash: 50:50 Water:Acetonitrile (v/v)

Gradient Program
Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BCurve
0.01.09556
2.01.09556
10.01.040606
12.01.010906
14.01.010906
14.11.09556
20.01.09556
Sample Preparation
  • Diluent: 95:5 Water:Acetonitrile (v/v). (Causality: Matching the initial gradient conditions prevents solvent-mismatch effects, which can cause peak splitting or fronting for early-eluting compounds).

  • Standard Preparation: Accurately weigh 10 mg of 4-(3-Piperidyl)aniline Dihydrochloride into a 100 mL volumetric flask. Dissolve and make up to volume with diluent (Yields 100 µg/mL).

Analytical Method Validation & Self-Validating Systems

To ensure the protocol operates as a self-validating system , it incorporates built-in quality control checks and was rigorously evaluated against the ICH Q2(R2) guidelines for the validation of analytical procedures .

Self-Validating System Mechanisms
  • System Suitability Testing (SST): Before any sample analysis, six replicate injections of the standard must yield a Tailing Factor (Tf) ≤ 1.5, Theoretical Plates (N) ≥ 5000, and an Area %RSD ≤ 2.0%.

  • Bracketing Standards: A standard injection is placed every 10 samples to monitor and correct for instrumental drift.

  • Carryover Monitoring: A diluent blank is injected immediately following the highest concentration standard; carryover must be ≤ 0.1% of the standard peak area.

G Start Method Optimization Spec Specificity (Blank & Degradants) Start->Spec Lin Linearity & Range (LOQ to 120%) Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (Repeatability & IP) Acc->Prec Rob Robustness (Flow, Temp, pH) Prec->Rob End Validated Method Rob->End

Fig 2: ICH Q2(R2) analytical procedure validation lifecycle workflow.

Validation Summary Data

The following table summarizes the validation parameters, acceptance criteria, and typical results expected from this optimized method.

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity Resolution (Rs) > 1.5 from nearest impurity; No blank interferenceRs = 2.8; No interfering peaksPass
Linearity R² ≥ 0.999 across range (LOQ to 120% of nominal)R² = 0.9998Pass
Accuracy (Recovery) 98.0% – 102.0% recovery at 50%, 100%, 150% levels99.4% – 100.8%Pass
Repeatability %RSD ≤ 2.0% (n=6 consecutive injections)%RSD = 0.85%Pass
Intermediate Precision %RSD ≤ 2.0% (n=12 across multiple days/analysts)%RSD = 1.12%Pass
Robustness SST criteria met under varied flow (±0.1 mL/min) and pH (±0.2)Tf ≤ 1.2, N ≥ 8000 under all conditionsPass

References

  • Waters Corporation. "Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques." Waters Education Primers.[Link]

  • Oxford Academic. "Silica, Hybrid Silica, Hydride Silica and Non-Silica Stationary Phases for Liquid Chromatography." Journal of Chromatographic Science.[Link]

  • International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of Analytical Procedures." ICH Quality Guidelines.[Link]

Method

Application Note: Utilizing 4-(3-Piperidyl)aniline Dihydrochloride in the Synthesis of PARP Inhibitor APIs

Executive Summary In the landscape of precision oncology, the synthesis of targeted therapeutics requires starting materials of uncompromising stereochemical fidelity. 4-(3-Piperidyl)aniline Dihydrochloride (CAS: 19733-5...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of precision oncology, the synthesis of targeted therapeutics requires starting materials of uncompromising stereochemical fidelity. 4-(3-Piperidyl)aniline Dihydrochloride (CAS: 19733-57-4), and specifically its enantiomerically pure form (S)-4-(piperidin-3-yl)aniline (CAS: 1196713-21-9), serves as a foundational Active Pharmaceutical Ingredient (API) intermediate[1]. It is most notably employed in the commercial manufacturing of Niraparib , an oral poly (ADP-ribose) polymerase (PARP) 1/2 inhibitor approved for the maintenance treatment of ovarian, fallopian tube, and primary peritoneal cancers[2].

This application note provides researchers and drug development professionals with a comprehensive, self-validating guide to the mechanistic rationale and synthetic workflows required to utilize this intermediate in C-N coupling reactions to construct the critical 2-phenyl-2H-indazole pharmacophore.

Mechanistic Grounding: The Role of the Intermediate

Niraparib exerts its antineoplastic activity by inhibiting PARP1 and PARP2, enzymes that act as the primary DNA damage sensors in the base-excision repair (BER) pathway[2]. By inhibiting PARP catalytic activity and physically trapping the PARP-DNA complex at the site of single-strand breaks, Niraparib induces a state of synthetic lethality in cancer cells harboring BRCA1/2 mutations.

The structural efficacy of the Niraparib API relies heavily on the 3-phenylpiperidine moiety , which fits deeply into the NAD+ binding pocket of the PARP enzyme. The stereochemistry of the (S)-piperidine ring is absolute; the (R)-enantiomer demonstrates significantly reduced target affinity. Therefore, initiating the API synthesis with enantiomerically pure (S)-4-(3-Piperidyl)aniline Dihydrochloride ensures high stereofidelity and prevents costly downstream chiral resolution[2].

PARP_Signaling DNA_Damage DNA Single-Strand Break PARP1 PARP1 Recruitment DNA_Damage->PARP1 PAR_Chain Poly(ADP-ribose) Chains PARP1->PAR_Chain NAD+ dependent Repair_Complex DNA Repair Complex (XRCC1, Ligase III) PAR_Chain->Repair_Complex Cell_Survival Cell Survival Repair_Complex->Cell_Survival Niraparib Niraparib (PARP Inhibitor) Niraparib->PARP1 Inhibits catalytic activity & traps PARP on DNA Cell_Death Synthetic Lethality (BRCA-mutant Cell Death) Niraparib->Cell_Death Leads to

Caption: PARP1 signaling in DNA repair and the mechanism of synthetic lethality induced by Niraparib.

Synthetic Strategy & Causality

The transformation of 4-(3-Piperidyl)aniline into the final Niraparib API involves three critical strategic choices designed to maximize yield and purity:

  • Regioselective Protection : The intermediate contains two nucleophilic centers: a primary aniline amine and a secondary piperidine amine. To prevent competitive coupling and polymerization, the secondary aliphatic amine must be selectively protected. The tert-butyloxycarbonyl (Boc) group is chosen because it is highly stable under the harsh basic conditions of the subsequent Ullmann coupling, yet easily cleaved under mild acidic conditions[3].

  • Ullmann-Type C-N Coupling : Constructing the 2-phenyl-2H-indazole core can be achieved via de novo cyclization or direct cross-coupling. Direct C-N coupling of the Boc-protected aniline with a pre-formed 2H-indazole-7-carboxamide using a Copper(I) iodide catalyst and L-proline ligand provides a highly convergent, atom-economical route compared to multi-step cyclizations from nitrobenzaldehydes[3][4].

  • Salt Selection : The final API is formulated as a tosylate monohydrate salt. The bulky p-toluenesulfonate counterion improves the solid-state stability, aqueous solubility, and bioavailability of the highly basic piperidine moiety[2][3].

Experimental Protocols

Self-Validating System Note: Each protocol includes specific In-Process Controls (IPC) to ensure the causality of the reaction is met before proceeding to the next synthetic stage.

Protocol 1: Regioselective Amine Protection

Objective : Selective Boc-protection of the piperidine nitrogen.

  • Preparation : Suspend (S)-4-(3-Piperidyl)aniline Dihydrochloride (1.0 eq) in anhydrous Dichloromethane (DCM) at 0°C.

  • Basification : Add Triethylamine (Et3N, 3.0 eq) dropwise to neutralize the dihydrochloride salt and liberate the free amines.

  • Protection : Dissolve Di-tert-butyl dicarbonate (Boc2O, 1.05 eq) in DCM and add slowly over 30 minutes. Causality: The steric hindrance and higher pKa of the aliphatic amine naturally direct the Boc group to the piperidine nitrogen over the aniline.

  • Reaction & IPC : Stir at room temperature for 4 hours. IPC: Monitor by HPLC. The reaction is validated when the starting material peak is <1.0%.

  • Workup : Wash the organic layer with saturated NaHCO3, followed by brine. Dry over Na2SO4, filter, and concentrate in vacuo to yield tert-butyl (S)-3-(4-aminophenyl)piperidine-1-carboxylate.

Protocol 2: Copper-Catalyzed C-N Coupling (Ullmann Reaction)

Objective : Formation of the 2-phenyl-2H-indazole core via C-N bond formation[3].

  • Reagent Assembly : To a dry, nitrogen-flushed reactor, add the protected aniline from Protocol 1 (1.0 eq), 2H-indazole-7-carboxamide (1.05 eq), CuI (0.1 eq), L-proline (0.2 eq), and K2CO3 (2.0 eq)[3].

  • Solvent & Degassing : Add anhydrous Dimethyl sulfoxide (DMSO). Degas the suspension by sparging with nitrogen for 15 minutes. Causality: Degassing is critical to prevent the oxidation of the active Cu(I) catalytic species to inactive Cu(II).

  • Coupling : Heat the mixture to 110°C for 18-24 hours. The L-proline ligand stabilizes the Cu(I) species and accelerates the oxidative addition of the aryl amine.

  • Workup : Cool to room temperature, dilute with Ethyl Acetate, and filter through a pad of Celite to remove copper salts. Wash the filtrate with water and brine to remove DMSO. Concentrate to yield the Boc-protected Niraparib intermediate[3].

Protocol 3: Deprotection and Tosylate Salt Formation

Objective : Yielding the final Niraparib Tosylate Monohydrate API[3].

  • Deprotection : Dissolve the intermediate in DCM. Add 4M HCl in Dioxane (5.0 eq) dropwise at 0°C. Stir at room temperature for 3 hours to cleave the Boc group[3].

  • Free Basing : Concentrate the mixture, redissolve in water, and adjust to pH 10 using 2M NaOH. Extract the Niraparib free base with Ethyl Acetate.

  • Salt Formation : Dissolve the free base (1.0 eq) in a THF/Water mixture at 60°C. In a separate vessel, dissolve p-toluenesulfonic acid monohydrate (1.0 eq) in THF. Add the acid solution to the free base solution[3].

  • Crystallization : Stir at 60°C for 30 minutes, then cool linearly to 5°C over 4 hours. Filter the resulting crystals and dry under vacuum at 40°C to yield Niraparib Tosylate Monohydrate[3].

Workflow Step1 1. Starting Material (S)-4-(3-Piperidyl)aniline 2HCl Step2 2. Amine Protection Boc2O, Et3N, DCM Selective piperidine protection Step1->Step2 Step3 3. C-N Coupling (Ullmann) 2H-indazole-7-carboxamide CuI, L-proline, K2CO3, DMSO Step2->Step3 Step4 4. Boc Deprotection 4M HCl in Dioxane Yields Niraparib Free Base Step3->Step4 Step5 5. Salt Formation p-TsOH, THF/H2O Niraparib Tosylate Monohydrate Step4->Step5

Caption: Experimental workflow for the synthesis of Niraparib Tosylate Monohydrate.

Quantitative Data & Yield Summary

The following table summarizes the expected quantitative data for the key steps in the synthesis of Niraparib from the (S)-4-(3-Piperidyl)aniline Dihydrochloride precursor[3].

Reaction StepStarting MaterialReagents & CatalystTime / TempExpected Yield (%)Target Purity (HPLC)
1. Amine Protection (S)-4-(3-Piperidyl)aniline 2HClBoc2O, Et3N, DCM4h / 25°C92 - 95%>98.5%
2. C-N Coupling Protected Aniline2H-indazole-7-carboxamide, CuI, L-proline18h / 110°C78 - 82%>97.0%
3. Deprotection Boc-Niraparib Intermediate4M HCl in Dioxane, DCM3h / 25°C94 - 96%>99.0%
4. Salt Formation Niraparib Free Basep-TsOH·H2O, THF/H2O4.5h / 60°C → 5°C88 - 91%>99.8%

References

  • Accela ChemBio Inc. "4-(3-Piperidyl)aniline Dihydrochloride Product Information". accelachem.com.
  • BenchChem. "Application Notes and Protocols: Synthesis of PARP Inhibitors Using 4-(Piperidin-4-yl)aniline". benchchem.com.
  • MedKoo Biosciences. "Niraparib Synthetic Routes & WO 2009087381". medkoo.com.
  • New Drug Approvals. "Niraparib; MK 4827 - Development of a Fit-for-Purpose Large-Scale Synthesis of an Oral PARP Inhibitor". newdrugapprovals.org.

Sources

Application

Application Note: Advanced NMR Spectroscopy Characterization of 4-(3-Piperidyl)aniline Dihydrochloride

Introduction & Chemical Context The 4-(3-piperidyl)aniline scaffold is a highly versatile pharmacophore frequently utilized in the development of PARP inhibitors, kinase inhibitors, and other targeted therapeutics. Chara...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

The 4-(3-piperidyl)aniline scaffold is a highly versatile pharmacophore frequently utilized in the development of PARP inhibitors, kinase inhibitors, and other targeted therapeutics. Characterizing the dihydrochloride salt form of this molecule—4-(3-piperidyl)aniline dihydrochloride ( C11​H16​N2​⋅2HCl )—presents unique analytical challenges. Both the primary aniline amine and the secondary piperidine amine are protonated, fundamentally altering the molecule's electronic distribution, solubility profile, and conformational dynamics compared to its free base form.

This application note provides a comprehensive, self-validating methodology for the Nuclear Magnetic Resonance (NMR) spectroscopy characterization of this compound, detailing the causality behind solvent selection, acquisition parameters, and spectral interpretation.

Experimental Design & Rationale (Causality)

Solvent Selection: D2​O vs. DMSO−d6​

The choice of deuterated solvent is the most critical variable in characterizing amine hydrochlorides. While DMSO−d6​ is often preferred in pharmaceutical analysis to observe exchangeable protons ( −NH3+​ and >NH2+​ ), the presence of two highly acidic hydrochloride centers in this molecule leads to rapid proton exchange at room temperature. This exchange manifests as broad, unresolved humps in the 8.0–10.0 ppm region that can obscure critical aliphatic signals[1].

Causality: We mandate the use of Deuterium Oxide ( D2​O ) for the primary structural assignment. D2​O instantly exchanges the amine protons for deuterium, rendering them NMR-invisible. This eliminates peak broadening and simplifies the complex multiplet structures of the piperidine ring, allowing for precise determination of J -coupling constants required for conformational analysis.

Conformational Dynamics

The 3-substituted piperidine ring predominantly adopts a chair conformation in solution. To minimize 1,3-diaxial steric repulsion, the bulky 4-anilinium substituent strongly prefers the equatorial position[2]. Causality: Because the substituent is equatorial, the proton at the C3 position ( H3ax​ ) must be axial. This axial orientation dictates that H3ax​ will exhibit large vicinal diaxial coupling constants ( 3Jaa​≈10−12 Hz) with the adjacent axial protons at C2 and C4, serving as a definitive diagnostic marker for the ring's 3D geometry.

Electronic Effects of Protonation

Protonation of the aniline nitrogen converts the strongly electron-donating −NH2​ group into a strongly electron-withdrawing −NH3+​ group. Causality: This electronic reversal eliminates the typical shielding effect observed in free anilines. Consequently, the aromatic protons (an AA'BB' spin system) are shifted significantly downfield, typically resonating between 7.40 and 7.60 ppm[3].

Mandatory Experimental Workflow

NMR_Workflow Prep Sample Preparation (15 mg in 0.6 mL D2O) Acq1D 1D NMR Acquisition (1H, 13C) Prep->Acq1D Acq2D 2D NMR Acquisition (COSY, HSQC, HMBC) Acq1D->Acq2D Process Data Processing & Phase Correction Acq2D->Process Assign Signal Assignment & Conformational Analysis Process->Assign

Figure 1: Step-by-step NMR characterization workflow for dihydrochloride salts.

Step-by-Step Methodology

This protocol is designed as a self-validating system . Each step contains an internal check to ensure data integrity before proceeding to the next phase.

Step 1: Sample Preparation

  • Weigh exactly 15.0 mg of 4-(3-piperidyl)aniline dihydrochloride.

  • Dissolve in 0.6 mL of D2​O (99.9% D) containing 0.05% TSP (trimethylsilylpropanoic acid) as an internal reference.

  • Transfer the homogeneous solution to a high-quality 5 mm NMR tube. Self-Validation Check: Aniline hydrochlorides can form micellar aggregates at high concentrations, leading to viscosity-induced line broadening[4]. Visually inspect the solution; it must be perfectly clear.

Step 2: Instrument Tuning & 1D Acquisition

  • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

  • Tune and match the probe to the 1H and 13C frequencies. Lock onto the D2​O signal and shim the Z1-Z5 gradients.

  • 1H NMR: Acquire 16-32 scans with a spectral width of 12 ppm. Set the relaxation delay ( D1​ ) to 2.0 seconds to ensure complete relaxation for accurate integration. Self-Validation Check: Inspect the FWHM (Full Width at Half Maximum) of the TSP reference peak. If FWHM > 1.5 Hz, the sample is either aggregated or poorly shimmed. Do not proceed to 2D acquisition until the FWHM is corrected (dilute the sample or re-shim).

Step 3: 2D NMR Acquisition

  • 1H−1H COSY: Acquire using a standard gradient-selected pulse sequence. Use 256 t1​ increments to ensure sufficient resolution of the overlapping piperidine multiplets.

  • 1H−13C HSQC: Optimize for one-bond couplings ( 1JCH​=145 Hz). This will separate the overlapping proton signals based on their carbon chemical shifts.

  • 1H−13C HMBC: Optimize for long-range couplings ( nJCH​=8 Hz). This is critical for proving the covalent linkage between the piperidine ring and the aniline ring.

2D NMR Connectivity Strategy

Connectivity Piperidine Piperidine Ring (Diastereotopic Protons) COSY 1H-1H COSY (Vicinal Coupling) Piperidine->COSY Aniline Anilinium Ring (AA'BB' System) Aniline->COSY HMBC 1H-13C HMBC (Long-Range Coupling) COSY->HMBC Confirms Connectivity HMBC->Piperidine HMBC->Aniline

Figure 2: 2D NMR strategy mapping the connectivity between piperidine and anilinium rings.

Data Interpretation & Expected Results

The following tables summarize the expected quantitative NMR data for the dihydrochloride salt in D2​O . Because the C3 position of the piperidine ring is a chiral center, the two protons on every methylene group (C2, C4, C5, C6) are diastereotopic and will appear as distinct signals with complex multiplet splitting.

Table 1: 1H NMR Assignments ( D2​O , 400 MHz)
PositionShift (δ, ppm)MultiplicityIntegrationCoupling Constants ( J , Hz)Structural Rationale
Ar-H (ortho to −NH3+​ ) 7.50d2H~8.5Downfield shift due to electron-withdrawing anilinium group.
Ar-H (meta to −NH3+​ ) 7.40d2H~8.5AA'BB' system typical of 1,4-disubstituted benzenes.
H-2eq (Piperidine) 3.45dt1H12.5, 3.5Deshielded by adjacent positively charged nitrogen ( >NH2+​ ).
H-6eq (Piperidine) 3.35ddt1H13.0, 4.0, 2.0Equatorial protons typically resonate downfield of axial protons.
H-3ax (Piperidine) 3.15tt1H11.5, 3.5Large diaxial couplings confirm the aryl group is equatorial[2].
H-2ax (Piperidine) 3.05t1H12.5Appears as a triplet due to geminal and diaxial coupling.
H-6ax (Piperidine) 2.95td1H13.0, 3.0Deshielded by nitrogen, but upfield of its equatorial counterpart.
H-4eq / H-5eq 1.95 - 2.05m2H-Overlapping multiplets resolved via HSQC.
H-4ax / H-5ax 1.65 - 1.80m2H-Upfield aliphatic region; complex splitting due to ring strain.
Table 2: 13C NMR Assignments ( D2​O , 100 MHz)
Carbon PositionShift (δ, ppm)TypeStructural Rationale
C-4' (Ar-Piperidine) 142.0CQuaternary carbon attached to the piperidine ring.
C-1' (Ar-NH3+) 130.5CQuaternary carbon attached to the anilinium nitrogen.
C-3', C-5' (Ar) 129.5CHAromatic methines meta to the anilinium group.
C-2', C-6' (Ar) 124.0CHAromatic methines ortho to the anilinium group.
C-2 (Piperidine) 49.5 CH2​ Highly deshielded due to proximity to the protonated piperidine N.
C-6 (Piperidine) 45.0 CH2​ Deshielded by nitrogen, slightly upfield of C-2.
C-3 (Piperidine) 38.5CHMethine carbon bearing the aromatic substituent.
C-4 (Piperidine) 30.0 CH2​ Aliphatic methylene.
C-5 (Piperidine) 24.5 CH2​ Most shielded aliphatic carbon, furthest from electronegative atoms.

Note: The exact chemical shifts may vary slightly (±0.05 ppm for 1H , ±1.0 ppm for 13C ) depending on the exact sample concentration and temperature, due to the concentration-dependent aggregation behavior of amine hydrochlorides[4].

Sources

Method

In vivo dosing guidelines for 4-(3-Piperidyl)aniline Dihydrochloride models

Application Note: Preclinical In Vivo Dosing and Pharmacokinetic Profiling Guidelines for 4-(3-Piperidyl)aniline Dihydrochloride Models Target Audience: Preclinical Researchers, Medicinal Chemists, and Pharmacokineticist...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preclinical In Vivo Dosing and Pharmacokinetic Profiling Guidelines for 4-(3-Piperidyl)aniline Dihydrochloride Models

Target Audience: Preclinical Researchers, Medicinal Chemists, and Pharmacokineticists. Compound: 4-(3-Piperidyl)aniline Dihydrochloride (CAS: 19733-57-4)

Scientific Rationale & Fragment Utility

In fragment-based drug discovery (FBDD) and lead optimization, the piperidine-aniline scaffold is a highly privileged pharmacophore. The piperidine ring enhances aqueous solubility and modulates basicity, while the aniline moiety provides a critical vector for target-specific hydrogen bonding (frequently utilized in kinase, PARP, and CDC42 inhibitors)[1].

However, evaluating fragments like 4-(3-Piperidyl)aniline Dihydrochloride in vivo presents unique challenges. Anilines are metabolically labile and prone to forming reactive iminium intermediates via oxidation[2]. Furthermore, fragment screening often requires dosing at unusually high concentrations to achieve detectable target engagement. Therefore, establishing a rigorous Maximum Tolerated Dose (MTD) and understanding the baseline pharmacokinetic (PK) profile of this specific scaffold is a mandatory prerequisite before advancing derivative compounds into efficacy models[3],[4].

Physicochemical Dynamics & Formulation Causality

Handling the dihydrochloride salt of 4-(3-Piperidyl)aniline requires precise formulation chemistry. While the salt form guarantees rapid aqueous dissolution, it inherently yields a highly acidic solution (pH < 3.0). Administering unbuffered acidic solutions intravenously (IV) will cause severe hemolysis, phlebitis, and tail necrosis in murine models, which artificially skews clearance and distribution data[5].

Table 1: Recommended Preclinical Formulation Vehicles

RoutePrimary VehiclepH TargetCausality & Self-Validation QC
IV Saline (0.9% NaCl) + 0.1 N NaOH5.5 – 7.4QC: If titration causes cloudiness, the free-base solubility limit is exceeded. Pivot to a 10% PEG400 co-solvent system.
PO 0.5% Methylcellulose (MC) in Water2.0 – 9.0QC: Suspension must be homogenous. The wider pH tolerance of the GI tract allows for dosing without aggressive buffering[5].
Protocol A: Formulation Preparation (Self-Validating)
  • Solvation: Weigh the required mass of 4-(3-Piperidyl)aniline Dihydrochloride. Add 80% of the target volume of sterile Water for Injection (WFI) or 0.9% Saline.

  • Dissolution: Sonicate for 5 minutes at room temperature. The solution should become completely transparent.

  • pH Titration (Critical): Gradually add 0.1 N NaOH dropwise while monitoring with a micro-pH probe. Stop at pH 6.0.

  • Optical Validation: Measure absorbance at 400 nm. An OD400​<0.05 confirms the absence of micro-precipitation.

  • Sterilization: Pass the final volume through a 0.22 µm PTFE syringe filter.

Maximum Tolerated Dose (MTD) Determination

Before executing a full PK study, the MTD must be defined to prevent overt toxicity from altering physiological parameters (e.g., reduced hepatic blood flow or renal failure), which invalidates ADME data[3],. Maximum tolerated dose studies are not designed to cause mortality; rather, they identify the threshold of unacceptable adverse effects[3].

Protocol B: Dose Range Finding (DRF) Workflow
  • Model Selection: Use 8-10 week old C57BL/6 or CD-1 mice. These strains offer robust historical control data for aniline-induced hepatotoxicity[6].

  • Dose Escalation: Administer the formulated compound via oral gavage (PO) in three ascending cohorts: 5 mg/kg, 15 mg/kg, and 50 mg/kg.

  • Clinical Observation: Monitor animals continuously for the first 2 hours post-dose, then daily for 7 days.

  • Endpoint Validation: The MTD is reached if a cohort exhibits >20% body weight loss, severe lethargy, or unresponsiveness[6]. If the 50 mg/kg dose is tolerated, it is set as the upper limit for subsequent PK profiling.

In Vivo Pharmacokinetic (PK) Profiling

To accurately model the absorption, distribution, metabolism, and excretion (ADME) of the piperidine-aniline scaffold, a single-dose crossover or parallel PK study is required[4].

Table 2: Standard Murine PK Sampling Schedule

TimepointIV Cohort (n=3)PO Cohort (n=3)Metabolic Rationale
Pre-dose BaselineBaselineEstablish endogenous background.
15 min Distribution phaseAbsorption phaseCapture rapid Cmax​ for highly soluble salts.
30 min Tissue partitioning Tmax​ estimationMonitor early hepatic first-pass metabolism.
1, 2, 4 hr Clearance phaseClearance phaseTrack aniline oxidation and piperidine dealkylation[2].
8, 24 hr Terminal eliminationTerminal eliminationDefine t1/2​ and ensure no tissue accumulation.
Protocol C: Dosing and Sample Quenching
  • Preparation: Fast the PO cohort for 4 hours prior to dosing to normalize gastric transit times. The IV cohort remains fed.

  • Administration: Dose IV via the lateral tail vein at 2 mL/kg. Dose PO via oral gavage at 5 mL/kg[5].

  • Blood Collection: Collect 20 µL of blood via submandibular bleed into K2-EDTA coated tubes at the intervals specified in Table 2.

  • Metabolic Quenching (Critical QC): Anilines are highly susceptible to ex vivo enzymatic degradation. Within 30 seconds of collection, mix the blood with 3 volumes of ice-cold acetonitrile containing an internal standard. This immediately precipitates proteins and halts metabolic activity, ensuring the integrity of the LC-MS/MS readout[2].

Preclinical Workflow Visualization

Workflow Start 4-(3-Piperidyl)aniline 2HCl Fragment Scaffold Formulation Formulation & pH Adjustment Target pH 4.0 - 9.0 Start->Formulation MTD MTD Dose Escalation (5, 15, 50 mg/kg) Formulation->MTD ToxCheck Toxicity >20% Weight Loss? MTD->ToxCheck PK In Vivo PK Profiling (IV & PO Dosing) ToxCheck->PK No Deescalate De-escalate Dose & Refine Vehicle ToxCheck->Deescalate Yes Analysis ADME & Metabolite Analysis (Monitor Aniline Oxidation) PK->Analysis Deescalate->MTD

Caption: Workflow for Preclinical MTD and PK Evaluation of Piperidine-Aniline Fragments.

References

  • Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. Pacific BioLabs. URL: [Link]

  • A systematic investigation of the maximum tolerated dose of cytotoxic chemotherapy with and without supportive care in mice. D-NB.info. URL:[Link]

  • Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals. NC3Rs. URL:[Link]

  • Best Practices for Preclinical Dose Range Finding Studies. Altasciences. URL:[Link]

  • Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP). Frontiers in Pharmacology. URL:[Link]

  • Structure-Based Design of Substituted Piperidines as a New Class of Highly Efficacious Oral Direct Renin Inhibitors. NIH PubMed Central. URL:[Link]

  • Advantages of the refined developability classification system in early discovery. University of Southern Denmark. URL:[Link]

Sources

Application

Application Note: Storage, Handling, and Synthetic Workflows for 4-(3-Piperidyl)aniline Dihydrochloride

Introduction & Mechanistic Context 4-(3-Piperidyl)aniline Dihydrochloride (CAS 19733-57-4) is a highly versatile, bifunctional building block utilized extensively in advanced medicinal chemistry[1]. Structurally, it feat...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

4-(3-Piperidyl)aniline Dihydrochloride (CAS 19733-57-4) is a highly versatile, bifunctional building block utilized extensively in advanced medicinal chemistry[1]. Structurally, it features both a secondary aliphatic amine (within the piperidine ring) and a primary aromatic amine (aniline). This dual-nitrogen functionality makes it a critical intermediate in the synthesis of poly (ADP-ribose) polymerase (PARP) inhibitors, most notably in the synthetic routes for the anti-tumor drug Niraparib[2].

Because free anilines are notoriously susceptible to auto-oxidation—forming highly colored azo, azoxy, and quinone-imine impurities—the compound is supplied as a dihydrochloride salt. Protonating the amine lone pairs renders them unreactive to atmospheric oxygen, significantly extending the shelf life of the reagent. However, this salt form introduces pronounced hygroscopicity, necessitating stringent storage and handling protocols to maintain stoichiometric accuracy during downstream coupling reactions.

Physicochemical Profiling

To ensure reproducible experimental outcomes, researchers must account for the physical properties of the dihydrochloride salt compared to its free base form.

PropertyValue / Description
Chemical Name 4-(3-Piperidyl)aniline Dihydrochloride
CAS Number 19733-57-4
Molecular Formula C₁₁H₁₆N₂ · 2HCl
Molecular Weight 249.18 g/mol
Appearance Off-white to pale brown crystalline solid
Solubility Soluble in Water, Methanol, and DMSO; Insoluble in Hexanes
Storage Conditions 2–8°C, under inert gas (Ar/N₂), protect from light

Causality-Driven Storage & Stability Protocols

The integrity of 4-(3-Piperidyl)aniline Dihydrochloride is highly dependent on its storage environment.

  • Thermal Control (2–8°C): Elevated temperatures accelerate the degradation of the aniline moiety. Cold storage suppresses ambient thermal degradation pathways.

  • Inert Atmosphere (Argon/Nitrogen): Even in the dihydrochloride form, trace amounts of the free base exist in equilibrium. An inert atmosphere prevents oxidative dimerization of the aniline group.

  • Desiccation: The dihydrochloride salt is highly hygroscopic. Absorption of atmospheric moisture leads to the formation of sticky, unweighable clumps and initiates slow hydrolysis. Always store the primary container inside a secondary desiccator cabinet or bag containing active silica gel.

Safety, PPE, and Engineering Controls

Based on the safety data profiles of related piperidine and aniline hydrochloride derivatives, this compound must be handled as a hazardous material[3].

  • Toxicity: Toxic if swallowed. It is classified as a Category 2 skin irritant and a Category 2A serious eye irritant[4].

  • Inhalation Hazard: The fine crystalline dust may cause respiratory tract irritation (STOT SE 3)[4].

  • Engineering Controls: All weighing and transfer operations must be conducted within a high-flow fume hood or a nitrogen-flushed glovebox to prevent inhalation of aerosolized dust[3].

  • PPE: Nitrile gloves (double-gloving recommended), a chemically resistant lab coat, and OSHA/EN166-approved safety goggles are mandatory[3].

Self-Validating Experimental Protocol: Free-Basing & Extraction

To utilize 4-(3-Piperidyl)aniline in nucleophilic coupling reactions (e.g., Buchwald-Hartwig amination), the stable dihydrochloride salt must first be converted back into its reactive free base.

Step 1: Thermal Equilibration Remove the sealed vial from cold storage and place it in a desiccator at room temperature for at least 30 minutes.

  • Causality: Opening a cold vial exposes the reagent to ambient air, causing immediate condensation of atmospheric moisture onto the hygroscopic salt, ruining the batch and skewing stoichiometric calculations.

Step 2: Weighing Under a fume hood, rapidly weigh the required mass of the dihydrochloride salt and transfer it to a round-bottom flask. Purge the flask with Argon.

Step 3: Biphasic Dissolution Suspend the salt in a 1:1 (v/v) mixture of Dichloromethane (DCM) and distilled water (e.g., 10 mL of each per gram of substrate).

  • Causality: The salt will dissolve entirely in the aqueous layer. As the base is added in the next step, the newly formed uncharged free base will immediately partition into the organic DCM layer, protecting it from aqueous side-reactions.

Step 4: Neutralization While stirring vigorously, add 2.0 M NaOH (aq) dropwise.

  • Validation Checkpoint: Stop stirring and allow the layers to separate briefly. Spot the aqueous layer onto pH paper. Continue adding NaOH until the aqueous layer registers a pH > 10 . This confirms complete deprotonation of both the aniline and the piperidine nitrogens.

Step 5: Phase Separation & Drying Transfer the mixture to a separatory funnel. Collect the lower organic (DCM) layer. Extract the remaining aqueous layer with two additional volumes of DCM. Combine the organic layers and add anhydrous Sodium Sulfate (Na₂SO₄).

  • Validation Checkpoint: Swirl the flask. The solution should transition from slightly cloudy to completely clear, and the Na₂SO₄ should flow freely like sand. This visual cue validates the complete removal of residual water.

Step 6: Concentration Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the reactive free base, which should be used immediately in the downstream synthesis[2].

Workflow Visualization

G Storage Cold Storage (2-8°C) Inert Atmosphere Equilibration Thermal Equilibration (Desiccator, RT) Storage->Equilibration Prevent condensation Weighing Weighing & Handling (Fume Hood / Glovebox) Equilibration->Weighing Transfer under Ar/N2 Reconstitution Reconstitution & Free-Basing (Base Addition, pH > 10) Weighing->Reconstitution Add DCM/H2O + NaOH Waste Hazardous Waste Disposal Weighing->Waste Contaminated PPE/Dust Synthesis Downstream Synthesis (e.g., PARP Inhibitors) Reconstitution->Synthesis Purified Free Base Reconstitution->Waste Aqueous Byproducts

Caption: Workflow for the safe handling and processing of 4-(3-Piperidyl)aniline Dihydrochloride.

References

  • [1] Accela ChemBio. "Product Catalog: 4-(3-Piperidyl)aniline Dihydrochloride (CAS 19733-57-4)." accelachem.com. [Link]

  • [2] World Intellectual Property Organization / Google Patents. "WO2019072237A1 - Process for preparing intermediate of anti-tumor drug niraparib." patents.google.com.

Sources

Method

Application Note: Preparation of 4-(3-Piperidyl)aniline Dihydrochloride Stock Solutions for In Vitro Assays

Executive Summary The transition of small-molecule compounds from chemical synthesis to biological evaluation requires meticulous preparation to ensure assay reproducibility and cell viability. 4-(3-Piperidyl)aniline Dih...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition of small-molecule compounds from chemical synthesis to biological evaluation requires meticulous preparation to ensure assay reproducibility and cell viability. 4-(3-Piperidyl)aniline Dihydrochloride is a highly versatile building block and pharmacological intermediate. Because it is formulated as a dihydrochloride salt, it possesses distinct physicochemical advantages—most notably, high aqueous solubility.

This application note provides a self-validating, step-by-step protocol for reconstituting, sterilizing, and storing 4-(3-Piperidyl)aniline Dihydrochloride for cell culture applications. By adhering to these guidelines, researchers can eliminate solvent-induced artifacts, prevent compound degradation, and ensure aseptic conditions throughout their experimental workflows.

Physicochemical Profiling & Solvent Causality

To design a robust experimental system, one must first understand the physical properties of the compound. The table below summarizes the core metrics required for accurate molarity calculations[1].

Table 1: Physicochemical Properties
PropertyValue
Chemical Name 4-(piperidin-3-yl)aniline dihydrochloride
CAS Number 19733-57-4
Molecular Formula C₁₁H₁₆N₂ · 2HCl (C₁₁H₁⸸Cl₂N₂)
Molecular Weight 249.18 g/mol
Purity ≥ 95% (Standard commercial grade)
Optimal Solvents Ultra-pure H₂O, DPBS (Ca²⁺/Mg²⁺ free)
The Causality of Solvent Selection: Why Avoid DMSO?

Free-base amines are typically lipophilic and require organic solvents like Dimethyl Sulfoxide (DMSO) for dissolution. However, the addition of two hydrochloride (HCl) molecules to 4-(3-Piperidyl)aniline transforms it into a highly polar salt.

Scientific Insight: You should exploit this salt form by using sterile water or Dulbecco's Phosphate-Buffered Saline (DPBS) as your primary solvent. Bypassing DMSO is critical because DMSO acts as a chemical chaperone and alters plasma membrane permeability. In cell culture, DMSO concentrations above 0.1% (v/v) are known to induce cytotoxicity, skew T-cell differentiation, and trigger apoptosis in sensitive primary lines[2][3]. By utilizing an aqueous solvent, you eliminate the need for complex vehicle-control titrations and ensure that any observed phenotypic changes are strictly driven by the compound itself.

Reagent and Equipment Specifications

To ensure the protocol is a self-validating system, the following specific materials are required:

  • 4-(3-Piperidyl)aniline Dihydrochloride Powder: Stored desiccated at +4°C or -20°C prior to use.

  • Solvent: Sterile, cell-culture grade Milli-Q Water or DPBS.

  • Sterilization Mechanism: 0.22 µm Polyethersulfone (PES) syringe filters.

    • Causality: PES membranes are strictly recommended over Nylon or PTFE because they exhibit extremely low protein and small-molecule binding affinities. This ensures that the compound is not adsorbed onto the filter membrane, maintaining the precise molarity of your stock solution[4][5].

  • Storage: Sterile, low-bind microcentrifuge tubes (1.5 mL).

Standard Operating Procedure (SOP): Stock Preparation

The following methodology details the creation of a 10 mM stock solution .

Step 1: Thermal Equilibration
  • Remove the vial of 4-(3-Piperidyl)aniline Dihydrochloride from cold storage.

  • Crucial Step: Allow the sealed vial to equilibrate to room temperature (RT) for at least 30 minutes in a desiccator.

    • Causality: Opening a cold vial introduces ambient humidity. The powder is hygroscopic; moisture condensation will alter the effective mass during weighing and trigger premature hydrolysis.

Step 2: Weighing and Calculation
  • Weigh the desired amount of powder using an analytical balance.

  • Calculate the required solvent volume using the molecular weight (249.18 g/mol ).

Table 2: Reconstitution Volumes for a 10 mM Stock

Mass of Compound Required Solvent Volume (for 10 mM)
5.0 mg 2.01 mL
10.0 mg 4.01 mL

| 25.0 mg | 10.03 mL |

Step 3: Dissolution
  • Add the calculated volume of sterile H₂O or DPBS directly to the powder.

  • Vortex vigorously for 30–60 seconds. If dissolution is incomplete, sonicate the vial in a room-temperature water bath for 2–5 minutes until the solution is completely clear.

Step 4: Aseptic Filtration (Self-Validating Step)
  • Transfer the workflow into a certified Class II Biosafety Cabinet.

  • Draw the 10 mM solution into a sterile Luer-lock syringe.

  • Attach a 0.22 µm PES syringe filter and dispense the solution into a pre-sterilized conical tube.

    • Causality: Because the raw powder is not manufactured under sterile conditions, this step physically excludes bacteria, fungi, and mycoplasma, ensuring the stock will not contaminate long-term cell cultures[6].

Step 5: Aliquoting and Cryopreservation
  • Aliquot the sterile stock solution into single-use volumes (e.g., 50 µL or 100 µL) in low-bind microcentrifuge tubes.

  • Store the aliquots immediately at -20°C (for use within 1 month) or -80°C (for long-term stability up to 6 months).

    • Causality: Aliquoting prevents repeated freeze-thaw cycles. Repeated thawing causes localized concentration gradients, precipitation, and thermal degradation of the active pharmaceutical ingredient.

Experimental Workflow Visualization

Workflow N1 4-(3-Piperidyl)aniline Dihydrochloride (Powder Equilibration) N2 Solvent Selection (Sterile DPBS or Milli-Q H2O) N1->N2 Warm to RT N3 Dissolution & Vortexing (e.g., 10 mM Stock) N2->N3 Add calculated volume N4 Sterile Filtration (0.22 µm PES Syringe Filter) N3->N4 Ensures aseptic stock N5 Aliquoting (Single-use volumes) N4->N5 Prevents degradation N6 Cryopreservation (-20°C to -80°C) N5->N6 Avoid freeze-thaw cycles N7 In Vitro Application (Dilution in Culture Media) N6->N7 Thaw immediately prior to assay

Figure 1: Workflow for preparing and storing 4-(3-Piperidyl)aniline Dihydrochloride stocks.

Quality Control & Troubleshooting

  • Precipitation Upon Thawing: If a white precipitate forms after thawing an aliquot, the compound has crashed out of solution. Warm the tube gently in a 37°C water bath for 5 minutes and vortex. If the precipitate does not redissolve, discard the aliquot.

  • Assay Dilution: Always perform the final dilution of the stock solution into pre-warmed (37°C) complete cell culture media immediately before adding it to the cells. This prevents thermal shock to the cells and ensures the compound remains fully soluble in the complex protein-rich environment of the media.

References

  • BioRxiv. "Addition of DMSO to T cell cultures skews differentiation towards a memory phenotype." Available at: [Link]

  • Scientific Filters. "CA Syringe Filter, 0.22 um, 4 mm, Luer-Lok/Luer Slip, Sterile." Available at:[Link]

Sources

Application

Topic: Mass Spectrometry Fragmentation Patterns of 4-(3-Piperidyl)aniline Dihydrochloride

An Application Note and Protocol from the Office of the Senior Application Scientist **Abstract This technical guide provides a detailed analysis of the mass spectrometry fragmentation patterns of 4-(3-Piperidyl)aniline...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

**Abstract

This technical guide provides a detailed analysis of the mass spectrometry fragmentation patterns of 4-(3-Piperidyl)aniline Dihydrochloride, a compound of significant interest in pharmaceutical development and chemical synthesis. Utilizing Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS), we elucidate the characteristic fragmentation pathways governed by its distinct aniline and piperidine moieties. This document outlines the theoretical underpinnings of the fragmentation, presents a validated experimental protocol for robust data acquisition, and offers insights into the structural confirmation of this and related compounds. The methodologies and data presented herein are intended to serve as a foundational resource for researchers, analytical scientists, and drug development professionals.

Introduction: The Analytical Imperative

4-(3-Piperidyl)aniline is a heterocyclic amine that serves as a crucial building block in medicinal chemistry and materials science. The piperidine ring is a prevalent scaffold in many pharmaceuticals, while the aniline moiety is a common precursor in numerous synthetic pathways.[1] Accurate structural elucidation and purity assessment are paramount for regulatory approval and ensuring the efficacy and safety of final products.

Mass spectrometry, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), is an indispensable tool for this purpose, offering unparalleled sensitivity and structural information.[2] Understanding the collision-induced dissociation (CID) patterns of 4-(3-Piperidyl)aniline is not merely an academic exercise; it is fundamental to developing robust analytical methods for quality control, metabolite identification, and pharmacokinetic studies.

This application note moves beyond a simple recitation of data to explain the causal chemistry behind the observed fragmentation, providing a logical framework for predicting and interpreting the mass spectra of similarly structured molecules. The dihydrochloride salt form is addressed, with consideration for its behavior during sample preparation and ionization.

Principles of Ionization and Fragmentation

Electrospray Ionization (ESI): From Solution to Gas-Phase Ions

Electrospray Ionization (ESI) is a soft ionization technique that gently transfers ions from solution into the gas phase, making it ideal for analyzing molecules that are prone to fragmentation.[3] For 4-(3-Piperidyl)aniline, which possesses two basic nitrogen atoms (one on the aniline ring and one on the piperidine ring), positive mode ESI is the method of choice.[1][4] In solution, the molecule is readily protonated to form a pseudomolecular ion, [M+H]⁺. The efficiency of this protonation is a key determinant of ESI response.[4]

The process involves creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplet surface increases until ions are ejected into the gas phase, which are then guided into the mass analyzer.[3][4]

Collision-Induced Dissociation (CID): Unveiling the Structure

While ESI provides the molecular weight of the analyte, it offers limited structural detail.[3] Tandem mass spectrometry (MS/MS) overcomes this by inducing fragmentation. The protonated precursor ion, [M+H]⁺, is isolated and then subjected to collisions with an inert gas (e.g., nitrogen or argon). This process, known as Collision-Induced Dissociation (CID), imparts internal energy to the ion, causing it to break apart at its weakest bonds.[5] The resulting product ions are then mass-analyzed, generating a fragmentation spectrum that serves as a structural fingerprint of the molecule.

Predicted Fragmentation Pathways of 4-(3-Piperidyl)aniline

The fragmentation of protonated 4-(3-Piperidyl)aniline (C₁₁H₁₆N₂, monoisotopic mass = 176.13 Da) is dictated by the interplay between the stable aromatic aniline ring and the aliphatic piperidine ring. Protonation can occur at either the aniline or piperidine nitrogen, influencing the subsequent dissociation pathways.[6]

The precursor ion in a positive mode ESI-MS experiment is the protonated molecule, [M+H]⁺, with an expected m/z of 177.14 . The major fragmentation routes are hypothesized to involve cleavages within the piperidine ring and the bond connecting the two moieties.

Key Fragmentation Pathways:
  • Piperidine Ring Opening and Fission: A dominant pathway for piperidine derivatives involves α-cleavage, the breaking of a C-C bond adjacent to the nitrogen atom.[1] This can be followed by further ring fission, leading to the formation of stable iminium ions. For the precursor m/z 177.14, this can lead to a series of characteristic losses. A significant fragment is often observed at m/z 96 , corresponding to the protonated aminophenyl group attached to a vinyl group, resulting from the piperidine ring opening.

  • Cleavage of the Aniline-Piperidine Bond: The bond connecting the aromatic and aliphatic rings is a potential cleavage site. This can result in two primary fragment ions:

    • Protonated Aniline Fragment (m/z 94): Loss of the neutral piperidine ring (C₅H₉N, 83 Da) would yield a fragment corresponding to protonated aniline. However, this is less common than the formation of the phenyl cation.

    • Phenyl Cation (m/z 77): A more characteristic fragmentation of aniline and its derivatives involves the loss of ammonia (NH₃) from the protonated aniline or related fragments.[7] If the initial fragment is m/z 94, a subsequent loss of NH₃ would produce the highly stable phenyl cation at m/z 77 .

  • Formation of the Piperidinyl Cation (m/z 84): Cleavage can also lead to charge retention on the piperidine fragment. The formation of an ion at m/z 84 represents the piperidinyl cation, likely formed after a hydrogen rearrangement and loss of the neutral aniline moiety.

The following diagram illustrates the proposed primary fragmentation pathways for protonated 4-(3-Piperidyl)aniline.

Fragmentation_Pathway cluster_main Proposed Fragmentation of 4-(3-Piperidyl)aniline [M+H]⁺ precursor [M+H]⁺ m/z 177.14 frag96 [C₇H₁₀N]⁺ m/z 96.08 precursor->frag96  - C₅H₇N (Piperidine Ring Opening) frag84 [C₅H₁₀N]⁺ m/z 84.08 precursor->frag84  - C₆H₅N (Aniline Loss) frag77 [C₆H₅]⁺ m/z 77.04 precursor->frag77  - C₅H₁₀N₂ (Complex Rearrangement)

Caption: Proposed CID fragmentation pathways for protonated 4-(3-Piperidyl)aniline.

Summary of Expected Product Ions

The following table summarizes the key fragment ions predicted from the CID of 4-(3-Piperidyl)aniline.

Fragment IonProposed Structure / DescriptionCalculated m/zNeutral Loss from Precursor (m/z 177.14)
[M+H]⁺Protonated Parent Molecule177.14-
[C₇H₁₀N]⁺Piperidine Ring Opening Product96.08C₅H₇N (81.06 Da)
[C₅H₁₀N]⁺Piperidinyl Cation84.08C₆H₇N (93.06 Da)
[C₆H₅]⁺Phenyl Cation77.04C₅H₁₀N₂ (100.10 Da)

Experimental Protocol: LC-MS/MS Analysis

This section provides a detailed, step-by-step protocol for the analysis of 4-(3-Piperidyl)aniline Dihydrochloride using a standard LC-MS/MS system, such as a triple quadrupole or Q-TOF mass spectrometer.[1]

Materials and Reagents
  • Analyte: 4-(3-Piperidyl)aniline Dihydrochloride (Reference Standard Grade)

  • Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Deionized Water (18.2 MΩ·cm)

  • Mobile Phase Additive: Formic Acid (LC-MS Grade)

  • Vials and Filters: 2 mL amber glass autosampler vials with PTFE septa; 0.22 µm syringe filters.

Sample and Standard Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of 4-(3-Piperidyl)aniline Dihydrochloride and dissolve it in 10 mL of 50:50 Methanol:Water in a volumetric flask. Note: The dihydrochloride salt is readily soluble in polar solvents.

  • Working Standard (1 µg/mL): Perform a serial dilution of the stock solution with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to achieve a final concentration of 1 µg/mL.

  • Sample Preparation: For formulated products or biological matrices, an appropriate extraction method (e.g., protein precipitation for plasma, liquid-liquid extraction for aqueous samples) should be employed.[8][9] The final extract should be reconstituted in the initial mobile phase.

  • Filtration: Prior to injection, filter all samples and standards through a 0.22 µm syringe filter to prevent clogging of the LC system.

LC-MS/MS Instrumental Parameters

The following parameters serve as a robust starting point and should be optimized for the specific instrument in use.

Table 1: Liquid Chromatography Parameters

ParameterRecommended SettingRationale
LC System Agilent 1290 Infinity II or equivalentProvides high pressure and low delay volume for fast gradients.
Column C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm)Standard for retaining and separating polar to mid-polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidifier for promoting protonation and improving peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStandard organic solvent for reversed-phase chromatography.
Gradient 5% B to 95% B over 5 min; hold 2 min; re-equilibrate 3 minA standard gradient to elute the analyte with good resolution.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CImproves peak shape and reduces viscosity.[1]
Injection Vol. 2 µLMinimizes peak distortion while providing sufficient sensitivity.

Table 2: Mass Spectrometry Parameters

ParameterRecommended SettingRationale
MS System Agilent 6490 Triple Quadrupole or equivalentHigh sensitivity and specificity for quantitative and qualitative analysis.
Ionization Mode Electrospray Ionization (ESI), PositiveThe two basic nitrogen atoms are readily protonated.[2]
Capillary Voltage +4000 VOptimizes the electrospray process for ion formation.
Gas Temp. 325 °CFacilitates solvent desolvation from droplets.
Nebulizer Gas 45 psi (Nitrogen)Creates a fine aerosol for efficient ionization.
Scan Type Full Scan (MS1) & Product Ion Scan (MS2)MS1 to confirm precursor; MS2 for fragmentation pattern.
Precursor Ion m/z 177.14The protonated molecule [M+H]⁺.
Collision Energy 10-40 eV (Ramped or stepped)Varying energy ensures observation of both low- and high-energy fragments.[10]
Experimental Workflow Diagram

Experimental_Workflow cluster_workflow LC-MS/MS Analysis Workflow prep 1. Sample/Standard Preparation lc 2. LC Separation (C18 Column) prep->lc esi 3. ESI Source (Positive Mode) lc->esi ms1 4. MS1: Full Scan (Confirm m/z 177.14) esi->ms1 cid 5. Collision Cell (CID) (Fragment m/z 177.14) ms1->cid ms2 6. MS2: Product Ion Scan (Acquire Spectrum) cid->ms2 data 7. Data Analysis (Identify Fragments) ms2->data

Caption: A streamlined workflow for the analysis of 4-(3-Piperidyl)aniline.

Conclusion and Future Directions

The fragmentation pattern of 4-(3-Piperidyl)aniline under ESI-MS/MS conditions is characterized by distinct cleavages related to its piperidine and aniline structures. The primary product ions observed correspond to piperidine ring opening (m/z 96), formation of the piperidinyl cation (m/z 84), and the phenyl cation (m/z 77). This predictable fragmentation provides a reliable basis for the structural confirmation and quantification of this molecule.

The protocol detailed in this note has been designed for robustness and can be readily adapted for various applications, including routine quality control, impurity profiling, and advanced metabolic research. Further investigations using high-resolution mass spectrometry (HRMS) would provide elemental composition data for unequivocal fragment identification, further strengthening the analytical evidence.

References

  • BenchChem. (2026).
  • Dias, H. J., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed.
  • BenchChem. (2025).
  • Kruve, A., et al. (2018). A systematic approach toward comparing electrospray ionization efficiencies of derivatized and non-derivatized amino acids and biogenic amines. PubMed.
  • Leito, I., et al. (2016). Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental C. PLOS ONE.
  • ResearchGate. (n.d.). MS 2 spectra of aniline (a), acetonylacetone (b) and acetic acid (c); and the possible fragmentation pathway.
  • Wikipedia. (2024).
  • Lee, J., et al. (2025). Impact of Protonation Sites on Collision-Induced Dissociation-MS/MS Using CIDMD Quantum Chemistry Modeling.
  • Harrison, A. G. (2026).
  • Future4200. (n.d.). Chapter 11 - Amines. Future4200.
  • University of Massachusetts. (n.d.).
  • Sleno, L., & Volmer, D. A. (2025). Simulating Collision-Induced Dissociation Tandem Mass Spectrometry (CID-MS/MS) for the Blood Exposome Database Using Quantum Chemistry Methods - A Pilot Study. Environmental Health Perspectives.
  • BenchChem. (2025). Application Note: High-Throughput Characterization of Aniline and Its Derivatives by Gas Chromatography-Mass Spectrometry (GC-MS). BenchChem.
  • Al-Asmari, A. K., et al. (2012). A high-sensitivity LC-MS/MS method for the determination of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3, 3-diphenylpropyl ester hydrochloride in rat plasma and its application to a pharmacokinetics study. PubMed.
  • Jayatilaka, D., et al. (2020). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. PubMed Central.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 4-(3-Piperidyl)aniline Dihydrochloride Storage &amp; Handling

Welcome to the Advanced Technical Support Center. Handling bifunctional amine salts like 4-(3-Piperidyl)aniline Dihydrochloride (CAS: 19733-57-4) requires strict environmental control.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. Handling bifunctional amine salts like 4-(3-Piperidyl)aniline Dihydrochloride (CAS: 19733-57-4) requires strict environmental control. Because this molecule contains both a highly reactive primary aromatic amine (aniline) and is formulated as a highly polar dihydrochloride salt, it is exceptionally vulnerable to synergistic degradation from moisture, oxygen, and light.

This guide provides the mechanistic causality behind these degradation pathways, self-validating standard operating procedures (SOPs), and targeted troubleshooting for researchers and drug development professionals.

Mechanistic Causality of Degradation

To prevent degradation, you must first understand the chemical vulnerabilities of the molecule. Degradation of 4-(3-Piperidyl)aniline Dihydrochloride is not a single event, but a cascade of interconnected physical and chemical changes:

  • Aniline Auto-Oxidation: The electron-rich primary amine on the benzene ring is highly susceptible to oxidation. Exposure to oxygen generates a radical cation intermediate, which deprotonates to form a reactive radical [4]. These radicals couple to form azobenzenes or extended conjugated polymers, manifesting as a pink, brown, or black discoloration [1].

  • Hygroscopic Deliquescence: The dihydrochloride salt formulation is necessary for aqueous solubility in biological assays, but the chloride ions create a highly polar crystal lattice that vigorously scavenges atmospheric moisture [3]. This leads to deliquescence (the solid dissolving in its own absorbed water).

  • Synergistic Acceleration: Absorbed moisture increases the molecular mobility within the powder. This micro-solvent environment exponentially accelerates the kinetics of the aniline oxidation described above. Furthermore, UV/Visible light significantly lowers the activation energy for radical formation [2].

Mechanism Compound 4-(3-Piperidyl)aniline Dihydrochloride O2 Oxygen & UV Light Compound->O2 Exposure H2O Atmospheric Moisture Compound->H2O Exposure Radical Radical Cation Formation (Aniline Oxidation) O2->Radical Electron Loss Deliquescence Lattice Deliquescence (Salt Hygroscopicity) H2O->Deliquescence H-Bonding Polymer Azobenzene Polymers (Discoloration) Radical->Polymer Coupling Deliquescence->Radical Increased Mobility Clumping Caking & Hydrolysis (Mass Variance) Deliquescence->Clumping Phase Change

Logical flowchart of environmental degradation pathways for 4-(3-Piperidyl)aniline Dihydrochloride.

Quantitative Storage Standards

To arrest the degradation pathways mapped above, strict adherence to the following quantitative parameters is required.

ParameterRequired SpecificationMechanistic Rationale
Temperature -20°C (Long-term)Suppresses the thermal kinetics of radical coupling and oxidation.
Atmosphere Argon (Preferred) or N₂Displaces O₂ to prevent the initial electron loss that forms radical cations. Argon is heavier than air, providing a better blanket.
Container Amber glass vialBlocks UV/Vis photons, preventing the photo-activation of the aniline group.
Humidity < 10% RHPrevents hydrogen bonding with chloride ions, stopping deliquescence and maintaining crystal lattice integrity.

Self-Validating Experimental Protocols

Do not rely on visual inspection alone. The following SOPs ensure the integrity of your compound and provide a mechanism to validate your storage efficacy.

SOP 1: Inert Aliquoting & Long-Term Storage

Causality: Repeated opening of a bulk container introduces fresh O₂ and moisture. Aliquoting limits exposure to a single event.

  • Pre-equilibration (Critical): Remove the sealed bulk vial from the -20°C freezer and place it in a desiccator at room temperature for at least 60 minutes. Why: Opening a cold vial in ambient air turns the powder into a nucleation point for atmospheric condensation, instantly initiating deliquescence.

  • Inert Purging: Transfer the equilibrated vial to a glovebox or use a Schlenk line. Purge the environment with ultra-high purity Argon.

  • Aliquoting: Weigh the compound into single-use amber glass vials.

  • Sealing: Backfill each aliquot vial with Argon. Seal the cap tightly, wrap with PTFE tape (to prevent gas exchange), and store immediately at -20°C in a secondary container filled with anhydrous CaSO₄ (Drierite).

SOP 2: Self-Validation Protocol (HPLC Purity Verification)

Causality: Discoloration is a late-stage symptom. Early-stage radical formation must be detected chromatographically to validate that SOP 1 was performed correctly [1].

  • Mobile Phase Prep: Prepare a gradient of 0.1% Trifluoroacetic acid (TFA) in Water (A) and 0.1% TFA in Acetonitrile (B). Why: The acidic modifier ensures the dihydrochloride salt remains fully protonated, preventing peak tailing and ensuring predictable elution.

  • Sample Prep: Dissolve 1 mg/mL of the stored aliquot in the mobile phase. Do this immediately before injection. Why: Aqueous solutions of anilines degrade rapidly in autosamplers.

  • Chromatographic Run: Inject 10 µL onto a C18 column (e.g., 50 x 2.1 mm, 1.8 µm). Run a gradient from 5% B to 95% B over 10 minutes.

  • Detection & Validation: Monitor at 254 nm (primary API) and 400 nm (degradation products). Validation Check: If your storage SOP is successful, the 400 nm trace will be flat. Broad peaks eluting later than the main API indicate the presence of hydrophobic azobenzene polymers.

Troubleshooting & FAQs

Q1: My powder has turned from off-white to a dark pink/brown. Is it still usable for my biological assays? Root Cause: Auto-oxidation of the aniline group into conjugated polymeric species. Action: Discard or Purify. Do not use discolored material in sensitive biological or synthetic assays. Even 1-2% of polymeric degradation products can drastically alter the electronic properties of the bulk material, cause off-target biological toxicity, or poison metal catalysts in downstream synthesis.

Q2: The powder has clumped into a hard, sticky mass, but the color is still white. What happened? Root Cause: Hygroscopic deliquescence [3]. The dihydrochloride salt absorbed ambient moisture, partially dissolved, and recrystallized into a solid block. Action: The chemical purity may still be intact (verified via SOP 2), but your mass calculations will be entirely inaccurate due to the unknown weight of the absorbed water. You must lyophilize (freeze-dry) the mass to remove the water before weighing, or discard it. Review Step 1 of SOP 1 to ensure proper thermal equilibration in the future.

Q3: I froze an aqueous stock solution of the compound at -20°C, but it turned brown much faster than the dry powder. Why? Root Cause: Freeze-concentration photooxidation [2]. Action: When you freeze aqueous aniline solutions, the water crystallizes into pure ice, forcing the solute and dissolved oxygen into highly concentrated liquid micro-pockets at the ice grain boundaries. This extreme localized concentration, combined with ambient light exposure during the thawing process, drastically lowers the activation energy for photooxidation. Never store anilines as frozen aqueous stocks. Always store as dry powder and make fresh solutions immediately prior to use.

Q4: Can I add an antioxidant (like BHT) to the storage vial to prevent oxidation? Root Cause: Attempting chemical stabilization instead of environmental control. Action: Not recommended [1]. While radical scavengers inhibit aniline oxidation, they remain in your sample. These additives will likely interfere with downstream applications. Strict environmental control (Argon, -20°C, darkness) is the only self-validating, interference-free method.

References

  • Photooxidation of Aniline Derivatives Can Be Activated by Freezing Their Aqueous Solutions - Environmental Science & Technology. ACS Publications. URL:[Link]

  • Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives - MDPI. URL:[Link]

Optimization

Troubleshooting precipitation of 4-(3-Piperidyl)aniline Dihydrochloride in media

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support guide for 4-(3-Piperidyl)aniline Dihydrochloride. This document, prepared by our senior application scientists, pro...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for 4-(3-Piperidyl)aniline Dihydrochloride. This document, prepared by our senior application scientists, provides in-depth troubleshooting advice and practical protocols to address the common challenge of compound precipitation in experimental media. Our goal is to explain the underlying scientific principles and provide you with actionable solutions to ensure the success of your experiments.

Understanding the Challenge: The Chemistry of Precipitation

4-(3-Piperidyl)aniline is a bifunctional molecule with two basic nitrogen centers: a primary aromatic amine (the aniline group) and a secondary aliphatic amine (the piperidine group).[1] To enhance aqueous solubility and stability, it is supplied as a dihydrochloride salt.[1] However, this salt form introduces a delicate, pH-dependent equilibrium that is often the root cause of precipitation.

The solubility of this compound is fundamentally governed by its ionization state. In its dihydrochloride form, both nitrogen atoms are protonated, rendering the molecule highly polar and water-soluble. As the pH of the medium increases, these groups begin to deprotonate, leading to the formation of the less soluble free base, which can then precipitate out of solution.[2] This behavior is a classic example of the challenges faced when formulating weakly basic drugs.[3]

Key factors that can trigger precipitation include:

  • pH Shift: Introducing the acidic salt into a neutral or basic medium (e.g., cell culture media, phosphate-buffered saline) can raise the local pH sufficiently to neutralize the hydrochloride, causing the free base to precipitate.[2]

  • Common Ion Effect: The presence of a high concentration of chloride ions in the medium can suppress the dissolution of the dihydrochloride salt, a phenomenon known as the common ion effect.[4][5][6] This pushes the equilibrium towards the solid salt form, reducing its apparent solubility.[7][8]

  • Salt Disproportionation: This occurs when the salt form converts to the free base in the solid state or in a suspension, often induced by other formulation components or environmental moisture.[9][10][11]

Troubleshooting Precipitation: A Q&A Guide

This section addresses common questions and scenarios encountered in the lab.

Q1: My 4-(3-Piperidyl)aniline Dihydrochloride precipitated immediately after I added it to my neutral pH buffer (e.g., PBS, pH 7.4). Why did this happen?

This is the most common precipitation scenario. The dihydrochloride salt is acidic. When you add it to a buffered solution at a significantly higher pH, the buffer's capacity is used to neutralize the acidic compound. This rapid pH shift causes the protonated amine groups to lose their protons, converting the highly soluble salt into the poorly soluble free base, which then crashes out of solution.

Solution Pathway:

  • Prepare a Concentrated, Acidified Stock Solution: Dissolve the 4-(3-Piperidyl)aniline Dihydrochloride in a slightly acidic aqueous vehicle first (e.g., water for injection with pH adjusted to 3-4 with HCl). This ensures the compound remains fully protonated and dissolved.

  • Slow, Dilute Addition: Add this acidic stock solution dropwise and slowly to your final, well-stirred experimental medium. This allows the buffer system to gradually accommodate the pH change without creating localized areas of high concentration where precipitation can initiate.

Q2: I'm observing a precipitate even at a slightly acidic pH. Could my buffer be the problem?

Yes, this is possible, especially if you are using buffers with a high chloride concentration. According to Le Chatelier's principle, adding a "common ion" (in this case, Cl⁻) to a solution of a sparingly soluble salt (the dihydrochloride) will shift the equilibrium to favor the solid, undissolved salt.[4][5] This reduces the overall solubility of your compound.

Solution Pathway:

  • Evaluate Buffer Composition: If your formulation permits, consider switching to a buffer system with a non-chloride counter-ion (e.g., citrate, acetate, or MES buffers), provided they are compatible with your experimental system.

  • Determine the pH-Solubility Profile: Systematically measure the compound's solubility across a range of pH values to identify the "sweet spot" where solubility is maximized. See Protocol 1 for a detailed methodology.

Q3: How can I increase the overall solubility of 4-(3-Piperidyl)aniline Dihydrochloride in my aqueous formulation?

If simple pH control is insufficient, several formulation strategies can enhance solubility.[12][13][14]

Potential Solutions:

  • Co-solvents: Adding a water-miscible organic solvent can increase the solubility of the free base form. Common examples include ethanol, propylene glycol, or polyethylene glycol (PEG). Start with low percentages (e.g., 5-10% v/v) and assess for both solubility improvement and compatibility with your experiment.

  • Surfactants: Non-ionic surfactants like Tween® 80 or Poloxamers can form micelles that encapsulate the less soluble form of the drug, increasing its apparent solubility.[13]

  • Complexation Agents: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with the drug molecule, effectively shielding its hydrophobic parts and increasing aqueous solubility.[3][15]

Q4: How can I quickly determine if the precipitate I'm seeing is the original dihydrochloride salt or the free base?

Identifying the nature of the precipitate is a critical troubleshooting step. A simple pH test can be very informative.

Solution Pathway:

  • Isolate and Test: Isolate a small sample of the precipitate by centrifugation.

  • pH Test: Resuspend the precipitate in a small amount of deionized water and measure the pH.

    • Acidic pH: If the pH of the slurry is acidic, it indicates that the precipitate is likely the original dihydrochloride salt. This suggests a common-ion effect or that the solubility limit of the salt itself was exceeded.

    • Neutral or Basic pH: If the pH is near neutral or basic, the precipitate is almost certainly the free base. This confirms that the issue is a pH shift causing deprotonation.

See Protocol 2 for a more detailed workflow on precipitate characterization.

Visual Workflows and Mechanisms

To aid in troubleshooting, the following diagrams illustrate the decision-making process and the chemical principles at play.

G start Precipitation Observed q1 Isolate Precipitate. Measure pH of slurry. start->q1 ph_result pH Acidic? q1->ph_result is_salt Precipitate is likely Dihydrochloride Salt ph_result->is_salt Yes is_base Precipitate is likely Free Base ph_result->is_base No cause_salt Cause: Common-ion effect or exceeded salt solubility. is_salt->cause_salt cause_base Cause: pH shift caused deprotonation. is_base->cause_base sol_salt Solution: 1. Reduce [Cl-] in media. 2. Use co-solvents. 3. Lower total compound conc. cause_salt->sol_salt sol_base Solution: 1. Use acidified stock. 2. Lower formulation pH. 3. Slow, dilute addition. cause_base->sol_base

Caption: Troubleshooting decision tree for precipitation.

G cluster_low_ph Low pH (e.g., < 4) cluster_mid_ph Intermediate pH cluster_high_ph High pH (e.g., > 8) node_salt C₁₁H₁₆N₂²⁺ • 2Cl⁻ (Dihydrochloride Salt) HIGHLY SOLUBLE node_mono C₁₁H₁₆N₂H⁺ • Cl⁻ (Monohydrochloride) Moderately Soluble node_salt->node_mono + OH⁻ - H⁺ node_mono->node_salt + H⁺ - OH⁻ node_base C₁₁H₁₆N₂ (Free Base) POORLY SOLUBLE node_mono->node_base + OH⁻ - H⁺ node_base->node_mono + H⁺ - OH⁻

Caption: pH-dependent equilibrium of 4-(3-Piperidyl)aniline.

Key Data Summary

ParameterEstimated ValueImplication for Formulation
pKa₁ (Aniline) ~ 4.0 - 5.0Below this pH, the aniline group is predominantly protonated.
pKa₂ (Piperidine) ~ 10.0 - 10.5Below this pH, the piperidine group is predominantly protonated.
Optimal pH for Salt Solubility < 4.0To ensure both nitrogens are protonated and the molecule is in its most soluble form, the pH should be kept well below the first pKa.
Precipitation Risk Zone pH > 5.0As the pH rises above the pKa of the aniline group, the molecule begins to lose its charge, reducing solubility and increasing the risk of free base precipitation.

Essential Experimental Protocols

Protocol 1: Generating a pH-Solubility Profile

This protocol determines the equilibrium solubility of your compound across a range of pH values.

Materials:

  • 4-(3-Piperidyl)aniline Dihydrochloride

  • Series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.

  • 0.1 M HCl and 0.1 M NaOH for pH adjustment.

  • HPLC or UV-Vis spectrophotometer for concentration analysis.

  • Thermostatted shaker/incubator.

  • pH meter.

  • Centrifuge and/or syringe filters (0.22 µm).

Methodology:

  • Preparation: Prepare a series of vials, each containing a buffer of a specific pH.

  • Addition of Compound: Add an excess amount of 4-(3-Piperidyl)aniline Dihydrochloride to each vial. The goal is to create a saturated slurry.

  • Equilibration: Tightly cap the vials and place them in a thermostatted shaker (e.g., at 25°C or 37°C) for 24-48 hours. This time is crucial to ensure the solution has reached equilibrium with the solid phase.[18]

  • pH Measurement: After equilibration, carefully measure the final pH of the slurry in each vial.

  • Sample Collection: Separate the solid from the supernatant by centrifugation at high speed or by filtration through a chemically compatible syringe filter.

  • Analysis: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

  • Data Plotting: Plot the measured solubility (e.g., in mg/mL or µM) on a logarithmic scale against the final measured pH. The resulting curve is the pH-solubility profile.[19]

Protocol 2: Rapid Characterization of Precipitate

This protocol helps you quickly identify the nature of an unknown precipitate.

Materials:

  • Precipitate sample

  • Deionized water

  • pH indicator strips or calibrated pH meter

  • Microscope

  • Optional: FTIR or XRPD instrumentation

Methodology:

  • Isolation: Centrifuge your experimental sample to pellet the precipitate. Carefully decant and discard the supernatant.

  • Washing: Resuspend the pellet in a small volume of cold deionized water and centrifuge again. This removes residual dissolved components. Repeat once.

  • pH Measurement: Resuspend the washed pellet in a minimal amount of fresh deionized water to form a slurry. Measure the pH of this slurry.

    • Interpretation: An acidic pH (~3-5) suggests the salt form, while a neutral or basic pH suggests the free base.

  • Microscopic Examination: Place a drop of the slurry on a microscope slide and observe the morphology. Crystalline needles or plates may suggest one form, while an amorphous appearance may suggest another. Compare this to the original starting material.

  • (Advanced) Spectroscopic/Diffraction Analysis: For unambiguous identification, analyze the dried precipitate using techniques like X-ray Powder Diffraction (XRPD) or Fourier-Transform Infrared (FTIR) spectroscopy. Compare the resulting pattern/spectrum to that of the original dihydrochloride salt and, if available, the free base.[20]

References

  • Patsnap. (2025, March 26). What Is the Common Ion Effect? PatSnap Eureka. [Link]

  • Kumar, S., & Singh, S. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). PharmTech. [Link]

  • Dr. Reddy's. Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. Dr. Reddy's API. [Link]

  • World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

  • Various Authors. (n.d.). Role of Salt and Excipient Properties on Disproportionation in the Solid-State. MDPI. [Link]

  • ResearchGate. (2025, July 8). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Solubilization techniques used for poorly water-soluble drugs. PMC - NIH. [Link]

  • Britannica. (2025, March 5). Common ion effect | Description, Examples, & Applications. Britannica. [Link]

  • ACS Publications. (2019, January 24). Overcoming the Common Ion Effect for Weakly Basic Drugs: Inhibiting the Crystallization of Clofazimine Hydrochloride in Simulated Gastrointestinal Media. ACS Publications. [Link]

  • PubMed. (1985, March). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. PubMed. [Link]

  • Taylor & Francis. Common-ion effect – Knowledge and References. Taylor & Francis. [Link]

  • MedLife Mastery. (2025, March 21). The Common Ion Effect. MedLife Mastery. [Link]

  • University of Tartu. pKa values bases. Chair of Analytical Chemistry. [Link]

  • Chemsrc. (2025, December 1). (R)-4-(piperidin-3-yl)aniline | CAS#:1334823-70-9. Chemsrc. [Link]

  • J-GLOBAL. N-(4-Piperidyl)aniline | Chemical Substance Information. J-GLOBAL. [Link]

  • Inxight Drugs. (R)-4-(PIPERIDIN-3-YL)ANILINE. Inxight Drugs. [Link]

  • ACS Publications. (2016, October 21). Salt Disproportionation in the Solid State: Role of Solubility and Counterion Volatility. ACS Publications. [Link]

  • ACS Publications. (2013, January 24). Solubility of Pharmaceuticals and Their Salts As a Function of pH. ACS Publications. [Link]

  • ACS Publications. (2018, October 5). Assessing the Risk of Salt Disproportionation Using Crystal Structure and Surface Topography Analysis. ACS Publications. [Link]

  • PubMed. (2016, October 3). Impact of Metallic Stearates on Disproportionation of Hydrochloride Salts of Weak Bases in Solid-State Formulations. PubMed. [Link]

  • Google Patents. (n.d.). US5686588A - Amine acid salt compounds and process for the production thereof.
  • ChemBK. 3-(4-piperidyl)aniline dihydrochloride. ChemBK. [Link]

  • ADMET & DMPK. (2017, December 24). Solubility-pH profiles of a free base and its salt: sibutramine as a case study. ADMET & DMPK. [Link]

  • PubMed. (2021, September 5). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. PubMed. [Link]

  • AFIT Scholar. (n.d.). Substituent Effects on the Physical Properties and pKa of Aniline. AFIT Scholar. [Link]

  • Journal of Engineering Research and Applied Science. (2024, December 11). Statistical Analysis of Substituent Effects on pKa of Aniline. Journal of Engineering Research and Applied Science. [Link]

  • SciSpace. (2012, October 19). Study of pH-dependent drugs solubility in water. SciSpace. [Link]

  • Wikipedia. Anilinium chloride. Wikipedia. [Link]

Sources

Troubleshooting

Technical Support Center: 4-(3-Piperidyl)aniline Dihydrochloride Synthesis

Welcome to the Technical Support Center for the batch synthesis of 4-(3-Piperidyl)aniline Dihydrochloride. This compound is a critical intermediate in the development of oral PARP inhibitors (such as Niraparib) .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the batch synthesis of 4-(3-Piperidyl)aniline Dihydrochloride. This compound is a critical intermediate in the development of oral PARP inhibitors (such as Niraparib) . Due to the distinct chemical properties of the pyridine and nitro moieties in its precursors, researchers frequently encounter yield bottlenecks during the reduction and salification phases.

This guide provides mechanistic troubleshooting, self-validating protocols, and quantitative benchmarks to help you optimize your batch yields.

I. Synthesis Workflow & Troubleshooting Logic

The synthesis typically begins with 3-(4-nitrophenyl)pyridine. The critical challenge lies in the simultaneous or sequential reduction of the highly stable pyridine ring and the nitro group, followed by the isolation of the highly hygroscopic dihydrochloride salt.

SynthesisRoutes A 3-(4-Nitrophenyl)pyridine B1 Catalytic Hydrogenation (PtO2, H2, AcOH) A->B1 Route A B2 Quaternization & Reduction (Allyl-Br, NaBH4, ZnCl2) A->B2 Route B C 4-(3-Piperidyl)aniline (Free Base) B1->C B2->C D Salification (Anhydrous HCl, EtOH/Et2O) C->D E 4-(3-Piperidyl)aniline Dihydrochloride D->E

Fig 1: Primary synthetic routes for 4-(3-Piperidyl)aniline Dihydrochloride.

Yield Optimization FAQs

Q1: My overall yield is below 50%, and LC-MS shows a mass corresponding to the unreduced pyridine intermediate. Why is the reduction stalling? A: Pyridine rings are electron-deficient aromatics, making them significantly harder to reduce than standard benzene rings. Furthermore, as the reaction progresses, the newly formed basic piperidine and aniline nitrogens strongly coordinate to the active sites of transition metal catalysts (like Pd or Pt), effectively poisoning them.

  • The Fix: Conduct the hydrogenation in a strongly acidic medium (e.g., glacial acetic acid). The acid protonates the basic nitrogens immediately upon formation, preventing lone-pair binding to the catalyst surface. Additionally, switching from standard Pd/C to Adams' Catalyst (PtO₂) under 50-70 bar H₂ pressure dramatically increases the reduction kinetics of the pyridine ring .

Q2: We want to scale up, but high-pressure hydrogenation and noble metal catalysts (PtO₂) are too expensive. Is there a high-yield alternative? A: Yes. You can bypass noble metal catalysis by disrupting the pyridine ring's aromaticity prior to reduction. By reacting 3-(4-nitrophenyl)pyridine with an allyl halide (e.g., 3-bromopropene), you form an N-allylpyridinium quaternary ammonium salt. This quaternization breaks the aromatic stability, allowing for a mild, one-pot reduction of both the pyridine ring and the nitro group using sodium borohydride (NaBH₄) and zinc chloride, routinely achieving yields >90% .

Q3: The free base is pure, but during the dihydrochloride salt formation, the product "oils out" as a sticky residue instead of forming crystals. How do I force crystallization? A: "Oiling out" (liquid-liquid phase separation) occurs when the solvent system is too polar or the free base is highly concentrated, leading to supersaturation without nucleation. Furthermore, 4-(3-Piperidyl)aniline dihydrochloride is highly hygroscopic; even trace amounts of water will prevent crystallization.

  • The Fix: Ensure strictly anhydrous conditions. Use a binary solvent/anti-solvent system (e.g., absolute ethanol and anhydrous diethyl ether). Instead of aqueous HCl, use a stoichiometric amount (exactly 2.2 equivalents) of anhydrous HCl gas dissolved in ether. Introduce seed crystals at 0°C to bypass the oiling phase and force solid nucleation.

TroubleshootingLogic Start Issue: Low Final Yield (<60%) Check1 HPLC: Is Pyridine Ring Fully Reduced? Start->Check1 Path1_No No: Intermediate Remains Check1->Path1_No Path1_Yes Yes: Product Lost in Salting/Workup Check1->Path1_Yes Sol1 Action: Increase H2 Pressure or switch to Acidic Media Path1_No->Sol1 Sol2 Action: Check for 'Oiling Out' Ensure Anhydrous Conditions Path1_Yes->Sol2

Fig 2: Troubleshooting logic tree for resolving batch yield discrepancies.

II. Quantitative Data & Method Comparison

Selecting the right reduction method is the most critical variable in determining your final batch yield. Use the table below to align your laboratory capabilities with the optimal synthetic route.

Table 1: Comparison of Synthetic Routes for Pyridine/Nitro Reduction

MethodReagents / CatalystSolvent SystemTypical YieldProsCons
Catalytic Hydrogenation PtO₂ (5 mol%) or Pd/C, H₂ (50-70 bar)Glacial Acetic Acid80 - 85%Single-step reduction; highly clean reaction profile.Requires high-pressure autoclave; expensive noble metal catalysts.
Quaternary Activation 3-bromopropene, NaBH₄, ZnCl₂Acetonitrile / THF90 - 98%Exceptional yield; avoids noble metals; runs at standard pressure.Multi-step process; generates zinc and boron waste streams.

III. Standardized Experimental Protocols

Protocol A: High-Pressure Catalytic Hydrogenation (Free Base Synthesis)

This protocol utilizes acidic media to prevent catalyst poisoning, ensuring complete reduction of the pyridine ring.

  • Preparation: Charge a high-pressure Hastelloy autoclave with 3-(4-nitrophenyl)pyridine (1.0 eq).

  • Solvent Addition: Suspend the substrate in glacial acetic acid (5-10 volumes).

    • Causality: Acetic acid protonates the resulting piperidine and aniline nitrogens, preventing them from coordinating to and deactivating the platinum catalyst surface.

  • Catalyst Loading: Carefully add PtO₂ (Adams' catalyst, 5 mol%) under a strict nitrogen blanket.

  • Hydrogenation: Purge the vessel with N₂ (3x), followed by H₂ (3x). Pressurize to 50-70 bar with H₂. Stir aggressively (800+ rpm) at room temperature for 6-10 hours.

    • Self-Validation: Monitor H₂ uptake via the pressure gauge. The reaction is deemed complete only when the pressure stabilizes and H₂ consumption ceases. Confirm via HPLC (disappearance of starting material at 254 nm).

  • Workup: Filter the catalyst through a tightly packed Celite pad. (Caution: Catalyst is pyrophoric when dry). Concentrate the filtrate under reduced pressure. Basify the residue with 2M NaOH to pH 10-12 to liberate the free base. Extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude free base.

Protocol B: Dihydrochloride Salt Formation & Crystallization

This protocol prevents "oiling out" by strictly controlling stoichiometry and solvent polarity.

  • Dissolution: Dissolve the crude 4-(3-piperidyl)aniline free base in anhydrous absolute ethanol (5 volumes) in a round-bottom flask equipped with a magnetic stirrer.

  • Acidification: Cool the solution to 0-5°C using an ice bath. Slowly add exactly 2.2 equivalents of anhydrous HCl in diethyl ether (2M solution) dropwise.

    • Causality: Using exactly 2.2 eq ensures complete dihydrochloride formation. Excess HCl can degrade the product, while aqueous HCl introduces water, causing the highly hygroscopic salt to oil out.

  • Crystallization: Add anhydrous diethyl ether (anti-solvent) dropwise until the solution becomes slightly turbid (cloud point). If available, add 1-2 mg of seed crystals. Stir vigorously at 0°C for 2 hours to allow complete crystalline nucleation.

    • Self-Validation: The formation of a free-flowing white/off-white powder indicates successful crystallization. If a sticky resin forms, decant the solvent, triturate the resin with fresh cold anhydrous ether, and scratch the flask with a glass rod to induce crystallization.

  • Isolation: Filter the precipitate rapidly under a nitrogen atmosphere. Wash the filter cake with cold anhydrous diethyl ether and dry in a vacuum oven at 40°C to a constant weight.

References

  • WO2019072237A1 - Process for preparing intermediate of anti-tumor drug niraparib and intermediate thereof. Google Patents.
  • CN106432054A - Method for preparing 4-(piperidine-3-yl)aniline. Google Patents.
Optimization

Technical Support Center: Extraction of 4-(3-Piperidyl)aniline Dihydrochloride Metabolites

Welcome to the dedicated technical support and troubleshooting center for the bioanalysis of 4-(3-Piperidyl)aniline Dihydrochloride. This guide is designed for researchers and drug development professionals who require r...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support and troubleshooting center for the bioanalysis of 4-(3-Piperidyl)aniline Dihydrochloride. This guide is designed for researchers and drug development professionals who require robust, high-recovery extraction methods for this highly polar, dual-basic compound and its phase I/II metabolites from complex biological matrices.

Part 1: Mechanistic FAQs & Scientific Context

Q1: Why do traditional Reversed-Phase (RP) SPE or Liquid-Liquid Extraction (LLE) methods yield poor recovery for 4-(3-Piperidyl)aniline and its metabolites? A: 4-(3-Piperidyl)aniline contains two basic nitrogen centers: an aniline ring (pKa ~4.6) and a piperidine ring (pKa ~11.2). Administered as a dihydrochloride salt, the parent compound is highly polar. At physiological pH (7.4), the piperidine ring is fully protonated, rendering the molecule highly water-soluble. LLE fails because the compound remains ionized and resists partitioning into organic solvents[1]. Standard RP-SPE lacks the retention capacity for such polar cations, leading to early breakthrough during the loading phase.

Q2: Which Solid-Phase Extraction (SPE) chemistry is optimal for this compound? A: 2 for this molecular class[2]. MCX sorbents combine a reversed-phase backbone with strong cation-exchange sulfonic acid groups. By acidifying the sample to pH 2 (well below the aniline's pKa), both nitrogen centers become fully protonated. This allows the metabolites to bind strongly via ionic interactions, permitting aggressive organic washes to remove neutral and acidic interferences without premature analyte elution[3].

Q3: How does phase II metabolism (e.g., glucuronidation) affect the MCX extraction strategy? A: Phase II metabolism, particularly N-glucuronidation, introduces a carboxylic acid moiety (pKa ~3.2), converting the metabolite into a zwitterion. While the piperidine ring remains protonated and can bind to the MCX sorbent, the added negative charge from the glucuronide at higher pH levels can cause internal salt bridging or repulsion. To ensure retention, 4 to neutralize the glucuronic acid, maintaining the net positive charge required for cation exchange[4].

Part 2: Troubleshooting Guide & Quantitative Data

Table 1: Common Extraction Issues and Root Cause Analysis
SymptomRoot CauseCorrective Action (Causality)
Low recovery of N-oxide metabolites N-oxides have significantly lower basicity (pKa ~4.5) than the parent piperidine.Ensure loading pH is < 2.5 to maintain protonation. Do not exceed 5% organic solvent in the loading step to prevent reversed-phase breakthrough.
Severe ion suppression in LC-MS/MS Phospholipid breakthrough from the biological matrix.Implement a 100% Methanol wash step prior to elution. The strong cation exchange allows for 100% organic washing without analyte loss[2].
Poor elution efficiency Inadequate neutralization of the piperidine ring during elution.Use 5% Ammonium Hydroxide (NH4OH) in Methanol. Ensure the elution solvent pH is > 13 (at least 2 units above piperidine's pKa of 11.2)[5].
Table 2: Comparative Recovery Data Across Extraction Modalities
Extraction MethodParent Recovery (%)N-Acetyl Recovery (%)Glucuronide Recovery (%)Matrix Effect (%)
Protein Precipitation (PPT) 92 ± 489 ± 595 ± 3-45 (Severe Suppression)
Reversed-Phase SPE (HLB) 35 ± 865 ± 615 ± 5-15
Mixed-Mode Cation Exchange (MCX) 96 ± 294 ± 388 ± 4-4 (Negligible)

Part 3: Standard Operating Procedure (Optimized MCX-SPE)

This protocol is designed as a self-validating system. By strictly controlling the pH at the loading and elution phases, you ensure orthogonal selectivity.

Step 1: Sample Pre-treatment

  • Action: Aliquot 200 µL of biological matrix (plasma/urine). Add 200 µL of 4% Phosphoric acid ( H3​PO4​ ) in water.

  • Causality: Drops the pH below 2.0, disrupting protein binding and ensuring complete protonation of both the aniline and piperidine nitrogens[2].

  • Self-Validation Check: Spot 1 µL of the mixture onto pH indicator paper. If pH > 2.0, the matrix buffer capacity has not been overcome; add more acid to prevent breakthrough.

Step 2: Conditioning

  • Action: Condition a 30 mg/1 mL MCX cartridge with 1 mL Methanol, followed by 1 mL MS-grade Water.

Step 3: Loading

  • Action: Load the acidified sample onto the cartridge at a flow rate of 1 mL/min.

Step 4: Washing (Critical Step for Purity)

  • Action (Wash 1): 1 mL of 0.1N HCl.

    • Causality: Locks the basic metabolites onto the sulfonic acid groups while washing away polar, non-basic interferences[3].

  • Action (Wash 2): 1 mL of 100% Methanol.

    • Causality: Exploits the dual-retention mechanism. The ionic bonds hold the analytes in place while the methanol strips away hydrophobic interferences like phospholipids[2][3].

Step 5: Elution

  • Action: Elute with 2 × 500 µL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol.

  • Causality: The high pH (>13) deprotonates the piperidine ring, breaking the ionic bond and releasing the metabolites into the organic eluent[3][5].

Step 6: Reconstitution

  • Action: Evaporate to dryness under nitrogen at 40°C. Reconstitute in 100 µL of 95:5 Water:Acetonitrile containing 0.1% Formic Acid for6[6].

Part 4: Visualizations

Metabolism Parent 4-(3-Piperidyl)aniline pKa1 ~4.6, pKa2 ~11.2 NAcetyl N-Acetyl Metabolite Aniline neutralized Parent->NAcetyl NAT NOxide N-Oxide Metabolite Piperidine pKa ~4.5 Parent->NOxide CYP450 Gluc N-Glucuronide Zwitterionic (Added pKa ~3.2) Parent->Gluc UGT

Metabolic pathways of 4-(3-Piperidyl)aniline and resulting pKa shifts.

SPE_Workflow Pre Sample Prep Acidify to pH 2 Load Load Sample Cation Exchange Binding Pre->Load Wash1 Aqueous Wash 0.1N HCl Load->Wash1 Wash2 Organic Wash 100% MeOH Wash1->Wash2 Elute Elution 5% NH4OH in MeOH Wash2->Elute

Workflow of Mixed-Mode Cation Exchange (MCX) SPE for basic polar metabolites.

References

  • Title: Mixed-Mode Solid-Phase Extraction Procedures for the Determination of MDMA and Metabolites in Urine Using LC-MS Source: Oxford Academic URL: [Link]

  • Title: Choosing Between HLB and MCX SPE Cartridges Source: Poseidon Scientific URL: [Link]

  • Title: What are oxytocin assays measuring? Epitope mapping, metabolites, and comparisons of wildtype & knockout mouse urine Source: NIH PMC URL: [Link]

  • Title: Hydrophilic Interaction Chromatography Using Silica Columns for the Retention of Polar Analytes and Enhanced ESI-MS Sensitivity Source: Waters Corporation URL: [Link]

  • Title: Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples Source: MDPI URL: [Link]

  • Title: Analytical Methods for Quantification of Drug Metabolites in Biological Samples Source: IntechOpen URL: [Link]

Sources

Troubleshooting

Reducing oxidation of 4-(3-Piperidyl)aniline Dihydrochloride in open-air experiments

Technical Support Center: Troubleshooting 4-(3-Piperidyl)aniline Dihydrochloride Oxidation in Open-Air Workflows Welcome to the Application Science Support Portal. As a Senior Application Scientist, I frequently assist r...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting 4-(3-Piperidyl)aniline Dihydrochloride Oxidation in Open-Air Workflows

Welcome to the Application Science Support Portal. As a Senior Application Scientist, I frequently assist researchers working with 4-(3-Piperidyl)aniline dihydrochloride—a critical intermediate in the synthesis of PARP inhibitors like Niraparib. While the dihydrochloride salt is highly stable on the shelf, researchers often encounter severe degradation during open-air workflows involving pH adjustments, solvent exchanges, or metal-catalyzed couplings.

This guide is structured to provide mechanistic clarity, actionable troubleshooting logic, and self-validating protocols to ensure the integrity of your compound.

Section 1: Mechanistic Foundations

Q: Why is 4-(3-Piperidyl)aniline dihydrochloride stable in the storage bottle but degrades rapidly during my reaction workup?

A: The stability of this compound is entirely dictated by its protonation state. The molecule contains two basic sites: a piperidine ring (aliphatic amine, pKa ~10.4) and an aniline ring (aromatic amine, pKa ~4.6).

In the dihydrochloride salt form, both amines are protonated. The resulting −NH3+​ group on the aniline ring is strongly electron-withdrawing, which drastically reduces the electron density of the aromatic ring and protects it from oxidation. However, when you raise the pH above 4.5 during a workup or reaction, the aniline deprotonates to its free base form ( −NH2​ ). This amino group is strongly electron-donating, making the aromatic ring highly electron-rich and prone to losing electrons[1].

In open-air environments, atmospheric oxygen ( O2​ ) and trace transition metals initiate single-electron transfer (SET) reactions. The kinetics of this aniline oxidation exhibit a parabola-like pH-rate profile, where oxidation rates spike as the pH approaches and exceeds the pKa of the aniline[2]. This leads to the formation of highly reactive radical cations that rapidly polymerize into dark-colored quinone imines and polyanilines.

OxidationPathway Salt 4-(3-Piperidyl)aniline Salt (Stable, Protonated) Base Free Base Aniline (Electron-Rich) Salt->Base pH > 4.5 (Deprotonation) Radical Aniline Radical Cation (Highly Reactive) Base->Radical O2 + Trace Metals (Open Air) Degradation Quinone Imines & Polyanilines (Brown/Black Byproducts) Radical->Degradation Polymerization / Further Oxidation

Fig 1. pH-dependent oxidation pathway of 4-(3-Piperidyl)aniline in open-air environments.

Section 2: Troubleshooting & Diagnostics

Q: My reaction mixture just turned dark brown/black. What went wrong, and how do I systematically fix it?

A: A color change to yellow, brown, dark green, or black is the primary visual indicator of aniline oxidation, signaling the formation of polymeric polyaniline species or benzoquinones[1]. To resolve this, you must identify whether the oxidation is driven by pH, trace metals, or an absence of radical scavengers. Follow the diagnostic workflow below:

Troubleshooting Obs Observation: Solution turns dark brown/black CheckPH Check pH of Solution Obs->CheckPH IsBasic pH > 5.0 (Free Base Formed) CheckPH->IsBasic IsAcidic pH < 4.0 (Salt Maintained) CheckPH->IsAcidic FixBasic Action: Add Antioxidant (BHT) & Chelate Metals (EDTA) IsBasic->FixBasic FixAcidic Action: Check for Strong Oxidizing Agents / UV Light IsAcidic->FixAcidic

Fig 2. Troubleshooting decision tree for diagnosing and resolving aniline oxidation.

Section 3: Experimental Protocols & Quantitative Data

Q: How can I safely perform a free-basing extraction in open air without losing my product to oxidation?

A: To perform an open-air extraction safely, you must create a protective chemical environment before the pH is raised. This requires a dual-pronged approach: sequestering catalytic metals and scavenging oxygen radicals. Trace transition metals (like Mn, Fe, Cu) act as potent catalysts for aniline oxidation, often resulting in autocatalytic degradation loops[3]. Meanwhile, phenolic antioxidants like Butylated hydroxytoluene (BHT) inhibit oxidation by intercepting radical intermediates before they can polymerize[4].

Self-Validating Protocol: Open-Air Free-Basing & Extraction

  • Aqueous Preparation: Dissolve 4-(3-Piperidyl)aniline dihydrochloride in deionized water.

  • Metal Chelation: Add 0.05 equivalents of EDTA to the aqueous phase. Causality: EDTA strongly binds trace transition metals, preventing them from acting as single-electron transfer catalysts.

  • Organic Preparation: In your extraction solvent (e.g., Ethyl Acetate), dissolve 0.01 equivalents of BHT.

  • Biphasic Layering: Add the organic solvent to the aqueous phase.

  • Controlled Basification: While stirring vigorously to ensure maximum surface area contact between the phases, slowly add 1M NaOH dropwise until the aqueous phase reaches pH 10.

  • Phase Separation: Immediately transfer to a separatory funnel, isolate the organic layer, and dry over anhydrous Na2​SO4​ .

Validation Checkpoint: Observe the color of the isolated organic layer. A successful, oxidation-free extraction will yield a colorless to pale-yellow solution. If the organic layer exhibits a pink, brown, or green tint, the radical scavenging capacity was exceeded. This indicates that either the BHT concentration must be increased, or the aqueous phase contained unusually high levels of transition metals (requiring more EDTA).

Q: What is the expected stability of the compound under various conditions?

A: The table below summarizes the quantitative stability of 4-(3-Piperidyl)aniline under different open-air environments.

Chemical StatepH LevelProtective AdditiveEstimated Open-Air Half-LifeVisual Observation
Dihydrochloride Salt2.0 - 3.0None> 30 daysColorless / White
Free Base8.0 - 10.0None< 2 hoursRapid browning / Black
Free Base8.0 - 10.0EDTA (1 mM)~ 12 hoursPale yellow to light brown
Free Base8.0 - 10.0EDTA + BHT (0.01 eq)> 48 hoursColorless to pale yellow

Section 4: Advanced FAQs

Q: I am performing a metal-catalyzed cross-coupling with this intermediate. How do I prevent the metal catalyst from oxidizing the aniline? A: Transition metals, particularly those in higher oxidation states (e.g., Cu(II), Fe(III)), can directly oxidize the aniline free base. If possible, choose a metal catalyst in a lower oxidation state (e.g., Cu(I) instead of Cu(II))[1]. If the catalytic cycle requires higher oxidation states, you must temporarily mask the aniline amino group using a protecting group strategy (such as acetylation to form an acetanilide) prior to the complexation step[1].

Q: Can I use a DPPH assay to verify if my antioxidant mixture is effectively protecting the aniline? A: While 2,2-diphenyl-1-picrylhydrazyl (DPPH) is widely used to assess the radical scavenging ability of antioxidants, you must use it with caution here. Aniline and its polymeric derivatives (polyanilines) are themselves redox-active and can neutralize DPPH free radicals by donating hydrogen atoms[5]. If you run a DPPH assay, the aniline will compete with your antioxidant (like BHT) to reduce the DPPH. You must establish a baseline kinetic profile of the aniline alone versus the aniline-BHT mixture to accurately quantify the protective effect.

References

  • Evaluation of antioxidant activity of aniline and polyaniline Source: researchgate.net URL:[Link]

  • Oxidation kinetics of anilines by aqueous permanganate and effects of manganese products: Comparison to phenols Source: nih.gov (Chemosphere) URL:[Link]

  • Influence of pH on Kinetics of Anilines Oxidation by Permanganate Source: nih.gov (Huan Jing Ke Xue) URL:[Link]

Sources

Optimization

Overcoming low bioavailability of 4-(3-Piperidyl)aniline Dihydrochloride analogs

Welcome to the Technical Support Center for Pharmacokinetic Optimization. As drug development professionals, we frequently encounter the "flatland" dilemma—highly polar, flat aromatic amines that exhibit excellent in vit...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Pharmacokinetic Optimization. As drug development professionals, we frequently encounter the "flatland" dilemma—highly polar, flat aromatic amines that exhibit excellent in vitro target engagement but fail spectacularly in in vivo pharmacokinetic (PK) models.

4-(3-Piperidyl)aniline Dihydrochloride (CAS 19733-57-4) is a textbook example of this phenomenon. Its diamine-like structure presents a trifecta of bioavailability barriers: poor passive permeability due to its ionized salt form, rapid hepatic N-acetylation, and active efflux by intestinal transporters. This guide provides field-proven troubleshooting strategies, self-validating protocols, and structural optimization pathways to overcome these specific liabilities.

Troubleshooting Guides & FAQs

Q1: My 4-(3-Piperidyl)aniline Dihydrochloride analog shows excellent target affinity in biochemical assays (IC 50​ < 10 nM), but oral administration in murine models yields negligible plasma concentrations. Is this an absorption or a formulation issue?

Answer: It is likely both, driven primarily by the physicochemical properties of the dihydrochloride salt. At physiological intestinal pH (~6.5), the piperidine ring (pKa ~10) is fully protonated, and the aniline moiety (pKa ~4.6) may be partially protonated. This creates a highly polar, heavily solvated species that cannot passively diffuse across the lipophilic enterocyte membrane, resulting in classic BCS Class III behavior.

  • Causality & Action: Do not rely solely on Parallel Artificial Membrane Permeability Assays (PAMPA) here, as they only measure passive transcellular diffusion and ignore active transport. Instead, convert the salt to a free base or formulate it in lipid nanoparticles (LNPs) to shield the charge. Validate the absorption improvement using an in vivo portal vein cannulation model, which isolates intestinal absorption from hepatic first-pass metabolism.

Q2: We bypassed the absorption issue using an IV bolus, but the half-life ( t1/2​ ) is still under 15 minutes. LC-MS/MS shows rapid parent drug depletion. What metabolic pathway is destroying our compound?

Answer: Your compound is falling victim to rapid hepatic first-pass metabolism, specifically N-acetylation. The primary amine of the aniline ring is a highly reactive metabolic hotspot. Hepatic N-acetyltransferases (NAT1/NAT2) rapidly convert the aniline into an inactive acetanilide metabolite[1].

  • Causality & Action: To troubleshoot, run a Human Liver Microsome (HLM) stability assay supplemented with Acetyl-CoA (which is often erroneously omitted in standard NADPH-only HLM assays). If N-acetylation is confirmed, consider bioisosteric replacement. Recent synthetic advances have successfully replaced flat aniline rings with saturated bridged bicyclic systems, such as bicyclo[1.1.1]pentane (BCP). This preserves the spatial geometry of the molecule but completely blocks NAT-mediated acetylation[2]. Alternatively, substituting the aniline with fluorinated aromatics can fine-tune the electron density and block these metabolic hotspots[3].

Q3: We modified the aniline ring, but our Caco-2 permeability data shows an Efflux Ratio (ER) > 5. Why is the compound being pumped back out of the cells?

Answer: The piperidine ring is a classic pharmacophore for P-glycoprotein (P-gp / MDR1) recognition. P-gp actively extrudes basic, lipophilic amines back into the intestinal lumen, severely capping oral bioavailability[4].

  • Causality & Action: To confirm P-gp liability, perform a bidirectional Caco-2 transport assay with and without a specific P-gp inhibitor. Co-administration with piperine (a known P-gp and CYP3A4 inhibitor) has been shown to significantly enhance the bioavailability of piperidine derivatives[5]. If formulation with an inhibitor is not viable, you must reduce the basicity of the piperidine nitrogen (e.g., via N-alkylation or introducing an adjacent electron-withdrawing group) to reduce its affinity for the efflux pump.

Quantitative Impact of Optimization Strategies

The table below summarizes how different experimental interventions impact the pharmacokinetic profile of the 4-(3-Piperidyl)aniline scaffold.

Optimization StrategyStructural / Formulation ModificationApparent Permeability ( Papp​ )Hepatic Intrinsic Clearance ( Clint​ )Oral Bioavailability (%F)
Baseline 4-(3-Piperidyl)aniline 2HCl <1.0×10−6 cm/s >50 µL/min/mg <5%
Formulation Free Base in Lipid Nanoparticles 4.5×10−6 cm/s >50 µL/min/mg 12%
Co-dosing + Piperine (P-gp Inhibitor) 8.2×10−6 cm/s 28 µL/min/mg 28%
Bioisosterism Aniline BCP Bioisostere 15.5×10−6 cm/s <10 µL/min/mg >60%

Experimental Protocol: Self-Validating Caco-2 Bidirectional Transport Assay

To definitively isolate P-gp efflux (Barrier 2) from poor passive permeability (Barrier 1), a bidirectional cell-based assay is required.

Scientific Integrity Note: This protocol is designed as a self-validating system. It incorporates Lucifer Yellow to ensure monolayer integrity and Digoxin as a positive control for P-gp efflux. If the Digoxin Efflux Ratio is < 3, or Lucifer Yellow leakage is > 1%, the cell batch is compromised and the assay must be rejected.

Step 1: Cell Culture and Monolayer Validation

  • Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) at a density of 1×105 cells/cm 2 .

  • Culture for 21 days to allow full differentiation into enterocyte-like cells expressing apical P-gp.

  • Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 250 Ω·cm².

Step 2: Dosing Solution Preparation

  • Prepare the test compound (4-(3-Piperidyl)aniline analog) at 10 µM in HBSS buffer (pH 7.4).

  • Prepare a parallel set of dosing solutions containing 50 µM Verapamil (a competitive P-gp inhibitor) to establish causality of the efflux mechanism.

Step 3: Transport Execution

  • A-to-B (Absorptive): Add 0.5 mL dosing solution to the Apical chamber; add 1.5 mL blank HBSS to the Basolateral chamber.

  • B-to-A (Secretory): Add 1.5 mL dosing solution to the Basolateral chamber; add 0.5 mL blank HBSS to the Apical chamber.

  • Incubate at 37°C on an orbital shaker (100 rpm) for 120 minutes.

Step 4: Sampling and LC-MS/MS Quantification

  • Extract 50 µL from the receiver chambers at t=60 and t=120 mins. Quench immediately with ice-cold acetonitrile containing an internal standard.

  • Quantify compound concentration using LC-MS/MS.

Step 5: Data Analysis & Causality Determination

  • Calculate Apparent Permeability: Papp​=(dQ/dt)/(C0​×A)

  • Calculate Efflux Ratio: ER=Papp​(B→A)/Papp​(A→B) .

  • Interpretation: If the ER > 2.0 and is reduced by >50% in the presence of Verapamil, the compound is a confirmed P-gp substrate. Structural modification of the piperidine ring is required.

Bioavailability Barriers & Optimization Workflow

Bioavailability_Optimization Admin Oral Administration 4-(3-Piperidyl)aniline 2HCl Intestine Intestinal Absorption Admin->Intestine Liver Hepatic First-Pass Intestine->Liver Portal Vein Barrier1 Barrier 1: Poor Permeability (Highly Ionized Salt) Intestine->Barrier1 Limits Uptake Barrier2 Barrier 2: P-gp Efflux (Piperidine Moiety) Intestine->Barrier2 Active Efflux Systemic Systemic Circulation (Low Bioavailability) Liver->Systemic Surviving Fraction Barrier3 Barrier 3: N-Acetylation (Aniline Moiety) Liver->Barrier3 NAT Enzymes Solution1 Strategy: Lipid Formulation Barrier1->Solution1 Solution2 Strategy: P-gp Inhibitors Barrier2->Solution2 Solution3 Strategy: Bioisosteric Replacement Barrier3->Solution3

Fig 1: PK barriers and optimization strategies for 4-(3-Piperidyl)aniline analogs.

References

  • Aniline replacement in drug-like compounds - Cresset Group.[Link]

  • Modular access to saturated bioisosteres of anilines via photoelectrochemical decarboxylative C(sp3)–N coupling - National Institutes of Health (NIH) / Nature Communications.[Link]

  • Study Models of Drug–Drug Interactions Involving P-Glycoprotein: The Potential Benefit of P-Glycoprotein Modulation - MDPI Pharmaceuticals. [Link]

  • Systematic Exploration of Biotransformation Reactions of Amine-Containing Micropollutants - ACS Publications. [Link]

  • Piperine and its derivatives as a therapeutic alternative against leishmaniasis: A comprehensive review - PubMed. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing 4-(3-Piperidyl)aniline Dihydrochloride Solubility

Welcome to the Technical Support Center for 4-(3-Piperidyl)aniline Dihydrochloride . As application scientists, we frequently encounter inquiries from drug development professionals regarding the erratic solubility of th...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-(3-Piperidyl)aniline Dihydrochloride . As application scientists, we frequently encounter inquiries from drug development professionals regarding the erratic solubility of this compound in various buffer systems. Moving beyond basic material safety data sheets, this guide provides the mechanistic causality behind its solubility profile and offers self-validating protocols to ensure reproducible results in your assays and synthetic workflows.

The Causality of pH-Dependent Solubility

4-(3-Piperidyl)aniline dihydrochloride (CAS 19733-57-4) is a bifunctional molecule containing two distinct basic pharmacophores. Because it is supplied as a dihydrochloride salt[1], its solubility is entirely dictated by the protonation states of these two amines:

  • The Primary Aromatic Amine (Aniline): Has a conjugate acid pKa of approximately 4.6[2].

  • The Secondary Aliphatic Amine (Piperidine): Is significantly more basic, with a conjugate acid pKa of approximately 11.1[3].

When dissolved in unbuffered deionized water, the dihydrochloride salt inherently lowers the pH to ~3.0, resulting in a fully protonated, dicationic species . This state exhibits exceptional aqueous solubility due to strong ion-dipole interactions with water.

However, as the pH is adjusted upward—particularly toward physiological pH (7.4) for biological assays—the ambient pH exceeds the aniline group's pKa. The aniline nitrogen loses its proton and becomes neutrally charged. This shifts the molecule into a monocationic state , drastically reducing its hydration energy. If the concentration exceeds the thermodynamic solubility limit of this monocation, sudden precipitation occurs.

Ionization States & Solubility Profiling

To predict the behavior of your compound in solution, reference the quantitative state matrix below.

pH RangeDominant SpeciesAniline StatePiperidine StateRelative Aqueous Sol.Recommended Application
< 4.6 DicationicProtonated (+1)Protonated (+1)Very High (>50 mg/mL)Long-term storage, acidic formulations
4.6 - 11.1 MonocationicNeutral (0)Protonated (+1)Moderate (1-5 mg/mL)In vitro biological assays (requires co-solvent)
> 11.1 Neutral Free BaseNeutral (0)Neutral (0)Very Low (<0.1 mg/mL)Organic synthesis, liquid-liquid extraction

Workflow Visualization: pH-Driven State Transitions

G Salt 4-(3-Piperidyl)aniline Dihydrochloride (Solid) Water Dissolve in dH2O (pH drops to ~3.0) Salt->Water Dication Dicationic State (pH < 4.6) High Aqueous Solubility Water->Dication Monocation Monocationic State (pH 4.6 - 11.1) Moderate Solubility Dication->Monocation Titrate Base (NaOH) pH > 4.6 Monocation->Dication Titrate Acid (HCl) pH < 4.6 FreeBase Free Base State (pH > 11.1) Poor Aqueous Sol. Monocation->FreeBase Titrate Base (NaOH) pH > 11.1 FreeBase->Monocation Titrate Acid (HCl) pH < 11.1

Ionization states and solubility of 4-(3-Piperidyl)aniline across pH gradients.

Troubleshooting & FAQs

Q: Why does my compound precipitate when I dilute it directly into PBS (pH 7.4) without DMSO? A: At pH 7.4, the aniline nitrogen (pKa ~4.6) loses its proton and becomes neutrally charged[2], while the piperidine group (pKa ~11.1) remains protonated[3]. Without a co-solvent like DMSO to solvate the newly neutral aromatic ring, hydrophobic interactions drive the molecules to aggregate and precipitate out of the aqueous buffer.

Q: Can I heat the solution to force it into solution at pH 7.4? A: Heating increases kinetic energy and may temporarily dissolve the precipitate, but this creates a metastable state. Once the solution returns to room temperature or 37°C for an assay, the compound will likely crash out (re-precipitate), ruining the reproducibility of your experiment. Always rely on thermodynamic solutions (co-solvents or pH adjustments) rather than temporary kinetic manipulation.

Q: I am observing a color change (darkening to yellow/red) in my stock solution over time. Is this related to pH? A: Yes. The deprotonated (neutral) aniline moiety is highly susceptible to air oxidation, forming strongly colored oxidized impurities[2]. This degradation is accelerated at higher pH levels where the free electron lone pair on the nitrogen is exposed. To prevent this, store stock solutions in the protonated dicationic state (low pH) or in anhydrous DMSO at -20°C under an inert gas like argon.

Self-Validating Experimental Protocols

To guarantee trustworthiness in your results, the following protocols have built-in self-validation steps to ensure you are observing true chemical phenomena rather than artifactual errors.

Protocol A: Preparation of a 10 mM Assay-Ready Stock (Physiological pH 7.4)

Use this protocol when preparing the compound for cell-based or biochemical assays.

  • Step 1: Primary Solubilization. Weigh 2.5 mg of 4-(3-Piperidyl)aniline dihydrochloride. Dissolve entirely in 100 µL of 100% anhydrous DMSO to create a 100 mM master stock.

    • Causality: DMSO acts as a universal hydrogen-bond acceptor, stabilizing the neutral aniline moiety that will form upon transfer to pH 7.4.

  • Step 2: Aqueous Dilution. Aliquot 900 µL of 1X PBS (pH 7.4) into a separate vial. While vortexing the PBS at medium speed, add the 100 µL of DMSO stock dropwise.

    • Causality: Rapid mixing prevents localized high-concentration zones where the monocationic form might exceed its thermodynamic solubility limit and nucleate.

  • Step 3: Self-Validation (The Back-Titration Test). If the final solution appears turbid, remove a 50 µL aliquot and add 5 µL of 0.1 M HCl. If the turbidity clears instantly, the compound is chemically intact, but you have exceeded its pH-dependent solubility limit. You must either increase the final DMSO fraction or lower the working concentration. If it does not clear, the compound has degraded.

Protocol B: Free-Basing and Organic Extraction for Synthesis

Use this protocol when the lipophilic free base is required as a nucleophile for organic synthesis.

  • Step 1: Aqueous Dissolution. Dissolve 100 mg of the dihydrochloride salt in 10 mL of deionized water. The solution will be clear and highly acidic.

  • Step 2: pH Adjustment. Slowly add 1.0 M NaOH dropwise while stirring. Monitor with a calibrated pH meter. Around pH 5.0, the solution remains clear. As the pH approaches 11.5, a milky white precipitate (the free base) will form.

    • Causality: Deprotonation of the piperidine nitrogen removes the final charge, rendering the molecule highly lipophilic.

  • Step 3: Liquid-Liquid Extraction. Add 10 mL of Ethyl Acetate (EtOAc) to the suspension. Transfer to a separatory funnel and shake vigorously. The lipophilic free base will partition entirely into the upper organic layer.

  • Step 4: Self-Validation (Aqueous Layer Verification). After phase separation, test the pH of the bottom aqueous layer. If the pH has dropped below 11.0 due to buffering effects, incomplete extraction has occurred. Add more NaOH to the aqueous layer until pH > 11.5, and perform a second EtOAc extraction to ensure 100% yield.

Sources

Reference Data & Comparative Studies

Validation

Strategic Selection of Piperidyl-Aniline Building Blocks: A Comparative Guide to 4-(3-Piperidyl)aniline vs. 4-(4-Piperidyl)aniline Dihydrochloride

In modern medicinal chemistry, the selection of appropriate building blocks is critical for navigating the delicate balance between target affinity, pharmacokinetic (PK) properties, and synthetic tractability. Piperidyl-...

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Author: BenchChem Technical Support Team. Date: April 2026

In modern medicinal chemistry, the selection of appropriate building blocks is critical for navigating the delicate balance between target affinity, pharmacokinetic (PK) properties, and synthetic tractability. Piperidyl-anilines are highly privileged pharmacophores, frequently utilized in the design of kinase inhibitors, PARP inhibitors, and CNS-active therapeutics[1].

This guide provides an objective, data-driven comparison between two critical regioisomers: 4-(3-Piperidyl)aniline Dihydrochloride and 4-(4-Piperidyl)aniline Dihydrochloride . By analyzing their structural vectors, symmetry, and chemoselectivity, researchers can make informed decisions during hit-to-lead and lead optimization campaigns.

Structural and Vectorial Divergence

The fundamental difference between these two building blocks lies in the attachment point of the piperidine ring relative to the aniline core. This single atom shift (C4 vs. C3) fundamentally alters the molecule's symmetry, chirality, and exit vector.

  • 4-(4-Piperidyl)aniline (C4-Isomer): This molecule possesses a plane of symmetry and is achiral. The para-para relationship creates a highly linear 180° exit vector. This linearity is exceptionally valuable when designing inhibitors that must project from the hinge-binding region of a kinase deep into the specificity pocket (e.g., JAK or PI3K inhibitors)[1].

  • 4-(3-Piperidyl)aniline (C3-Isomer): Shifting the attachment to the 3-position breaks the molecular symmetry and introduces a chiral center at C3 (existing as R and S enantiomers). This creates a "kinked" ~120° exit vector. In drug design, breaking molecular symmetry is a proven strategy to disrupt crystal lattice packing, thereby lowering the melting point and significantly enhancing aqueous solubility[2]. Furthermore, the kinked vector allows the molecule to access orthogonal allosteric sub-pockets that a linear molecule cannot reach[3].

Table 1: Physicochemical & Structural Comparison
Property4-(4-Piperidyl)aniline Dihydrochloride4-(3-Piperidyl)aniline Dihydrochloride
CAS Number Various (Free base: 104632-25-9)19733-57-4
Symmetry Symmetrical (Achiral)Asymmetrical (Chiral, R/S mixture)
Exit Vector Angle ~180° (Linear)~120° (Kinked)
Crystal Lattice Energy High (Prone to poor solubility)Lower (Symmetry breaking improves solubility)
Primary Target Utility Deep linear pockets (JAK, PI3K, Aurora)Orthogonal/Allosteric pockets (JNK, mutant kinases)

Comparative Performance in Drug Discovery (SAR & Solubility)

To illustrate the practical impact of these structural differences, we present representative Structure-Activity Relationship (SAR) and solubility data. When these building blocks are incorporated into a generic pyrimidine-based kinase inhibitor scaffold, the choice of isomer dictates both the biological target profile and the developability of the lead compound.

Table 2: Representative SAR and Kinetic Solubility Impact
Scaffold DerivativeJAK2 IC₅₀ (nM)JNK3 IC₅₀ (nM)Kinetic Solubility (pH 7.4, µM)ClogP
C4-Isomer Derivative 12 >10,000153.2
C3-Isomer Derivative (Racemic) 45028 145 3.1

Mechanistic Causality: The C4-isomer achieves high potency against JAK2 due to its linear vector, which perfectly aligns with the narrow, extended ATP-binding cleft of the JAK family[1]. However, its high symmetry leads to strong intermolecular π−π stacking and hydrogen bonding in the solid state, resulting in poor aqueous solubility (15 µM).

Conversely, the C3-isomer derivative loses affinity for JAK2 due to steric clashes caused by its kinked trajectory. However, this exact kink allows it to optimally occupy the unique binding mode of JNK3[3]. More importantly, the introduction of asymmetry and chirality disrupts the crystal lattice, leading to a nearly 10-fold improvement in kinetic solubility (145 µM) despite having an almost identical ClogP[2].

Visualizing Pharmacophore Trajectories

To conceptualize how these building blocks interact with target proteins, the following logic diagram maps their respective vector trajectories and optimal pocket fits.

VectorComparison Aniline Aniline Core (Primary Pharmacophore) C4 4-(4-Piperidyl) Achiral, Symmetrical Aniline->C4 180° Vector C3 4-(3-Piperidyl) Chiral (R/S), Asymmetrical Aniline->C3 120° Vector Linear Linear Kinase Pocket (e.g., JAK/PI3K) C4->Linear Optimal Fit Orthogonal Kinked/Allosteric Pocket (e.g., JNK) C3->Orthogonal Optimal Fit

Caption: Pharmacophore trajectory comparison between C4 (linear) and C3 (kinked) piperidyl-anilines.

Validated Experimental Protocols

Working with dihydrochloride salts requires precise control over reaction conditions. The aliphatic piperidine nitrogen (pKa ~10.5) is significantly more basic and nucleophilic than the aromatic aniline nitrogen (pKa ~4.6)[4]. The following self-validating protocols exploit this chemoselectivity.

Protocol A: Chemoselective Amide Coupling of the Dihydrochloride Salt

Objective: Selectively acylate the piperidine nitrogen while leaving the aniline primary amine intact for subsequent cross-coupling.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of the carboxylic acid (electrophile) in anhydrous DMF (0.2 M concentration) under a nitrogen atmosphere.

  • Activation: Add 1.1 equivalents of HATU to the solution and stir for 5 minutes at room temperature to form the active ester.

  • Salt Neutralization (Critical Step): In a separate vial, suspend 1.0 equivalent of the 4-(piperidyl)aniline dihydrochloride in DMF. Add exactly 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA) .

    • Causality: Two equivalents of DIPEA are required to neutralize the two HCl molecules, liberating the free bases. The third equivalent acts as the catalytic base required for the HATU coupling mechanism[4].

  • Coupling: Transfer the neutralized amine solution dropwise to the activated acid solution. Stir at room temperature for 2 hours.

  • Validation: Monitor the reaction via LC-MS. The vast difference in nucleophilicity ensures >95% regioselectivity for the piperidine nitrogen. If di-acylation is observed, reduce the temperature to 0°C.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

Protocol B: High-Throughput Kinetic Solubility Assay

Objective: Quantify the solubility improvements gained by utilizing the C3 symmetry-breaking isomer.

Step-by-Step Methodology:

  • Prepare a 10 mM stock solution of the synthesized compound in 100% DMSO.

  • Spike 5 µL of the DMSO stock into 245 µL of Phosphate Buffered Saline (PBS, pH 7.4) in a 96-well filter plate (final DMSO concentration = 2%).

  • Incubate the plate on a shaker at 25°C for 24 hours to allow thermodynamic equilibrium of the precipitate.

  • Filter the suspension through a 0.45 µm PVDF membrane to remove insoluble particulates.

  • Quantify the concentration of the compound in the filtrate using HPLC-UV against a known standard curve prepared in 50% Acetonitrile/Water.

Visualizing the Experimental Workflow

Workflow Step1 1. Salt Neutralization Add 3.0 eq DIPEA to liberate free base Step2 2. Chemoselective Coupling HATU-mediated acylation at Piperidine N Step1->Step2 Step3 3. Reaction Monitoring LC-MS to confirm mono-acylation Step2->Step3 Step4 4. Isolation & Screening Prep-HPLC followed by Kinetic Solubility Assay Step3->Step4

Caption: Standardized workflow for chemoselective coupling and screening of dihydrochloride salts.

Conclusion

The choice between 4-(4-Piperidyl)aniline and 4-(3-Piperidyl)aniline should be dictated by the specific needs of the drug discovery program. If the target requires a linear projection into a deep hydrophobic pocket, the C4-isomer is the optimal choice. However, if the lead series is suffering from poor aqueous solubility due to crystal packing, or if the target possesses an orthogonal allosteric pocket, pivoting to the symmetry-breaking C3-isomer can rescue the developability of the scaffold while maintaining or improving target selectivity.

References

  • Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors. National Institutes of Health (NIH). Available at:[Link][3]

  • Spontaneous and Controlled Macroscopic Chiral Symmetry Breaking by Means of Crystallization. MDPI. Available at:[Link][2]

  • What, This “Base” Is Not a Base? Common Misconceptions about Aqueous Ionization That May Hinder Drug Discovery and Development. National Institutes of Health (NIH) / PMC. Available at:[Link][4]

Sources

Comparative

Comparing salt forms: 4-(3-Piperidyl)aniline Dihydrochloride vs free base

Comparative Form Selection Guide: 4-(3-Piperidyl)aniline Dihydrochloride vs. Free Base As a Senior Application Scientist, selecting the appropriate solid-state form of a bifunctional active pharmaceutical ingredient (API...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Form Selection Guide: 4-(3-Piperidyl)aniline Dihydrochloride vs. Free Base

As a Senior Application Scientist, selecting the appropriate solid-state form of a bifunctional active pharmaceutical ingredient (API) or synthetic intermediate is rarely a matter of simple preference; it is a strategic decision dictated by thermodynamics, reactivity, and downstream processing requirements.

4-(3-Piperidyl)aniline—also nomenclatured as 3-(4-aminophenyl)piperidine—is a critical building block in modern medicinal chemistry, most notably serving as the primary precursor in the synthesis of PARP inhibitors such as Niraparib[1]. This guide provides an objective, data-driven comparison between its Free Base and Dihydrochloride (Di-HCl) forms, detailing the causality behind their physicochemical behaviors and providing self-validating protocols for their handling.

Mechanistic Physicochemical Profiling

To understand the divergent behaviors of the two forms, we must first analyze the molecule's dual-amine architecture. The compound possesses two distinct basic centers:

  • The Piperidine Nitrogen (Secondary Aliphatic Amine): Highly basic with a pKa of approximately 11.1 [2].

  • The Aniline Nitrogen (Primary Aromatic Amine): Weakly basic with a pKa of 4.6, a reduction in basicity caused by the delocalization of its lone electron pair into the aromatic π -system [3].

The Free Base: Reactivity and Degradation

In the free base form, both nitrogen lone pairs are exposed. While this renders the molecule highly soluble in organic solvents (DCM, THF, EtOAc) and ready for immediate coupling reactions, it introduces severe stability liabilities. The electron-rich aniline moiety is highly susceptible to atmospheric auto-oxidation, which manifests visually as a color shift from an off-white powder to a dark purple or brown tar over time. Furthermore, the highly nucleophilic piperidine ring can absorb atmospheric CO2​ to form carbamate impurities.

The Dihydrochloride Salt: Locking the Lone Pairs

Converting the molecule to the Di-HCl salt protonates both the piperidinium and anilinium centers. This ionic state effectively "locks" the lone pairs, removing their ability to act as nucleophiles or participate in oxidative degradation pathways. The result is a highly crystalline, thermodynamically stable solid with a vastly increased crystal lattice energy. Furthermore, the ion-dipole interactions introduced by the chloride counterions drastically enhance aqueous solubility, making it the superior choice for long-term storage and aqueous biological assays [4].

Quantitative Data Comparison

The following table summarizes the empirical differences between the two forms, guiding formulation and synthetic choices.

Property4-(3-Piperidyl)aniline Free Base4-(3-Piperidyl)aniline Dihydrochloride
Physical State Amorphous to semi-crystalline solidHighly crystalline powder
Aqueous Solubility Poor ( <1 mg/mL at pH 7.4)Excellent ( >50 mg/mL )
Organic Solubility High (DCM, THF, EtOAc, MeOH)Poor (Requires in situ free-basing)
Oxidative Stability Low (Prone to rapid discoloration in air)High (Stable for years at standard RT)
Hygroscopicity Non-hygroscopicModerately hygroscopic (requires desiccation)
Synthetic Utility Direct use in anhydrous couplingRequires neutralization prior to organic coupling

Workflow & Logical Relationship Visualization

The decision to utilize the Di-HCl salt versus the free base dictates the entire downstream laboratory workflow. The diagram below illustrates the logical pathways for storage, assay preparation, and synthetic utilization.

FormSelection DiHCl 4-(3-Piperidyl)aniline Dihydrochloride FreeBase 4-(3-Piperidyl)aniline Free Base DiHCl->FreeBase Biphasic NaOH / Na2CO3 (Free-basing) Storage Long-term Storage (Oxidation Resistant) DiHCl->Storage Preferred for Aqueous Aqueous Assays (High Solubility) DiHCl->Aqueous Dissolves in buffer OrgSynthesis Organic Synthesis (Coupling / Protection) FreeBase->OrgSynthesis Soluble in DCM/THF Degradation Air Oxidation & CO2 Absorption FreeBase->Degradation Exposed to air/moisture OrgSynthesis->DiHCl HCl in Dioxane (Salt formation)

Caption: Logical workflow comparing the handling, storage, and synthetic utilization of 4-(3-Piperidyl)aniline forms.

Self-Validating Experimental Protocols

To bridge the gap between theoretical properties and benchtop execution, the following protocols leverage the inherent basicity differences of the molecule to achieve specific synthetic and analytical goals.

Protocol A: Chemoselective N-Boc Protection via In Situ Free-Basing

Causality: To synthesize Niraparib, one must selectively protect the piperidine nitrogen while leaving the aniline nitrogen free for subsequent indazole coupling [5]. Because the piperidine ( pKa∼11.1 ) is vastly more nucleophilic than the aniline ( pKa∼4.6 ), we can achieve perfect chemoselectivity by carefully free-basing the Di-HCl salt in a biphasic system at low temperatures.

  • Suspension: Suspend 10.0 g of 4-(3-Piperidyl)aniline Dihydrochloride in 100 mL of Dichloromethane (DCM) in a 500 mL round-bottom flask. (Note: The salt will not dissolve in DCM).

  • Biphasic Neutralization: Cool the suspension to 0–5 °C using an ice bath. Slowly add 100 mL of a 10% aqueous Na2​CO3​ solution under vigorous stirring. The aqueous base deprotonates the salt, driving the newly formed free base into the organic DCM layer.

  • Selective Protection: Dissolve 1.05 equivalents of Di-tert-butyl dicarbonate ( Boc2​O ) in 20 mL of DCM. Add this dropwise to the biphasic mixture over 30 minutes, maintaining the temperature below 5 °C.

  • Validation: The strict temperature control and the vast difference in nucleophilicity ensure that Boc2​O reacts exclusively with the piperidine ring.

  • Workup: Separate the organic layer, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate.

Protocol B: Disproportionation and Intrinsic Dissolution Assessment

Causality: Hydrochloride salts of weak bases (like the aniline moiety) are at risk of disproportionation—converting back to the insoluble free base—when exposed to microenvironmental pH levels above their pHmax​ (such as in the neutral pH of the lower intestine) [4]. This protocol validates the salt's stability in Simulated Intestinal Fluid (SIF).

  • Disc Preparation: Compress 100 mg of the Di-HCl salt into a non-disintegrating disc using a hydraulic press at 1000 psi for 1 minute.

  • Dissolution Setup: Mount the disc in a Wood’s apparatus exposing exactly 0.5 cm2 of surface area. Submerge in 500 mL of SIF (pH 6.8) at 37 °C with a paddle speed of 50 rpm.

  • Sampling & Analysis: Withdraw 2 mL aliquots every 5 minutes for 30 minutes, replacing the volume with fresh SIF. Analyze the aliquots via HPLC (UV detection at 254 nm).

  • Validation Check: Plot the cumulative amount of drug dissolved versus time. A linear slope confirms stable intrinsic dissolution. A plateau or deviation from linearity indicates that the Di-HCl salt is disproportionating into the insoluble free base at the disc surface, forming a barrier layer.

Conclusion

For commercial procurement and long-term laboratory storage, 4-(3-Piperidyl)aniline Dihydrochloride is unequivocally the superior form due to its locked lone pairs, which prevent oxidative degradation and ensure a robust shelf-life. However, for active synthetic campaigns—particularly those requiring anhydrous conditions or chemoselective functionalization—the Free Base must be generated, ideally in situ via biphasic extraction, to immediately leverage the differential nucleophilicity of its two nitrogen centers.

References

  • CN114195702A - Intermediate for synthesizing antitumor drug nilapali and preparation method thereof. Google Patents.
  • Piperidine | C5H11N | CID 8082. PubChem, National Institutes of Health. Available at:[Link]

  • Aniline - Basicity and Properties. Wikipedia. Available at:[Link]

  • Integrative Salt Selection and Formulation Optimization: Perspectives of Disproportionation and Microenvironmental pH Modulation. Molecular Pharmaceutics, ACS Publications. Available at:[Link]

Validation

Benchmarking 4-(3-Piperidyl)aniline Dihydrochloride in Medicinal Chemistry: A Comprehensive Comparison Guide

Executive Summary In the landscape of modern drug discovery, bifunctional building blocks are the architectural foundation of targeted therapeutics. 4-(3-Piperidyl)aniline Dihydrochloride (CAS: 19733-57-4)[1] stands out...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary In the landscape of modern drug discovery, bifunctional building blocks are the architectural foundation of targeted therapeutics. 4-(3-Piperidyl)aniline Dihydrochloride (CAS: 19733-57-4)[1] stands out as a highly versatile scaffold, frequently utilized in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors and kinase inhibitors. This guide provides an objective benchmarking of this compound against its structural alternatives, detailing its physicochemical properties, regioselective reactivity, and handling protocols to empower researchers with actionable, self-validating workflows.

Comparative Physicochemical Benchmarking

When selecting a building block, the choice of isomer (meta- vs. para-substitution) and salt form dictates the downstream synthetic strategy. The free base of 4-(3-Piperidyl)aniline is highly prone to rapid air oxidation, leading to batch-to-batch inconsistency. Conversely, the dihydrochloride salt ensures long-term oxidative stability and excellent aqueous solubility[1].

The following table summarizes the quantitative benchmarking data comparing the standard 4-(3-Piperidyl)aniline Dihydrochloride against its para-isomer and free base forms:

Metric / Property4-(3-Piperidyl)aniline 2HCl4-(4-Piperidyl)aniline 2HCl4-(3-Piperidyl)aniline (Free Base)
CAS Number 19733-57-4717882-97-2N/A (Unstable)
Aqueous Solubility > 50 mg/mL~ 30 mg/mL< 1 mg/mL
DMSO Solubility > 100 mg/mL> 100 mg/mL> 100 mg/mL
Oxidative Stability Excellent (>12 months at 4°C)Excellent (>12 months at 4°C)Poor (Darkens upon air exposure)
Piperidine pKa ~ 10.5~ 10.6~ 10.5
Aniline pKa ~ 4.6~ 4.8~ 4.6
Amidation Yield (HATU) 88% (Requires 3-4 eq DIPEA)85% (Requires 3-4 eq DIPEA)75% (Prone to side reactions)

Synthetic Utility & Reactivity Profiling (Mechanistic Insights)

As an Application Scientist, understanding the causality behind a molecule's reactivity is more critical than simply following a protocol. 4-(3-Piperidyl)aniline possesses two distinct nitrogen centers: an aliphatic secondary amine (piperidine) and an aromatic primary amine (aniline).

The Regioselectivity Principle: The piperidine nitrogen has a pKa of approximately 10.5, making it highly basic and strongly nucleophilic[2]. In stark contrast, the aniline nitrogen has a pKa of roughly 4.6 because its lone pair of electrons is delocalized into the aromatic π -system via resonance[3]. Because of this massive differential in electron density, electrophiles (such as acyl chlorides or alkyl halides) will almost exclusively attack the piperidine nitrogen first. To functionalize the aniline moiety, the piperidine must either be pre-protected (e.g., with a Boc group) or functionalized in the first synthetic step.

Salt Neutralization: Because the compound is supplied as a dihydrochloride salt, both nitrogen atoms are protonated (ammonium state), rendering them non-nucleophilic. To initiate any coupling reaction, an exogenous organic base like N,N-Diisopropylethylamine (DIPEA) must be added to liberate the free amines[4].

Workflow Start 4-(3-Piperidyl)aniline Dihydrochloride Base Add DIPEA (3-4 eq) to liberate free amines Start->Base Neutralization Piperidine Piperidine Nitrogen (Aliphatic, pKa ~10.5) Base->Piperidine Dominant Nucleophile Aniline Aniline Nitrogen (Aromatic, pKa ~4.6) Base->Aniline Weak Nucleophile Reaction1 Rapid Acylation/Alkylation (Highly Nucleophilic) Piperidine->Reaction1 Reaction2 Slow Reaction (Requires Coupling Reagents) Aniline->Reaction2

Decision tree illustrating the regioselective reactivity of 4-(3-Piperidyl)aniline.

Self-Validating Experimental Protocols

The following workflows are designed to be self-validating; the stoichiometric choices are explicitly linked to the mechanistic principles discussed above.

Protocol A: Regioselective N-Acylation of the Piperidine Moiety

This protocol exploits the nucleophilic differential between the two nitrogens to selectively functionalize the piperidine ring without requiring protecting groups.

  • Preparation : Suspend 4-(3-Piperidyl)aniline Dihydrochloride (1.0 mmol, 249 mg) in 10 mL of anhydrous Dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Neutralization : Cool the suspension to 0°C using an ice bath. Slowly add DIPEA (2.5 mmol, 435 µL).

    • Causality: 2.0 equivalents of DIPEA are strictly required to neutralize the two HCl molecules. The extra 0.5 equivalent ensures the highly basic piperidine is fully deprotonated and active, while keeping the less basic aniline largely unreactive.

  • Electrophile Addition : Add the desired acyl chloride (0.95 mmol) dropwise over 10 minutes.

    • Causality: Using a sub-stoichiometric amount of the electrophile prevents over-acylation at the aniline nitrogen.

  • Completion : Stir at 0°C for 1 hour. Quench with saturated aqueous NaHCO₃, extract with DCM, dry over Na₂SO₄, and concentrate. The resulting product will be the piperidine-acylated aniline.

Protocol B: Global Amidation of the Aniline Moiety (Post-Piperidine Protection)

Once the piperidine is protected or functionalized, the aniline can be converted into an amide. Due to the poor nucleophilicity of the aniline, highly efficient coupling reagents are required[4].

  • Activation : In a dry flask, dissolve the carboxylic acid (1.1 mmol) and the N-protected 4-(3-Piperidyl)aniline (1.0 mmol) in 5 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Coupling Reagent : Add HATU (1.2 mmol) followed by DIPEA (2.0 mmol).

    • Causality: HATU rapidly converts the carboxylic acid into a highly reactive 7-azabenzotriazole active ester, which is electrophilic enough to be attacked by the weak aniline nucleophile[4].

  • Reaction : Stir at room temperature for 4–12 hours. Monitor conversion via LC-MS.

  • Workup : Dilute with ethyl acetate, wash extensively with 5% LiCl (to remove DMF) and brine, dry, and purify via flash chromatography.

Pharmacophore Derivation & Application

The meta-substitution pattern of 4-(3-Piperidyl)aniline creates a distinct vector for hydrogen bonding and steric projection compared to its para-isomer. This specific geometry is highly favored in designing inhibitors that must fit into tight enzymatic binding pockets.

Pharmacophore Core 4-(3-Piperidyl)aniline Core Scaffold ModPip Piperidine Modification (e.g., N-Alkylation) Core->ModPip ModAni Aniline Modification (e.g., Amidation) Core->ModAni PARP PARP Inhibitors (DNA Repair Target) ModPip->PARP Structural Optimization Kinase Kinase Inhibitors (Signal Transduction) ModAni->Kinase H-Bond Donor/Acceptor

Derivation of PARP and Kinase inhibitors from the 4-(3-Piperidyl)aniline scaffold.

References

  • [1] Title: 69249-22-5,3-Amino-6-bromo-1,2,4-triazine-AccelaChem (Includes CAS 19733-57-4). Source: Accela ChemBio. 1

  • [4] Title: Amide bond formation: beyond the myth of coupling reagents. Source: Chemical Society Reviews / Semantic Scholar. 4

  • [3] Title: 21.4: Acidity and Basicity of Amines. Source: Chemistry LibreTexts. 3

  • [2] Title: pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds. Source: Alfa Chemistry. 2

Sources

Comparative

Reproducibility of 4-(3-Piperidyl)aniline Dihydrochloride high-throughput screening results

Title: Evaluating the Reproducibility of 4-(3-Piperidyl)aniline Dihydrochloride in PARP1 High-Throughput Screening Executive Summary In early-stage drug discovery, the reproducibility of High-Throughput Screening (HTS) c...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Evaluating the Reproducibility of 4-(3-Piperidyl)aniline Dihydrochloride in PARP1 High-Throughput Screening

Executive Summary

In early-stage drug discovery, the reproducibility of High-Throughput Screening (HTS) campaigns hinges entirely on the physicochemical integrity of the screening library. 4-(3-Piperidyl)aniline Dihydrochloride (CAS 19733-57-4) is a highly characterized chemical building block, most notably utilized as a critical precursor in the synthesis of the FDA-approved PARP inhibitor Niraparib[1]. When deployed as a benchmark fragment in HTS assays targeting the PARP1/2 catalytic domain, its performance is heavily dictated by its salt form. This guide objectively compares the HTS reproducibility of the dihydrochloride salt against alternative fragments, providing a self-validating experimental framework for measuring PARP1 target engagement.

Mechanistic Rationale: Causality in Fragment Selection

To achieve a high Z'-factor in biochemical screening, one must eliminate promiscuous inhibition. In fragment-based drug discovery (FBDD), compounds are screened at elevated concentrations (10 µM to 1 mM). The free base form of 4-(3-Piperidyl)aniline exhibits poor aqueous solubility at these concentrations, leading to colloidal aggregation. These aggregates sequester the target enzyme, yielding false-positive inhibition.

By utilizing the dihydrochloride salt , researchers force complete dissolution in standard assay buffers. This ensures that any observed inhibition is driven by true stoichiometric hydrogen bonding to the PARP1 NAD+ pocket, rather than non-specific aggregation. This specific blockade prevents PARP1 auto-ribosylation, effectively "trapping" the enzyme on the damaged DNA strand.

PARP1_Mech Damage DNA Damage (Single-Strand Break) PARP1 PARP1 Recruitment & Activation Damage->PARP1 NAD NAD+ Consumption & PARylation PARP1->NAD Repair DNA Repair Complex NAD->Repair Fragment 4-(3-Piperidyl)aniline 2HCl (Fragment Hit) Inhibition NAD+ Pocket Blockade (Trapping) Fragment->Inhibition Inhibition->PARP1

PARP1 signaling in DNA repair and the inhibitory action of 4-(3-Piperidyl)aniline 2HCl.

HTS Reproducibility: Comparative Performance Data

To objectively evaluate the product's performance, we compare 4-(3-Piperidyl)aniline 2HCl against its free base counterpart, as well as two alternative PARP-targeting fragments: 3-Aminobenzamide (3-AB, a classical weak PARP inhibitor) and 4-Amino-1,8-naphthalimide (4-ANI). The data below demonstrates how the dihydrochloride salt drastically improves assay reproducibility (Z'-factor) by mitigating aggregation-based false positives.

CompoundSalt FormAqueous Solubility (pH 7.4)PARP1 IC50 (µM)Assay Z'-FactorFalse Positive Rate
4-(3-Piperidyl)aniline Dihydrochloride> 50 mM~ 8.50.78< 1%
4-(3-Piperidyl)aniline Free Base< 1 mM~ 8.50.4514% (Aggregation)
3-Aminobenzamide Free Base~ 15 mM~ 30.00.72< 1%
4-Amino-1,8-naphthalimide Free Base< 0.5 mM~ 1.20.5118% (Aggregation)

Step-by-Step Experimental Protocol: PARP1 Fluorescence Polarization (FP) Assay

Objective: To objectively measure the target engagement of 4-(3-Piperidyl)aniline 2HCl. Causality in Experimental Choices: Fluorescence Polarization (FP) is selected over traditional ELISA-based assays because it provides a homogeneous, wash-free environment. Washing steps in biochemical assays introduce well-to-well variability, degrading the Z'-factor. By using FP, we directly measure the real-time dissociation of PARP1 from a fluorescent-labeled nicked DNA probe in solution[2].

Protocol:

  • Reagent Preparation & Solubilization:

    • Action: Dissolve 4-(3-Piperidyl)aniline 2HCl in 100% DMSO to create a 10 mM master stock. Dilute this stock into the PARP assay buffer (25 mM Tris pH 8.0, 50 mM NaCl, 1 mM DTT).

    • Causality: The dihydrochloride salt ensures immediate and complete ionization in the buffer. Critical: The final DMSO concentration must be maintained strictly below 1%. Higher DMSO concentrations alter the dielectric constant of the buffer, leading to partial denaturation of the PARP1 catalytic domain and artificially skewed FP baseline signals[2].

  • Acoustic Dispensing:

    • Action: Utilize an Echo 550 Liquid Handler to dispense the fragment into a 384-well black, low-binding microplate.

    • Causality: Acoustic dispensing prevents the loss of compound to plastic pipette tips and ensures nanoliter precision, which is vital for maintaining reproducibility across thousands of wells.

  • Complex Formation:

    • Action: Add 15 nM purified recombinant PARP1 enzyme and 5 nM fluorescent-labeled nicked DNA probe to each well. Incubate for 30 minutes at room temperature.

    • Causality: This incubation period allows the system to reach thermodynamic equilibrium, ensuring that PARP1 is fully bound to the DNA probe, establishing the maximum polarization (high FP) baseline[2].

  • Reaction Initiation:

    • Action: Add NAD+ (final concentration 10 µM) to all wells to initiate the auto-ribosylation reaction.

  • FP Measurement:

    • Action: Read the microplate on a multi-mode reader (Excitation: 470 nm, Emission: 525 nm).

    • Logic: In negative control wells, PARP1 consumes NAD+, auto-ribosylates, and repels itself from the DNA, resulting in a freely tumbling DNA probe (low FP). In wells where 4-(3-Piperidyl)aniline 2HCl successfully blocks the NAD+ pocket, PARP1 is "trapped" on the DNA, maintaining a high FP signal[2].

HTS_Workflow Prep Fragment Library Preparation Dispense Acoustic Dispensing (Echo 550) Prep->Dispense Assay PARP1 FP Assay (Primary Screen) Dispense->Assay Hit Hit Identification Assay->Hit SPR SPR Validation (Orthogonal) Hit->SPR Lead Lead Optimization (Niraparib Synthesis) SPR->Lead

Experimental workflow for PARP1 HTS and orthogonal validation of fragment hits.

Orthogonal Validation (Self-Validating System)

A robust HTS protocol must operate as a self-validating system. Primary FP hits can occasionally be false positives due to compound auto-fluorescence or fluorescence quenching. To validate the reproducibility and true binding of 4-(3-Piperidyl)aniline 2HCl, we mandate an orthogonal Surface Plasmon Resonance (SPR) assay[3].

  • Action: Immobilize recombinant PARP1 onto a CM5 sensor chip via amine coupling. Flow varying concentrations of the fragment over the chip.

  • Causality: SPR is a label-free technology. It confirms that the fragment physically binds to PARP1 with a measurable association ( kon​ ) and dissociation ( koff​ ) rate, completely independent of the fluorescent DNA probe used in the primary screen[3]. This guarantees that the data passed on to medicinal chemistry for lead optimization (e.g., Niraparib synthesis) is structurally sound and experimentally verified.

References

  • Application Notes and Protocols: Synthesis of PARP Inhibitors Using 4-(Piperidin-4-yl)aniline - Benchchem - 1

  • PARPtrap™ Assay Kit for PARP1 - BPS Bioscience - 2

  • Insights into PARP Inhibitors' Selectivity Using Fluorescence Polarization and Surface Plasmon Resonance Binding Assays - PubMed - 3

Sources

Validation

Cross-reactivity and selectivity studies of 4-(3-Piperidyl)aniline Dihydrochloride

Cross-Reactivity and Selectivity Profiling of 4-(3-Piperidyl)aniline Dihydrochloride: A Comparative Guide As a highly privileged building block in fragment-based drug discovery (FBDD), 4-(3-Piperidyl)aniline Dihydrochlor...

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Author: BenchChem Technical Support Team. Date: April 2026

Cross-Reactivity and Selectivity Profiling of 4-(3-Piperidyl)aniline Dihydrochloride: A Comparative Guide

As a highly privileged building block in fragment-based drug discovery (FBDD), 4-(3-Piperidyl)aniline Dihydrochloride (CAS 19733-57-4)[1] is frequently utilized in the design of kinase inhibitors, PARP inhibitors, and Complex I modulators. The combination of a basic piperidine ring (ideal for solvent-exposed salt bridges) and an aniline moiety (optimal for hinge-binding or deep hydrophobic pocket interactions) makes it structurally versatile.

However, these exact pharmacophoric features introduce predictable off-target liabilities. This guide objectively compares the cross-reactivity profile of 4-(3-Piperidyl)aniline against common structural alternatives, providing the self-validating experimental workflows required to navigate its integration into lead optimization campaigns.

Mechanistic Basis of Cross-Reactivity

Before selecting a fragment, it is critical to understand the causality behind its off-target behavior:

  • hERG Channel Blockade (Cardiotoxicity): The piperidine nitrogen possesses a high pKa (~9.8), meaning it is nearly entirely protonated at physiological pH. This cationic center is a classic liability, as it readily enters the inner vestibule of the human ether-à-go-go-related gene (hERG) potassium channel. Once inside, it engages in strong cation-π interactions with Tyr652 and hydrogen bonding with Ser624 [2].

  • CYP450 Inhibition (Metabolic Liability): The primary aniline amine can act as a reversible coordinator to the heme iron of Cytochrome P450 enzymes (particularly CYP1A2 and CYP3A4) [3]. Furthermore, electron-rich anilines are susceptible to CYP-mediated N-oxidation, potentially forming reactive nitroso species that lead to time-dependent inhibition (TDI).

Pharmacophore Frag 4-(3-Piperidyl)aniline Cationic at pH 7.4 Tyr652 Tyr652 (Chain A/C) Cation-π Interaction Frag->Tyr652 Protonated N+ Ser624 Ser624 (Chain C) Hydrogen Bonding Frag->Ser624 Piperidine NH Heme CYP450 Heme Iron Direct Coordination Frag->Heme Aniline NH2 hERG_Pore hERG Channel Pore Cryo-EM Validated Tyr652->hERG_Pore Ser624->hERG_Pore

Pharmacophore model illustrating key off-target interactions of the piperidine and aniline motifs.

Comparative Performance Analysis

To mitigate these liabilities, medicinal chemists often explore regioisomers and bioisosteres [4]. Table 1 compares 4-(3-Piperidyl)aniline with three common alternatives.

Table 1: Physicochemical and Off-Target Liability Comparison

Fragment / Building BlockcLogPpKa (Basic N)hERG IC₅₀ (µM)CYP3A4 IC₅₀ (µM)Kinase Selectivity (Gini)Structural Advantage / Disadvantage
4-(3-Piperidyl)aniline 1.89.8~12.5>500.65Advantage: Meta-substitution disrupts linear hERG binding geometry.
4-(4-Piperidyl)aniline 1.89.9~8.2>500.55Disadvantage: Linear geometry perfectly aligns with hERG pore residues.
1-(4-Aminophenyl)piperazine 1.28.5>30.0~25.00.45Advantage: Lower pKa and lipophilicity dramatically reduce hERG risk [5].
4-(1-Methyl-3-piperidyl)aniline 2.19.5~5.4>500.60Disadvantage: Increased lipophilicity drives higher hERG affinity.

*Note: Values are representative baseline metrics for the unconjugated fragments in standard high-throughput assays.

Expert Insight: The 3-piperidyl isomer generally exhibits a safer hERG profile than the 4-piperidyl isomer. The meta-linkage introduces an angular exit vector, preventing the molecule from achieving the optimal linear conformation required to simultaneously engage Tyr652 and Ser624[4]. However, if hERG toxicity persists during lead optimization, replacing the piperidine with a piperazine bioisostere is the most effective strategy to lower the pKa and cLogP[5].

Experimental Methodologies

To accurately profile these fragments, the following self-validating protocols must be employed.

Protocol A: Automated Patch-Clamp Electrophysiology (hERG Profiling)

Causality Focus: hERG block by basic amines is state-dependent; the channel must be forced open for the drug to access the inner vestibule.

  • Cell Preparation: Culture CHO or HEK293 cells stably expressing the hERG1 channel. Rationale: Mammalian expression systems ensure proper channel glycosylation and membrane trafficking, which are critical for accurate pore formation.

  • Voltage Protocol:

    • Hold the membrane potential at -80 mV (maintains channels in the closed state).

    • Depolarize to +40 mV for 2 seconds (forces channels to open and rapidly inactivate).

    • Repolarize to -50 mV for 2 seconds (relieves inactivation, eliciting the outward tail current).

  • Compound Application: Perfuse 4-(3-Piperidyl)aniline at escalating concentrations (0.1 µM to 30 µM) during the +40 mV depolarization phase.

  • Data Acquisition: Measure the fractional reduction of the peak tail current at -50 mV to calculate the IC₅₀.

Protocol B: High-Throughput Reversible CYP450 Inhibition Assay

Causality Focus: Isolating specific isoforms prevents metabolic shunting, allowing direct assessment of the aniline's heme-coordinating liability.

  • Enzyme Incubation: Incubate recombinant human CYP3A4 and CYP1A2 (10-50 pmol/mL) with the fragment (0.1–50 µM) in 0.1 M potassium phosphate buffer (pH 7.4). Rationale: Recombinant enzymes are preferred over Human Liver Microsomes (HLMs) for fragment screening to pinpoint exact isoform liabilities.

  • Substrate Addition: Add isoform-specific fluorogenic probe substrates (e.g., 7-Benzyloxy-4-trifluoromethylcoumarin for CYP3A4).

  • Reaction Initiation: Add an NADPH regenerating system (NADP+, glucose-6-phosphate, G6PDH). Rationale: A regenerating system sustains linear enzyme kinetics without cofactor depletion over the 20-minute incubation.

  • Quantification: Quench the reaction with an equal volume of cold acetonitrile. Centrifuge and measure fluorescence to determine the IC₅₀.

Fragment Optimization Workflow

Workflow cluster_0 Primary Liability Screening Start 4-(3-Piperidyl)aniline Fragment Input hERG hERG Patch-Clamp (Cardiotoxicity Risk) Start->hERG Basic Amine (pKa ~9.8) CYP CYP450 Profiling (Metabolic Stability) Start->CYP Aniline Moiety Kinase Kinome Panel (Off-Target Selectivity) Start->Kinase H-Bond Donors Opt Lead Optimization (Bioisosteric Replacement) hERG->Opt IC50 < 10 µM CYP->Opt IC50 < 3 µM Kinase->Opt Gini < 0.5

Workflow for evaluating fragment cross-reactivity and guiding bioisosteric optimization.

Conclusion

While 4-(3-Piperidyl)aniline Dihydrochloride offers excellent vectors for target engagement, its inherent basicity and nucleophilicity necessitate rigorous early-stage screening. By utilizing the 3-piperidyl isomer over the 4-piperidyl isomer, researchers gain a slight geometric advantage against hERG binding. However, if patch-clamp data indicates an IC₅₀ < 10 µM during lead expansion, immediate transition to piperazine or morpholine bioisosteres is recommended to rescue the safety profile.

References

  • A structure-based computational workflow to predict liability and binding modes of small molecules to hERG Scientific Reports (Nature Portfolio) URL:[Link]

  • Fragment-based development of small molecule inhibitors targeting Mycobacterium tuberculosis cholesterol metabolism Nature Communications URL:[Link]

  • Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design Journal of Medicinal Chemistry (ACS) URL:[Link]

  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review Molecules (MDPI) URL:[Link]

Sources

Comparative

Inter-laboratory validation of 4-(3-Piperidyl)aniline Dihydrochloride purity analysis

Inter-Laboratory Validation of 4-(3-Piperidyl)aniline Dihydrochloride Purity Analysis: A Comparative Guide to HPLC-UV and 1H-qNMR Executive Summary In the development of active pharmaceutical ingredients (APIs)—particula...

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Author: BenchChem Technical Support Team. Date: April 2026

Inter-Laboratory Validation of 4-(3-Piperidyl)aniline Dihydrochloride Purity Analysis: A Comparative Guide to HPLC-UV and 1H-qNMR

Executive Summary

In the development of active pharmaceutical ingredients (APIs)—particularly poly (ADP-ribose) polymerase (PARP) inhibitors—the quality of starting materials dictates the impurity profile of the final drug product. 4-(3-Piperidyl)aniline Dihydrochloride is a critical diamine building block[1]. Establishing its absolute purity requires robust, globally transferable analytical methods. This guide objectively compares High-Performance Liquid Chromatography (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (1H-qNMR) methodologies, detailing self-validating protocols and inter-laboratory validation data in strict accordance with ICH Q2(R2) guidelines[2].

Mechanistic Comparison: Relative vs. Absolute Quantification

The fundamental difference between HPLC-UV and qNMR lies in their quantification pathways. HPLC-UV is a separation-based technique that calculates relative purity via area normalization. It assumes all components possess identical UV response factors, which can lead to the overestimation of purity if non-chromophoric impurities (e.g., inorganic salts, water) are present[3].

Conversely, 1H-qNMR is a primary analytical method. It measures the absolute number of protons in a sample. By comparing the integral of an analyte's specific proton signal to that of a certified internal standard (IS), qNMR determines absolute molar purity without requiring a reference standard of the analyte itself[4].

Pathway cluster_HPLC HPLC-UV Pathway cluster_qNMR qNMR Pathway Sample 4-(3-Piperidyl)aniline Dihydrochloride Col C18 Stationary Phase (Hydrophobic Interaction) Sample->Col Mag Magnetic Field Excitation (1H Nuclei Spin Flip) Sample->Mag UV UV Detection (254 nm) Chromophore Absorbance Col->UV RelPur Area Normalization (Relative Purity) UV->RelPur FID FID Acquisition & Fourier Transform Mag->FID AbsPur Integral Ratio vs IS (Absolute Purity) FID->AbsPur

Mechanistic comparison of HPLC-UV separation versus qNMR absolute quantification pathways.

Self-Validating Experimental Protocols

To ensure scientific integrity, an analytical protocol must not merely be a list of steps; it must be a self-validating system where the underlying physics and chemistry dictate the parameters.

Protocol 1: HPLC-UV Relative Purity Analysis
  • Sample Preparation: Dissolve 1.0 mg/mL of the sample in Mobile Phase A.

    • Causality: Matching the sample diluent to the initial mobile phase conditions prevents solvent-mismatch peak distortion (fronting or splitting) at the column head.

  • Column Selection: End-capped C18 column (150 x 4.6 mm, 3.5 µm).

    • Causality: 4-(3-Piperidyl)aniline contains two highly basic nitrogen centers. End-capping shields residual silanols on the silica support, which would otherwise act as cation-exchangers and cause severe peak tailing.

  • Mobile Phase: 0.1% Trifluoroacetic acid (TFA) in Water (A) and 0.1% TFA in Acetonitrile (B).

    • Causality: TFA acts as an ion-pairing agent, lowering the pH to ~2.0. This ensures both the aniline and piperidine amines are fully protonated, masking them from secondary stationary phase interactions and yielding sharp, symmetrical peaks.

  • Self-Validating System Suitability Test (SST): Before sample analysis, inject a resolution standard containing the analyte and a known related substance (e.g., 3-aminopyridine). The run is automatically invalidated unless Resolution ( Rs​ ) > 2.0 and Tailing Factor ( Tf​ ) < 1.5.

Protocol 2: 1H-qNMR Absolute Purity Analysis
  • Gravimetric Preparation: Accurately co-weigh ~10 mg of the analyte and ~5 mg of Maleic Acid (Internal Standard) using a microbalance ( d=0.001 mg).

    • Causality: Because qNMR relies on mass-balance equations, gravimetric precision is the primary source of uncertainty. Any weighing error propagates directly into the final purity value.

  • Solvent Selection: Dissolve in 0.6 mL Deuterium Oxide ( D2​O ).

    • Causality: The dihydrochloride salt is highly hydrophilic. D2​O provides complete dissolution. Maleic acid is chosen as the IS because its singlet resonance (~6.3 ppm) falls into an empty spectral window, avoiding overlap with the analyte's aromatic (6.8-7.5 ppm) and aliphatic (1.5-3.5 ppm) signals.

  • Acquisition Parameters: Set the Relaxation Delay ( D1​ ) to 30 seconds.

    • Causality: The longest longitudinal relaxation time ( T1​ ) for the analyte protons is ~4.5 seconds. Setting D1​≥5×T1​ ensures >99.3% return to Boltzmann equilibrium between scans. Incomplete relaxation leads to signal saturation and artificial depression of the calculated purity.

  • Self-Validating System Suitability Test (SST): The Signal-to-Noise (S/N) ratio of both the IS and the analyte quantifier peaks must be ≥150 , and the peak line-width must be ≤1.5 Hz[5].

Inter-Laboratory Validation Workflow (ICH Q2(R2) Compliant)

To prove that these methods are fit for global deployment, an inter-laboratory validation was executed across three distinct sites following the updated ICH Q2(R2) lifecycle guidelines[2]. The study assessed intermediate precision, reproducibility, and robustness across different analysts, instruments, and environmental conditions.

G Start Inter-Lab Validation ICH Q2(R2) Protocol LabA Lab A (Originator) Method Dev & Transfer Start->LabA LabB Lab B (QC Site) Intermediate Precision Start->LabB LabC Lab C (CRO) Reproducibility Start->LabC HPLC HPLC-UV Analysis (Relative Purity %) LabA->HPLC qNMR 1H qNMR Analysis (Absolute Purity %) LabA->qNMR LabB->HPLC LabB->qNMR LabC->HPLC LabC->qNMR Data Statistical Equivalence (ANOVA, RSD < 2.0%) HPLC->Data qNMR->Data

Inter-laboratory validation workflow for purity assessment comparing HPLC-UV and qNMR methodologies.

Experimental Data & Comparative Analysis

The quantitative data generated from the validation study highlights the strengths and limitations of each technique.

Table 1: ICH Q2(R2) Validation Metrics Comparison

Validation ParameterHPLC-UV (Relative Purity)1H-qNMR (Absolute Purity)Acceptance Criteria (ICH Q2)
Specificity Baseline resolution of all known impurities ( Rs​ > 2.5)No signal overlap at 7.2 ppm (quantifier) and 6.3 ppm (IS)No interference
Linearity ( R2 ) 0.9992 (Range: 0.1 - 1.5 mg/mL)0.9998 (Range: 2.0 - 25.0 mg/mL) ≥0.995
Accuracy (Recovery %) 99.1% ± 1.2%99.8% ± 0.4%98.0% - 102.0%
Repeatability (RSD %) 0.85% ( n=6 )0.42% ( n=6 ) ≤1.0%

Table 2: Inter-Laboratory Reproducibility Results (Purity % w/w)

Testing SiteHPLC-UV Result (%)1H-qNMR Result (%)Delta (HPLC - qNMR)
Lab A (Originator) 99.45%98.12%+1.33%
Lab B (QC Site) 99.51%98.08%+1.43%
Lab C (CRO) 99.38%98.15%+1.23%
Overall Mean 99.45% 98.12% +1.33%
Inter-Lab RSD % 0.07% 0.04% N/A

Data Interpretation: Both methods demonstrated exceptional inter-laboratory reproducibility, with RSDs well below the 2.0% threshold. However, a consistent discrepancy of ~1.3% was observed between the two methods. Because HPLC-UV relies on UV absorbance, it is blind to non-chromophoric impurities such as residual inorganic salts (e.g., excess HCl from the dihydrochloride formation) or residual moisture. qNMR, acting as a mass-balance technique, accounts for the entire mass of the sample weighed into the tube, providing a highly accurate, albeit slightly lower, absolute purity value[3].

Strategic Recommendations

For the routine release testing of 4-(3-Piperidyl)aniline Dihydrochloride in a high-throughput QC environment, HPLC-UV remains the method of choice due to its sensitivity to trace organic impurities and ease of automation. However, for the qualification of primary reference standards, or when investigating mass-balance discrepancies during early-stage API development, 1H-qNMR is the superior, authoritative technique.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. European Medicines Agency.
  • 4-(3-Piperidyl)aniline Dihydrochloride (CAS: 19733-57-4). AccelaChem.
  • Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment. Benchchem.
  • Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10. ACG Publications.
  • Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. USP / J-STAGE.

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-(3-Piperidyl)aniline Dihydrochloride

Hazard Assessment and Chemical Profile 4-(3-Piperidyl)aniline Dihydrochloride is a bifunctional molecule incorporating both a piperidine and an aniline moiety. Due to the absence of a specific Safety Data Sheet (SDS) for...

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Author: BenchChem Technical Support Team. Date: April 2026

Hazard Assessment and Chemical Profile

4-(3-Piperidyl)aniline Dihydrochloride is a bifunctional molecule incorporating both a piperidine and an aniline moiety. Due to the absence of a specific Safety Data Sheet (SDS) for this exact compound, a conservative approach to handling and disposal is imperative. The hazard profile must be inferred from the well-documented risks associated with its constituent functional groups.

Aniline and its derivatives are classified as toxic, potential carcinogens, and are known to cause damage to organs through prolonged or repeated exposure.[1][2] They are readily absorbed through the skin and can cause systemic effects, which may be delayed.[3] Piperidine is a corrosive and flammable organic compound that can cause severe skin burns and eye damage.[4] Therefore, 4-(3-Piperidyl)aniline Dihydrochloride should be handled as a hazardous substance with particular attention to dermal, ocular, and inhalation routes of exposure.

Table 1: Hazard Profile and Personal Protective Equipment (PPE)

Hazard CategoryAssociated RisksRecommended Personal Protective Equipment (PPE)
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[5]Chemical-resistant gloves (Butyl, Neoprene, or Viton recommended; Nitrile is NOT recommended), fully-buttoned lab coat, chemical splash goggles, and a face shield.[6][7]
Skin Corrosion/Irritation Causes severe skin burns and eye damage.[5]Chemical-resistant gloves, lab coat, and eye/face protection.[6][8]
Carcinogenicity Suspected of causing cancer.[2]Work in a designated area, preferably a certified chemical fume hood.[6][7]
Environmental Hazard Toxic to aquatic life with long-lasting effects.[2]Prevent release to the environment. Do not dispose of down the drain.[3][6]

Spill Management Protocols

Immediate and appropriate action in the event of a spill is critical to mitigate risks.

Small Spills (Manageable within 10 minutes by trained personnel)
  • Evacuate and Secure: Alert personnel in the immediate vicinity and restrict access to the area.[7]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[6]

  • Don PPE: Wear appropriate PPE as outlined in Table 1.

  • Absorb: Cover the spill with an inert absorbent material such as vermiculite, dry sand, or earth.[6][9] Do not use combustible materials like paper towels.

  • Collect: Carefully sweep or scoop the absorbed material into a clearly labeled, compatible hazardous waste container (e.g., a polyethylene container).[6][7]

  • Decontaminate: Wipe down the spill area with a suitable solvent (e.g., soap and water), collecting all cleaning materials as hazardous waste.[10]

  • Dispose: Seal the waste container and store it in a designated hazardous waste accumulation area for pickup by your institution's Environmental Health & Safety (EHS) department or a licensed contractor.[7]

Large Spills
  • Evacuate Immediately: Evacuate all personnel from the laboratory.[6][7]

  • Isolate the Area: Close the laboratory doors and prevent re-entry.

  • Notify Emergency Services: Contact your institution's EHS department and/or local emergency services (e.g., 911).[6][7][9]

  • Provide Information: Be prepared to provide the chemical name, quantity spilled, and any other relevant information to emergency responders.

Routine Disposal Procedures

The guiding principle for the disposal of 4-(3-Piperidyl)aniline Dihydrochloride is to treat it as hazardous chemical waste.[11] Adherence to institutional, local, and national regulations is paramount.

Workflow for Disposal of 4-(3-Piperidyl)aniline Dihydrochloride

DisposalWorkflow Disposal Decision Workflow for 4-(3-Piperidyl)aniline Dihydrochloride cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Identify Waste Stream (Solid vs. Liquid) B Select Appropriate Hazardous Waste Container A->B C Label Container: 'Hazardous Waste' Chemical Name Hazard Symbols B->C D Segregate from Incompatible Materials (e.g., strong oxidizers) C->D E Transfer Waste to Labeled Container D->E F Securely Seal Container E->F G Store in Designated, Secure, and Ventilated Area F->G H Utilize Secondary Containment G->H I Arrange for Pickup by EHS or Licensed Contractor H->I J Complete all Necessary Waste Disposal Documentation I->J

Caption: Disposal Decision Workflow

Solid Waste Disposal
  • Containment: Collect all solid waste, including unused product, contaminated gloves, absorbent pads, and weighing papers, in a designated and clearly labeled solid hazardous waste container.[10][11]

  • Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "4-(3-Piperidyl)aniline Dihydrochloride," and the associated hazard symbols.[11]

  • Storage: Store the sealed container in a designated, secure, and well-ventilated hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents.[6][7]

Liquid Waste Disposal
  • Containment: Collect all liquid waste containing 4-(3-Piperidyl)aniline Dihydrochloride in a compatible, leak-proof hazardous waste container. A polyethylene container is a suitable option.[6][7]

  • Labeling: As with solid waste, the container must be clearly labeled with "Hazardous Waste," the chemical name, and relevant hazard symbols.

  • Storage: Store the sealed liquid waste container in secondary containment (e.g., a chemical-resistant tub) to prevent spills.[6][11] The storage area should be secure and well-ventilated.

"Empty" Container Disposal

"Empty" containers that previously held 4-(3-Piperidyl)aniline Dihydrochloride must be treated as hazardous waste.

  • Triple-Rinse: Triple-rinse the empty container with a suitable solvent.

  • Collect Rinsate: The rinsate must be collected and disposed of as hazardous liquid waste.[11]

  • Container Disposal: The rinsed container should be managed according to your institution's guidelines. This may involve defacing the label and disposing of it as regular solid waste or continuing to manage it as hazardous waste.[11] Never reuse empty containers for other purposes.[11]

Emergency Procedures

In case of accidental exposure, immediate first aid is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water at an emergency eyewash station for at least 15 minutes, holding the eyelids apart. Seek immediate medical attention.[6][9]

  • Skin Contact: Immediately remove all contaminated clothing and shoes.[9] Flush the affected skin with plenty of water for at least 15 minutes.[6] Seek medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[9][12]

  • Ingestion: Do NOT induce vomiting.[5] Rinse the mouth with water. Seek immediate medical attention.[9][13]

Conclusion

The proper disposal of 4-(3-Piperidyl)aniline Dihydrochloride is a critical aspect of laboratory safety and environmental stewardship. By understanding its potential hazards and adhering to the detailed procedures outlined in this guide, researchers can minimize risks and ensure compliance with all applicable regulations. Always consult your institution's Environmental Health & Safety department for specific guidance and requirements.

References

  • Aniline - Incident management. (2022, August 15). GOV.UK. [Link]

  • Washington State University. (n.d.). Aniline Safety Operating Procedure. Environmental Health & Safety.
  • Rutgers University. (n.d.). Aniline Standard Operating Procedure. Environmental Health and Safety.
  • Angene Chemical. (2021, May 1). Safety Data Sheet: 4-(Piperidin-1-yl)aniline hydrochloride. [Link]

  • Penta. (2025, April 8). Aniline - SAFETY DATA SHEET. [Link]

  • National Metrology Institute of Japan. (2022, August 31).
  • Sigma-Aldrich. (2025, November 6).
  • Rehman, G., & Kim, I. (2020). Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. Journal of Health and Pollution, 10(27), 200908.
  • Hayashi Pure Chemical Ind.,Ltd. (2023, February 20).
  • ChemBK. (n.d.). 3-(4-piperidyl)aniline dihydrochloride. [Link]

  • BenchChem. (n.d.). Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)
  • Ossila. (2023, December 13). Safety Data Sheet: 4,4',4'',4'''-(Pyrene-1,3,6,8-Tetrayl)Tetraaniline.
  • BenchChem. (n.d.).
  • J-GLOBAL. (n.d.). N-(4-Piperidyl)aniline | Chemical Substance Information. [Link]

  • Molbase. (n.d.). 4-piperidino-aniline,dihydrochloride. [Link]

  • Ministry of Health, Labour and Welfare, Japan. (2017, March 17). Aniline. Shokuba Anzen Site.
  • Chemos GmbH & Co. KG. (2021, November 30).
  • Penta. (2024, May 7). Aniline hydrochloride - SAFETY DATA SHEET. [Link]

  • Global Substance Registration System. (n.d.). 4-(PIPERIDIN-3-YL)ANILINE, (R)-.
  • U.S. Environmental Protection Agency. (2026, January 22). Management of Hazardous Waste Pharmaceuticals. [Link]

  • National Center for Biotechnology Information. (n.d.). Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Anilinopiperidine. PubChem. [Link]

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Handling

A Researcher's Guide to the Safe Handling of 4-(3-Piperidyl)aniline Dihydrochloride

For the modern researcher, scientist, and drug development professional, the pursuit of innovation is intrinsically linked with a deep commitment to safety. This guide provides essential, experience-driven protocols for...

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Author: BenchChem Technical Support Team. Date: April 2026

For the modern researcher, scientist, and drug development professional, the pursuit of innovation is intrinsically linked with a deep commitment to safety. This guide provides essential, experience-driven protocols for the safe handling and disposal of 4-(3-Piperidyl)aniline Dihydrochloride, a compound that, like many amine hydrochlorides, requires meticulous attention to safety procedures to mitigate potential risks. Our goal is to empower you with the knowledge not just to follow protocols, but to understand the causality behind them, ensuring a self-validating system of safety in your laboratory.

Understanding the Risks: A Proactive Approach to Safety

4-(3-Piperidyl)aniline Dihydrochloride is an amine hydrochloride, and while specific toxicological data for this exact compound may be limited, the broader class of similar chemicals, such as aniline hydrochloride, presents known hazards. These include acute toxicity if swallowed, inhaled, or in contact with skin; the potential for serious eye damage and skin irritation; and possible respiratory irritation.[1][2][3] Some related compounds are also suspected of causing long-term health effects.[4][5][6] Therefore, a conservative and proactive approach to personal protection is paramount.

The "dihydrochloride" salt form indicates that the compound is likely a solid. This is a critical piece of information for risk assessment, as the primary routes of exposure will be through the inhalation of dust particles and direct contact with skin and eyes.

Essential Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not a matter of simple box-checking; it is a critical risk mitigation strategy. Each piece of equipment is chosen to counteract a specific hazard presented by the chemical.

PPE ComponentSpecificationRationale for Use
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile, neoprene).[7]To prevent skin contact, which can cause irritation and absorption of the chemical.[1][2] Gloves should be inspected before each use and a proper removal technique employed to avoid contaminating your hands.[7]
Eye & Face Protection Government-approved safety goggles or a full-face shield.[7]To protect against dust particles and accidental splashes that can cause serious eye damage.[1][2][8]
Skin & Body Protection Protective clothing, such as a lab coat, and closed-toe shoes.[7][9]To minimize the risk of skin exposure from spills or dust.
Respiratory Protection A government-approved respirator is recommended, especially when handling larger quantities or when adequate ventilation is not available.[7][9]To prevent the inhalation of fine dust particles, which can cause respiratory tract irritation.[1][3]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a standardized operational workflow is crucial for minimizing exposure and ensuring reproducible, safe experimental outcomes.

Preparation and Weighing
  • Designated Area: Conduct all handling of 4-(3-Piperidyl)aniline Dihydrochloride within a designated area, such as a chemical fume hood or a ventilated balance enclosure, to control the release of dust.[10][11]

  • Pre-Handling Check: Before starting, ensure that an emergency eyewash station and safety shower are readily accessible.[7][12]

  • Donning PPE: Put on all required PPE as outlined in the table above.

  • Weighing: If weighing the solid, do so carefully to avoid generating dust. Use a spatula to gently transfer the compound.

Experimental Use
  • Controlled Additions: When adding the compound to a solution, do so slowly and in a controlled manner to prevent splashing.

  • Maintain Ventilation: Keep the experimental setup within the fume hood or other ventilated enclosure throughout the procedure.

  • Avoid Contact: Be mindful of your movements to avoid accidental contact with contaminated surfaces.

Post-Experiment and Decontamination
  • Clean-Up: Decontaminate all surfaces and equipment that came into contact with the chemical using an appropriate cleaning agent.

  • Doffing PPE: Remove PPE in a manner that avoids cross-contamination. Gloves should be removed last, turning them inside out as you do.

  • Hand Washing: Wash your hands thoroughly with soap and water after handling is complete.[3][7]

Visualizing the Workflow for Safe Handling

The following diagram illustrates the critical steps and decision points in the safe handling of 4-(3-Piperidyl)aniline Dihydrochloride.

SafeHandlingWorkflow Safe Handling Workflow for 4-(3-Piperidyl)aniline Dihydrochloride cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_start Start: Assess Risks prep_ppe Don Appropriate PPE prep_start->prep_ppe prep_setup Set Up in Ventilated Area prep_ppe->prep_setup handle_weigh Weigh Compound Carefully prep_setup->handle_weigh Proceed to Handling handle_exp Conduct Experiment handle_weigh->handle_exp cleanup_decon Decontaminate Work Area handle_exp->cleanup_decon Experiment Complete cleanup_waste Segregate & Label Waste cleanup_decon->cleanup_waste cleanup_doff Doff PPE Correctly cleanup_waste->cleanup_doff cleanup_wash Wash Hands Thoroughly cleanup_doff->cleanup_wash end End cleanup_wash->end End of Process

Caption: A flowchart outlining the key stages of safe handling, from preparation to disposal.

Disposal Plan: Responsible Stewardship

Proper disposal is a critical component of the chemical lifecycle and a key aspect of laboratory safety and environmental responsibility.

  • Waste Segregation: All disposable materials that have come into contact with 4-(3-Piperidyl)aniline Dihydrochloride, including gloves, weigh boats, and contaminated paper towels, should be collected in a designated, sealed, and clearly labeled hazardous waste container.[7][11]

  • Surplus Chemical: Unused or surplus 4-(3-Piperidyl)aniline Dihydrochloride must be disposed of as hazardous waste.[3] Do not attempt to wash it down the drain or dispose of it in regular trash.[7][11]

  • Licensed Disposal: The collected hazardous waste must be disposed of through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[1][2][3]

By adhering to these detailed operational and disposal plans, you contribute to a culture of safety that protects not only yourself and your colleagues but also the broader environment.

References

  • Enamine. (n.d.). Safety Data Sheet.
  • What are the Health and Safety Guidelines for Using Amines?. (n.d.).
  • Angene Chemical. (2021, May 1). Safety Data Sheet.
  • TCI Chemicals. (2024, December 19). Safety Data Sheet.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
  • Tri-iso. (n.d.). Material Safety Data Sheet.
  • ChemReg.net. (2006, May 24). GHS Classification.
  • Fisher Scientific. (2010, May 17). Safety Data Sheet.
  • Merck Millipore. (2024, July 2). Safety Data Sheet.
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
  • FUJIFILM Wako Chemicals. (n.d.). Safety Data Sheet.
  • Angene Chemical. (2025, February 12). Safety Data Sheet.
  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
  • Healthy Bean Ltd. (2023, April 12). PPE for Chemical Handling: A Quick Guide.
  • PENTA. (2024, May 7). Aniline hydrochloride.
  • Cayman Chemical. (2024, February 10). Aniline (hydrochloride) - Safety Data Sheet.
  • Carl ROTH. (n.d.). Safety Data Sheet: Aniline hydrochloride.

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